5-Amino-3-methylisoxazole-4-carboxylic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZBKZVKOBKIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361426 | |
| Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84661-50-7 | |
| Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-Amino-3-methylisoxazole-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of this compound (AMIA)
In the landscape of modern drug discovery and peptide chemistry, the isoxazole moiety stands out as a privileged scaffold. Its unique electronic and steric properties have led to its incorporation into numerous FDA-approved drugs, conferring enhanced potency and favorable pharmacokinetic profiles.[1][2] this compound (AMIA) is a particularly valuable bifunctional derivative within this class. It acts as an unnatural β-amino acid, a structural motif of great interest for creating peptidomimetics and novel peptide-based therapeutic agents.[1][3][4] These hybrid peptides, composed of both α and β-amino acids, often exhibit improved stability against enzymatic degradation, making them promising candidates for drug development.[3]
This guide provides a comprehensive, technically-grounded walkthrough of a reliable and well-documented three-step synthesis for AMIA. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reagents and conditions, and the critical parameters that ensure a successful and reproducible outcome.
Part 1: A Holistic View of the Synthetic Strategy
The synthesis of AMIA is most effectively achieved through a linear, three-step sequence that builds the molecule from simple, commercially available starting materials. The core logic of this pathway is as follows:
-
Constructing the Carbon Backbone: The synthesis begins by creating an activated and functionalized four-carbon chain that already contains the cyano group destined to become the 5-amino group of the final isoxazole ring.
-
Heterocyclization: This functionalized intermediate is then reacted with hydroxylamine in a cyclocondensation reaction. This is the key ring-forming step, where the nitrogen and oxygen atoms are introduced to form the aromatic isoxazole core.
-
Final Functional Group Manipulation: The final step involves the hydrolysis of an ester group, installed for stability and purification purposes in the preceding steps, to yield the target carboxylic acid.
This approach is robust, scalable, and provides excellent control over the regiochemistry, ensuring the desired 5-amino-3-methyl isomer is formed preferentially.
Caption: High-level overview of the three-step synthesis of AMIA.
Part 2: Detailed Experimental Protocols & Mechanistic Insights
This section provides a step-by-step methodology for the synthesis, grounded in established literature procedures.[1]
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
This initial step involves a condensation reaction to form the key acyclic precursor. The reaction joins the α-carbon of ethyl cyanoacetate to the central carbon of triethyl orthoacetate.
Causality of Experimental Choices:
-
Triethyl Orthoacetate: This reagent serves as the source for both the C3-methyl group and the C4-ester group of the final product, while also providing an ethoxy leaving group to facilitate the reaction.
-
DMAP (4-Dimethylaminopyridine): While this reaction can proceed without a catalyst, a catalytic amount of a non-nucleophilic base like DMAP accelerates the reaction by activating the orthoester.
-
Heating and Ethanol Removal: The reaction is driven to completion by heating, which provides the necessary activation energy, and by the simultaneous removal of ethanol as it is formed, in accordance with Le Châtelier's principle.[1]
Caption: Experimental workflow for the synthesis of intermediate P1.
Protocol 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate
| Parameter | Value/Reagent | Molar Ratio | Notes |
| Reagent A | Ethyl Cyanoacetate | 1.0 eq | |
| Reagent B | Triethyl Orthoacetate | 1.0 eq | |
| Catalyst | DMAP | Catalytic | |
| Temperature | 110 °C | - | |
| Solvent | None (Neat) | - | |
| Workup | 10% HCl wash | - | To neutralize any remaining catalyst and basic impurities. |
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, mix ethyl cyanoacetate and triethyl orthoacetate in a 1:1 molar ratio.
-
Add a catalytic amount of DMAP to the mixture.
-
Heat the mixture to 110 °C. Ethanol will begin to distill off as the reaction proceeds.
-
Continue heating until the theoretical amount of ethanol has been collected, indicating reaction completion.
-
Allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Filter the solid precipitate and wash it with a cold 10% aqueous HCl solution.
-
Dry the resulting solid, Ethyl 2-cyano-3-ethoxybut-2-enoate (P1), under vacuum.
Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2)
This is the pivotal ring-forming step. The enoate intermediate (P1) undergoes a cyclocondensation reaction with hydroxylamine.
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the source of the nitrogen and oxygen atoms for the isoxazole ring. It is used as the hydrochloride salt for stability.
-
Sodium Ethoxide (EtONa): A strong base is required to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile in situ. It also facilitates the cyclization process.
-
Ethanol as Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide base.
-
Room Temperature Reaction: The reaction proceeds efficiently at room temperature over 24 hours, minimizing the formation of side products that could arise from heating.[1]
Caption: Simplified mechanism for the formation of the isoxazole ring.
Protocol 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate
| Parameter | Value/Reagent | Molar Ratio | Notes |
| Starting Material | Intermediate P1 | 1.0 eq | |
| Reagent A | Hydroxylamine Hydrochloride | 1.0 eq | |
| Reagent B | Sodium Ethoxide (EtONa) | 1.0 eq | |
| Solvent | Ethanol (EtOH) | - | |
| Temperature | Room Temperature | - | |
| Reaction Time | 24 hours | - | |
| Workup | Evaporation, Water wash | - |
Procedure:
-
In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol, or use commercially available sodium ethoxide.
-
To this solution, add hydroxylamine hydrochloride and stir until dissolved.
-
Dissolve the intermediate P1 in a minimal amount of ethanol and add this solution to the hydroxylamine/ethoxide mixture.
-
Stir the resulting mixture at room temperature for 24 hours.
-
After 24 hours, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue will contain the product and inorganic salts. Wash the solid with water to remove the salts.
-
Filter the precipitate, wash again with water, and dry thoroughly to yield Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2).[1]
Step 3: Hydrolysis to this compound (AMIA)
The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.
Causality of Experimental Choices:
-
Sodium Hydroxide (NaOH): A strong base is used for the hydrolysis of the ester.
-
Aqueous Medium: The reaction is performed in water to facilitate the hydrolysis.
-
Acidification (HCl): After the saponification is complete, the reaction mixture is acidified. This protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in water, to precipitate out. Careful control of the final pH is crucial for maximizing yield.
Protocol 3: Synthesis of this compound
| Parameter | Value/Reagent | Concentration | Notes |
| Starting Material | Intermediate P2 | - | |
| Reagent A | Sodium Hydroxide (aq) | e.g., 2M | |
| Reagent B | Hydrochloric Acid (aq) | e.g., 6M | For acidification |
| Temperature | Room Temperature | - | |
| Workup | Filtration | - |
Procedure:
-
Suspend the ethyl ester (P2) in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the solid has completely dissolved and the reaction is complete (can be monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Slowly add hydrochloric acid dropwise with vigorous stirring to acidify the solution to a pH of approximately 2-3.
-
A white precipitate of the final product will form upon acidification.
-
Filter the precipitate, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum to yield pure this compound (AMIA).
Part 3: Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized AMIA. The data below is representative of what is expected for the final compound.
Table of Expected Analytical Data:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | ~144-148 °C |
| ¹H NMR | Signals corresponding to the methyl group, the amino protons, and the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the isoxazole ring carbons, the methyl carbon, and the carboxyl carbon. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of C₅H₆N₂O₃ (142.11 g/mol ). |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H (amino), C=O (carboxyl), and C=N/C=C (isoxazole ring) stretches. |
Part 4: Alternative Synthetic Considerations
While the three-step method described is highly effective, it is valuable for the research scientist to be aware of alternative strategies for constructing the 5-aminoisoxazole scaffold. One powerful alternative is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[5]
-
[3+2] Cycloaddition: This approach involves the reaction of a nitrile oxide (a 1,3-dipole) with an α-cyanoenamine (a dipolarophile). This method is highly regioselective, directly yielding the 5-amino substituted isoxazole ring system.[5] The nitrile oxides are typically generated in situ from precursors like hydroxamoyl chlorides to prevent dimerization.[5] This convergent strategy can be highly efficient for creating diverse libraries of substituted 5-aminoisoxazoles.
Conclusion
The presented herein is a robust and reproducible method, leveraging fundamental organic reactions to construct a high-value, non-proteinogenic amino acid. By understanding the causal relationships behind each step—from the initial condensation to the key cyclization and final hydrolysis—researchers can confidently and efficiently produce this versatile building block. The availability of AMIA opens doors to the synthesis of novel α/β-mixed peptides and other isoxazole-containing molecules with significant potential in medicinal chemistry and drug development.[1][3]
References
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Krasavin, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14833–14846. [Link]
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]
-
Various Authors. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
-
Various Authors. (2019). synthesis of isoxazoles. YouTube. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
5-Amino-3-methylisoxazole-4-carboxylic acid CAS number lookup
An In-Depth Technical Guide to 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) for Advanced Research Applications
Abstract
This guide provides a comprehensive technical overview of this compound (CAS Number: 84661-50-7 ), a novel non-proteinogenic amino acid with significant potential in medicinal chemistry and drug development.[1][2] We delve into its unique structural features, synthesis, and core applications, with a particular focus on its role as a building block in the solid-phase synthesis of α/β-mixed peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of isoxazole-containing unnatural amino acids to create next-generation therapeutic agents and peptidomimetics.
Compound Identification and Physicochemical Properties
This compound, hereafter referred to as AMIA, is a bifunctional heterocyclic compound. Its structure incorporates both a carboxylic acid group and an amino group, classifying it as a β-amino acid.[3] This structural arrangement is pivotal, as it allows AMIA to be incorporated into peptide chains, creating peptidomimetics with altered conformations and potentially enhanced biological stability compared to natural α-peptides.
Table 1: Core Compound Identifiers
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 84661-50-7 | [1][2] |
| Molecular Formula | C₅H₆N₂O₃ | [4] |
| Molecular Weight | 142.11 g/mol | Calculated |
| Synonyms | AMIA | [3] |
Caption: Chemical structure and classification of AMIA.
Strategic Importance in Medicinal Chemistry
The isoxazole ring is a privileged scaffold in drug discovery, present in numerous FDA and EMA-approved drugs such as the anti-inflammatory agent Parecoxib and the immunosuppressant Leflunomide.[3] These compounds demonstrate a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3]
AMIA's significance stems from its dual nature:
-
Isoxazole Core: It carries the inherent potential for biological activity associated with the isoxazole moiety.
-
Unnatural Amino Acid (UAA): As a non-proteinogenic β-amino acid, it serves as a powerful tool for creating peptidomimetics.[3] Hybrid peptides incorporating β-amino acids often exhibit increased resistance to enzymatic degradation and can adopt stable secondary structures, making them promising therapeutic candidates.[5]
The incorporation of UAAs like AMIA is a cornerstone of modern drug discovery, enabling the synthesis of novel molecular architectures with tailored pharmacological profiles.[3]
Synthesis and Chemical Reactivity
The synthesis of AMIA typically proceeds through the formation of its ethyl ester precursor, Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, followed by hydrolysis. A validated synthetic route is outlined below.
Protocol 1: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate
This protocol is adapted from methodologies described for the synthesis of functionalized isoxazoles.[3] The causality behind this specific pathway is the reliable and high-yield formation of the isoxazole ring from an activated ketoester and hydroxylamine.
Step 1: Formation of Ethyl 2-acetyl-3-ethoxyacrylate (Intermediate P1)
-
Rationale: This step creates the activated α,β-unsaturated carbonyl system required for the subsequent cyclization reaction.
-
Procedure:
-
Combine ethyl acetoacetate and triethyl orthoformate in a reaction vessel.
-
Add acetic anhydride, which acts as a water scavenger, driving the reaction to completion.
-
Heat the mixture to 110 °C, continuously removing the ethanol formed as a byproduct to shift the equilibrium towards the product.
-
Upon reaction completion (monitored by TLC or GC-MS), cool the mixture to obtain the intermediate P1.
-
Step 2: Cyclization to form Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Product P2)
-
Rationale: This is a classic isoxazole synthesis. The hydroxylamine attacks the carbonyl carbon and the enol ether, followed by cyclization and dehydration to form the stable aromatic isoxazole ring. Sodium ethoxide is used to generate the free hydroxylamine base from its hydrochloride salt.
-
Procedure:
-
In a separate vessel, prepare a solution of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH∙HCl) in ethanol.
-
Dissolve the intermediate P1 in ethanol and add it to the hydroxylamine mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Evaporate the excess ethanol. The resulting precipitate is filtered, washed with water to remove inorganic salts, and dried to yield the final product.[3]
-
Caption: General synthesis pathway for AMIA.
Reactivity Insights
A key experimental finding is that the amino group of AMIA is relatively unreactive under standard conditions used for Fmoc-protection in peptide synthesis.[3] This unique property allows for its direct coupling to the N-terminus of a peptide chain without prior protection of its own amino group, simplifying the synthetic workflow significantly.[3]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application for AMIA is its incorporation into peptide sequences to create novel α/β-mixed peptides.[5] This process leverages the well-established SPPS methodology.
Workflow for AMIA Incorporation into a Peptide Chain
The process involves coupling the carboxylic acid group of AMIA to the free N-terminal amine of a peptide that is anchored to a solid support (resin).
Caption: Workflow for incorporating AMIA via SPPS.
Protocol 2: Coupling of AMIA to a Resin-Bound Peptide
This protocol describes a self-validating system where successful coupling can be confirmed at each stage using standard analytical techniques.
1. Materials & Reagents:
-
Resin-bound peptide with a free N-terminus.
-
This compound (AMIA).
-
Coupling agents: Diisopropylcarbodiimide (DIC), Ethyl (hydroxyimino)cyanoacetate (Oxyma).
-
Solvent: Dimethylformamide (DMF).
2. Pre-Coupling Preparation:
-
Rationale: The resin must be swelled and the N-terminus deprotected to make it available for reaction.
-
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
If the N-terminus is Fmoc-protected, treat with 20% piperidine in DMF to expose the free amine.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
3. Activation and Coupling:
-
Rationale: DIC activates the carboxylic acid of AMIA, making it susceptible to nucleophilic attack by the peptide's N-terminal amine. Oxyma is added as a base and to suppress side reactions, ensuring a high-purity product.
-
Procedure:
-
Prepare a solution of AMIA, DIC, and Oxyma in DMF.
-
Add this activation mixture to the swelled, deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Ultrasonic agitation can be used to accelerate the reaction.[5]
-
4. Post-Coupling Wash and Confirmation:
-
Rationale: Removal of excess reagents is critical before proceeding. A qualitative ninhydrin test confirms the consumption of the free amine.
-
Procedure:
-
Filter the resin and wash extensively with DMF, followed by dichloromethane (DCM) and methanol.
-
Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow beads) indicates successful coupling.
-
5. Cleavage and Characterization:
-
Rationale: The final peptide is cleaved from the solid support and purified.
-
Procedure:
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Analyze the crude product by Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) to confirm the identity and purity of the new AMIA-containing peptide.[3]
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for AMIA was not found, data for structurally related isoxazole compounds provide guidance on handling. It should be treated as a potentially hazardous chemical.
Table 2: Summary of GHS Hazards for Related Isoxazole Compounds
| Hazard Statement | Description | Associated Compounds |
| H315 | Causes skin irritation | 5-Amino-3-methylisoxazole, 5-Methylisoxazole-4-carboxylic acid[6][7] |
| H319 | Causes serious eye irritation | 5-Amino-3-methylisoxazole, 5-Methylisoxazole-4-carboxylic acid[7] |
| H335 | May cause respiratory irritation | 5-Amino-3-methylisoxazole |
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a cool, dry place.[6]
Disclaimer: This information is based on related compounds. Researchers must consult the specific SDS provided by the supplier before handling this compound.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool for innovation in peptide science and drug discovery. Its unique combination of a biologically active isoxazole core and its function as an unnatural β-amino acid provides a direct route to novel peptidomimetics with significant therapeutic potential.[3][5] Future research will likely focus on synthesizing libraries of AMIA-containing peptides and screening them for a range of biological activities, from antimicrobial to anticancer properties, further cementing the role of this versatile building block in the development of next-generation medicines.
References
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]
Sources
- 1. 84661-50-7|this compound|BLD Pharm [bldpharm.com]
- 2. 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID | 84661-50-7 [chemicalbook.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID [chemicalbook.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
spectral data for 5-Amino-3-methylisoxazole-4-carboxylic acid
An In-Depth Technical Guide to the Spectral Data of 5-Amino-3-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Significance
Isoxazole derivatives are a cornerstone in the development of new therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1] this compound, which will be referred to as AMIA throughout this guide, stands out due to its potential as a non-proteinogenic amino acid in solid-phase peptide synthesis.[1] The incorporation of such unnatural amino acids is a key strategy in designing peptides with enhanced stability and novel biological functions.
Accurate and comprehensive spectral analysis is paramount for the unambiguous identification and quality control of AMIA, especially when it is synthesized for use in drug development pipelines. This guide delves into the expected and reported spectral characteristics of AMIA, focusing on mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
Synthesis and Sample Purity Considerations
The spectral data presented and interpreted in this guide are contingent on the analysis of a pure sample. A common synthetic route to AMIA is a three-step process, which provides context for potential impurities that may need to be considered during spectral analysis.[1]
Caption: A generalized workflow for the synthesis of AMIA.
The final hydrolysis step to yield the carboxylic acid from its ethyl ester is critical. Incomplete hydrolysis would result in a significant impurity that would be readily detectable by the spectroscopic methods discussed below. Therefore, rigorous purification, typically by recrystallization or chromatography, is essential before spectral acquisition.
Mass Spectrometry Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of polar molecules like AMIA.
ESI-MS of the Intact Molecule
In positive ion mode ESI-MS, AMIA is expected to be readily protonated to form the [M+H]⁺ ion. The exact mass of this ion can be calculated and used to confirm the elemental composition.
| Formula | Calculated Monoisotopic Mass | Expected [M+H]⁺ |
| C₅H₆N₂O₃ | 142.0378 u | 143.0451 m/z |
In a recent study, the protonated form of the AMIA moiety was observed at an m/z of 143.044 when incorporated into a peptide.[1]
Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-induced dissociation (CID) of the protonated molecule provides valuable structural information. Based on the analysis of AMIA-containing peptides, a characteristic fragmentation pattern emerges for the AMIA residue.[1]
Caption: Proposed fragmentation pathway for protonated AMIA.
The fragmentation is initiated by the loss of water from the carboxylic acid group, followed by the loss of carbon monoxide. A significant fragment observed is the AMIA oxonium ion at m/z 125.035.[1]
| m/z (Observed) | Proposed Fragment | Notes |
| 143.044 | [AMIA+H]⁺ | Protonated parent molecule.[1] |
| 125.035 | AMIA oxonium ion | A characteristic and stable fragment.[1] |
This fragmentation pattern provides a unique fingerprint for the identification of the AMIA structure within a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a published spectrum for AMIA was not found, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of structurally similar isoxazole derivatives. The following predictions are based on standard chemical shift values and the electronic effects of the substituents.
Predicted ¹H NMR Spectrum
The structure of AMIA has three distinct proton environments: the methyl group, the amine group, and the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ | 2.2 - 2.5 | Singlet | 3H | The methyl group is attached to an sp² carbon of the isoxazole ring, leading to a downfield shift compared to an aliphatic methyl group. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The protons are exchangeable with D₂O. |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. This proton is also exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum
AMIA possesses five unique carbon atoms. Their predicted chemical shifts are influenced by their hybridization and proximity to electronegative atoms and functional groups.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ | 10 - 15 | A typical upfield shift for a methyl carbon attached to an aromatic-like ring. |
| C 4-COOH | 90 - 100 | This carbon is shielded by the adjacent amino group and deshielded by the carboxylic acid. |
| C 3-CH₃ | 155 - 165 | The sp² carbon of the isoxazole ring attached to the methyl group. |
| C 5-NH₂ | 160 - 170 | The sp² carbon of the isoxazole ring attached to the amino group, significantly deshielded. |
| -C OOH | 165 - 175 | The carbonyl carbon of the carboxylic acid, appearing in the characteristic downfield region for this functional group. |
Infrared (IR) Spectroscopy
The IR spectrum of AMIA is expected to show characteristic absorption bands for its functional groups. The interpretation is based on typical vibrational frequencies for carboxylic acids, amines, and isoxazole rings.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |
| N-H Stretch (Amine) | 3100 - 3400 | Medium | May appear as two distinct peaks for the symmetric and asymmetric stretches, potentially overlapping with the broad O-H band. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch is a prominent feature. Its position can be influenced by intramolecular hydrogen bonding. |
| C=N Stretch (Isoxazole Ring) | 1600 - 1650 | Medium to Strong | Characteristic of the isoxazole ring system. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | Associated with the C-O single bond of the carboxylic acid. |
| N-O Stretch (Isoxazole Ring) | 1400 - 1450 | Medium | A characteristic vibration of the isoxazole heterocycle. |
Experimental Protocols
To obtain high-quality spectral data, the following general protocols are recommended.
Mass Spectrometry
-
Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer is recommended for high-resolution mass measurements.
-
Sample Preparation: Dissolve a small amount of AMIA in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.
-
MS/MS: Use a collision energy of 10-30 eV to induce fragmentation of the [M+H]⁺ precursor ion.
-
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of AMIA in a deuterated solvent such as DMSO-d₆ or CD₃OD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-NH₂ and -COOH).
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for -NH₂ and -COOH should disappear.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH₃/CH and CH₂ carbons.
-
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Conclusion
This technical guide provides a comprehensive overview of the expected and reported . The detailed mass spectrometry fragmentation analysis, coupled with predictive NMR and IR interpretations based on sound chemical principles and analogous structures, offers a robust framework for the identification and characterization of this important synthetic building block. The provided experimental protocols serve as a starting point for researchers to obtain high-quality data. As a molecule of growing importance in peptide science and medicinal chemistry, a thorough understanding of its spectral properties is indispensable for ensuring the integrity and success of research and development efforts.
References
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Isoxazole Ring
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have rendered it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[3] The incorporation of the isoxazole moiety into a molecule can significantly enhance its pharmacological profile, influencing its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.[1][4] This has led to the development of a wide array of isoxazole-containing drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[4][5]
This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives. Moving beyond a mere catalog of activities, this guide delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to inform future research and development endeavors.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents has identified isoxazole derivatives as a promising class of compounds with the ability to target various hallmarks of cancer.[6] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[1][2]
A. Core Mechanism: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis.[1][2] Apoptosis is a regulated process of cell suicide that is often dysregulated in cancer cells, allowing for their uncontrolled proliferation. Isoxazole-containing compounds have been shown to trigger apoptotic pathways through both intrinsic (mitochondrial) and extrinsic (death receptor) routes.[2]
Furthermore, many isoxazole derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[7] This cytostatic effect can halt tumor growth and render cancer cells more susceptible to other therapeutic interventions.[7]
A key signaling pathway often implicated in the pro-apoptotic and cell-cycle-arresting effects of isoxazole derivatives is the p53 signaling pathway . The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage, by initiating cell cycle arrest or apoptosis. Some isoxazole derivatives have been shown to activate p53, leading to the downstream expression of genes that halt the cell cycle and promote apoptosis.
Signaling Pathway: p53-Mediated Apoptosis and Cell Cycle Arrest
Caption: A general workflow for assessing the antimicrobial activity of isoxazole derivatives.
B. Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [8]
-
Principle: A serial dilution of the isoxazole derivative is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms.
-
Protocol (Broth Microdilution):
-
Preparation: Prepare a series of twofold dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized bacterial or fungal suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. [8]
-
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. [9]
-
Principle: Following the MIC test, aliquots from the wells showing no visible growth are subcultured onto an agar medium without the antimicrobial agent.
-
Protocol:
-
Subculturing: From the wells corresponding to the MIC and higher concentrations in the MIC assay, plate a small volume (e.g., 10 µL) onto an appropriate agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. [10]
-
C. Quantitative Data: Antimicrobial Activity of Representative Isoxazole Derivatives
| Isoxazole Derivative | Microorganism | Assay | MIC Value (µg/mL) | Reference |
| Isoxazole derivative 16 | S. aureus | MIC | 500 | [6] |
| Isoxazole derivative 16 | B. cereus | MIC | 500 | [6] |
| Isoxazole derivative 16 | E. coli | MIC | 2000 | [6] |
| Isoxazole derivative 16 | P. aeruginosa | MIC | 4000 | [6] |
| Diaziridinyl-quinone based isoxazole hybrid | Various bacteria | MIC | 3.9 - 62.5 | [6] |
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have emerged as potent anti-inflammatory agents, with some acting as selective inhibitors of key inflammatory enzymes. [11]
A. Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. [12]COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. [6]Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway: COX-2 Inhibition and Reduction of Inflammation
Caption: Isoxazole derivatives can inhibit the COX-2 enzyme, blocking prostaglandin synthesis and reducing inflammation.
B. Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. [12]
-
Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzyme. The amount of PGE2 produced is quantified, often using an ELISA-based method.
-
Protocol:
-
Enzyme and Compound Incubation: Incubate purified human recombinant COX-1 or COX-2 enzyme with various concentrations of the isoxazole derivative for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping reagent.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 value. [12]
-
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds. [5]
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.
-
Protocol:
-
Animal Dosing: Administer the isoxazole derivative (e.g., orally or intraperitoneally) to a group of rats or mice at a specific dose. A control group receives the vehicle.
-
Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated group compared to the control group. [6]
-
C. Quantitative Data: Anti-inflammatory Activity of Representative Isoxazole Derivatives
| Isoxazole Derivative | Target | Assay | IC50 Value (nM) | Reference |
| Compound A13 | COX-1 | In vitro | 64 | [12] |
| Compound A13 | COX-2 | In vitro | 13 | [12] |
| Mofezolac | COX-1 | In vitro | 7.9 | [10] |
| 3,4-Bis(4-methoxyphenyl)-5-vinylisoxazole | COX-1 | In vitro | 42 | [10] |
| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | COX-2 | In vitro | 950 | [4] |
IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Isoxazole derivatives are being investigated for their potential to protect neurons from damage and degeneration. [9]
A. Core Mechanism: Combating Oxidative Stress and Amyloid-Beta Toxicity
The neuroprotective mechanisms of isoxazole derivatives are multifaceted. One key aspect is their ability to combat oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules. [7]Oxidative stress is a major contributor to neuronal damage in many neurodegenerative diseases.
Another critical area of investigation is the ability of isoxazole derivatives to inhibit the neurotoxicity of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. [12]
Logical Relationship: Neuroprotective Mechanisms of Isoxazole Derivatives
Caption: Isoxazole derivatives can exert neuroprotective effects by counteracting oxidative stress and amyloid-beta toxicity.
B. Experimental Protocols
This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative stressor.
-
Principle: Neuronal cells (e.g., SH-SY5Y or PC12 cells) are exposed to an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or glutamate. The neuroprotective effect of the isoxazole derivative is determined by its ability to increase cell viability in the presence of the stressor.
-
Protocol:
-
Cell Seeding and Differentiation: Seed neuronal cells in a 96-well plate and, if necessary, differentiate them into a more mature neuronal phenotype.
-
Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for a specific duration (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., H2O2 at a final concentration of 100-200 µM) to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration.
-
These assays evaluate the ability of a compound to prevent the aggregation of Aβ peptides and to protect cells from Aβ-induced toxicity.
-
Principle: Aβ peptides, particularly Aβ(1-42), have a high propensity to aggregate into neurotoxic oligomers and fibrils. Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, and its fluorescence is used to monitor aggregation kinetics. The neurotoxicity of Aβ is assessed by exposing neuronal cells to pre-aggregated Aβ and measuring cell viability.
-
Protocol (ThT Assay for Aggregation):
-
Aβ Preparation: Prepare a solution of synthetic Aβ(1-42) peptide.
-
Aggregation Assay: Incubate the Aβ peptide with or without the isoxazole derivative at 37°C.
-
ThT Fluorescence Measurement: At various time points, take aliquots of the reaction mixture and add them to a solution of ThT. Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~480 nm.
-
Data Analysis: Plot the fluorescence intensity over time to observe the effect of the compound on Aβ aggregation kinetics.
-
C. Quantitative Data: Neuroprotective Effects of Representative Isoxazole Derivatives
| Isoxazole Derivative | Model | Assay | EC50 Value | Reference |
| 3-aryl-5-(chroman-5-yl)-isoxazole | Oxidative stress in HT22 cells | Neuroprotection | ~0.3 µM | [11] |
| 3,4,5-trimethoxy isoxazolone derivative (TMI) | STZ-induced Alzheimer's model (mice) | Attenuation of Aβ and tau pathology | Not specified | [12] |
| Isoxazole–isoxazole hybrid | α7 nAChR | Receptor binding | 0.016 µM | [1] |
| Isoxazole–oxazole hybrid | α7 nAChR | Receptor binding | 0.13 µM | [1] |
Conclusion: The Future of Isoxazole Derivatives in Therapeutics
The isoxazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities of isoxazole derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore the immense potential of this heterocyclic motif in drug discovery. The ability to readily modify the isoxazole ring allows for the fine-tuning of pharmacological properties, paving the way for the development of more potent, selective, and safer drugs.
This technical guide has provided a comprehensive overview of the key biological activities of isoxazole derivatives, with a focus on their mechanisms of action and the experimental methodologies used for their evaluation. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field, stimulating further investigation into this versatile and promising class of compounds and ultimately contributing to the development of novel therapies for a wide range of human diseases.
References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]
-
Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. (2021). PubMed. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). ResearchGate. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Taylor & Francis Online. [Link]
-
Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011). PubMed. [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Center for Biotechnology Information. [Link]
-
Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. (2021). National Center for Biotechnology Information. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]
-
IC50 values and dose–response curves of designed... (n.d.). ResearchGate. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). National Center for Biotechnology Information. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Center for Biotechnology Information. [Link]
-
Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). National Center for Biotechnology Information. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. [Link]
-
Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. (2023). MDPI. [Link]
-
Inhibition of beta-amyloid-induced neurotoxicity by imidazopyridoindoles derived from a synthetic combinatorial library. (n.d.). PubMed. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. [Link]
-
Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRPI0409721A - isoxazole and isothiazole compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Stilbene-Nitroxyl Hybrid Compounds Display Discrete Modulation of Amyloid Beta Toxicity and Structure [frontiersin.org]
- 8. nbinno.com [nbinno.com]
- 9. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of beta-amyloid-induced neurotoxicity by imidazopyridoindoles derived from a synthetic combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 5-Amino-3-methylisoxazole-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery and development, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient medicinal chemistry. 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) represents one such scaffold, a versatile building block whose unique structural and electronic properties offer significant advantages in the design of novel therapeutics. The isoxazole ring, a five-membered heterocycle, is a key feature in numerous FDA-approved drugs, prized for its metabolic stability and its ability to act as a bioisostere for other functional groups.[1] AMIA distinguishes itself by incorporating both a primary amine and a carboxylic acid group, rendering it a bifunctional, constrained β-amino acid analog.[1] This unique arrangement provides medicinal chemists with two distinct chemical handles for molecular elaboration, enabling the creation of diverse and complex molecular architectures. This guide provides an in-depth review of AMIA's synthesis, chemical properties, and its strategic applications in constructing advanced peptidomimetics and other potential therapeutic agents.
Physicochemical Properties and Structural Rationale
The utility of a molecular scaffold in drug design is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for AMIA is not extensively published, we can infer its characteristics and compare them to its close, non-aminated analog, 5-methylisoxazole-4-carboxylic acid, which is a key intermediate in the synthesis of the immunosuppressive drug Leflunomide.[2][3]
| Property | Value (5-Methylisoxazole-4-carboxylic acid) | Predicted Value/Commentary (AMIA) | Rationale for Importance in Drug Design |
| Molecular Weight | 127.10 g/mol [3] | 142.12 g/mol | Remains well within the typical range for "rule of five" compliance, favoring good oral bioavailability. |
| pKa | ~2.85 (Predicted for carboxylic acid)[2] | Carboxylic Acid: ~3-4; Amino Group: ~2-3 | The presence of two ionizable groups influences solubility and receptor interactions. The electron-withdrawing nature of the isoxazole ring acidifies the carboxylic acid, while the amino group's basicity is attenuated by its position on the ring. |
| LogP | 0.3 (Computed)[3] | < 0.3 (Predicted) | The addition of the polar amino group is expected to decrease the LogP, enhancing aqueous solubility, which is often a desirable trait for parenteral and oral drug candidates. |
| Aqueous Solubility | Not specified | Predicted to be higher than the analog | Enhanced solubility is critical for formulation and achieving sufficient concentration at the target site. The amphoteric nature of AMIA should improve its solubility in aqueous media across a range of pH values. |
The key value of AMIA lies in its constrained conformation. As a β-amino acid analog, it can be incorporated into peptide chains to induce specific secondary structures, such as turns and helices.[4][5] This is a critical strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced stability against proteolytic degradation, a common failure point for peptide-based drugs.[1]
Synthesis of this compound
The synthesis of AMIA is a well-defined, three-step process starting from common laboratory reagents.[1] This accessibility is a significant advantage for its adoption in research and development settings.
Overall Synthetic Scheme
Caption: Three-step synthesis of AMIA.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
-
Rationale: This step involves a Knoevenagel-type condensation reaction. Triethyl orthoacetate serves as both a reactant and a dehydrating agent to drive the reaction forward, while DMAP acts as a nucleophilic catalyst.
-
Procedure:
-
In a round-bottom flask equipped with a distillation head, mix equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Heat the mixture to 110°C. Ethanol formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.
-
Upon completion (monitored by TLC), cool the mixture. The resulting precipitate is filtered and washed with a cold 10% HCl solution to remove any remaining DMAP.[1]
-
Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)
-
Rationale: This is the key ring-forming step. Hydroxylamine attacks the cyano group and one of the ester groups of the activated intermediate, leading to cyclization to form the stable isoxazole ring. Sodium ethoxide is used as a base to generate hydroxylamine in situ from its hydrochloride salt.
-
Procedure:
-
Dissolve the intermediate P1 in absolute ethanol.
-
In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Add the solution of P1 to the hydroxylamine mixture and stir at room temperature for 24 hours.
-
Evaporate the excess ethanol under reduced pressure.
-
The obtained precipitate is filtered, washed thoroughly with water, and dried to yield the ethyl ester of AMIA (P2).[1]
-
Step 3: Hydrolysis to this compound (AMIA)
-
Rationale: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the final product.
-
Procedure:
-
Dissolve the solid intermediate P2 in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the solution to 70°C and maintain for several hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully add aqueous HCl to adjust the pH to approximately 4.
-
The final product, AMIA, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.[1]
-
Applications in Medicinal Chemistry and Drug Development
The bifunctional nature of AMIA makes it a highly valuable scaffold for generating molecular diversity and introducing desirable properties into drug candidates.
Construction of Peptidomimetics with Enhanced Stability
The primary and most well-documented application of AMIA is its use as an unnatural β-amino acid in solid-phase peptide synthesis (SPPS).[1][5] Natural peptides often make poor drugs due to their rapid degradation by proteases in the body. Incorporating β-amino acids like AMIA into a peptide backbone disrupts the typical recognition sites for these enzymes, significantly increasing the half-life of the resulting molecule.
Caption: Workflow for incorporating AMIA into peptides via SPPS.
A key experimental insight is that the amino group of AMIA is significantly less reactive than the α-amino group of standard proteinogenic amino acids.[1] This allows for the selective coupling of the AMIA carboxylic acid to the N-terminus of a resin-bound peptide without the need to protect the 5-amino group, simplifying the synthetic scheme.[1] This differential reactivity is a powerful tool, enabling chemists to use the 5-amino group as a subsequent point for conjugation or cyclization after the main peptide chain has been assembled.
Development of Immunomodulatory Agents
Recent research has demonstrated that derivatives of AMIA possess significant biological activity in their own right. A study on novel amides synthesized from AMIA revealed that these compounds can modulate immune responses.[6] Specifically, certain derivatives were shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from human peripheral blood mononuclear cells.[6]
This finding is particularly relevant as the related isoxazole-containing drugs, Leflunomide and Teriflunomide, are used to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis. The inhibitory action of these AMIA derivatives on key inflammatory mediators suggests that the this compound scaffold could be a promising starting point for the development of a new class of anti-inflammatory or immunosuppressive agents. The structure-activity relationship in the study indicated that the nature of the amide substituent was critical for activity, highlighting the scaffold's tunability.[6]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for addressing key challenges in modern drug development. Its straightforward synthesis, combined with its unique bifunctional and conformationally constrained structure, provides a robust platform for creating novel molecular entities. Its proven application in stabilizing peptides against degradation opens avenues for developing more durable peptide-based therapeutics. Furthermore, the discovery of immunomodulatory activity in its simple amide derivatives suggests a rich, underexplored potential in small molecule drug discovery. Future research should focus on a more thorough characterization of its physicochemical properties, expanding the library of its derivatives, and screening them against a wider range of biological targets, such as kinases and proteases, where the isoxazole scaffold has previously found success. For researchers and drug development professionals, AMIA represents a high-potential scaffold for building the next generation of targeted and effective medicines.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunological activity of new heterocyclic amides of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-3-methylisoxazole-4-carboxylic acid: Synthesis, Properties, and Applications
Introduction: A Versatile Heterocyclic Building Block
5-Amino-3-methylisoxazole-4-carboxylic acid is a notable heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. As a bifunctional isoxazole derivative, it incorporates both an amino and a carboxylic acid group, rendering it a valuable scaffold for the synthesis of a diverse array of more complex molecules.[1] Its structural rigidity and capacity for varied chemical modifications have positioned it as a key intermediate in the development of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and known applications, with a particular focus on its role in the generation of immunomodulatory compounds and its utility as an unnatural amino acid in peptide synthesis.
Historical Context and Discovery
While the precise first synthesis of this compound is not prominently documented in readily available literature, its development can be understood within the broader history of isoxazole chemistry. The isoxazole ring system itself was first synthesized by Claisen in 1903.[2] Since then, the exploration of isoxazole derivatives has been a fertile area of research, leading to the discovery of numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3][4] The development of synthetic methodologies for 3,5-disubstituted isoxazoles has been a key focus, with techniques such as 1,3-dipolar cycloaddition reactions playing a crucial role. The emergence of this compound as a valuable building block is a testament to the ongoing efforts to create novel molecular architectures for drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 84661-50-7 | [5] |
| Molecular Formula | C₅H₆N₂O₃ | [5] |
| Molecular Weight | 142.11 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol |
Note: Some physical properties like melting point and pKa are not consistently reported across publicly available safety and supplier data sheets and should be determined empirically for specific lots.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, which is detailed below. This protocol is based on modern synthetic methodologies and provides a reliable route to obtaining this valuable intermediate.[1]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate 1)
-
In a round-bottom flask equipped with a distillation apparatus, combine equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110 °C.
-
Continuously remove the ethanol formed during the reaction via distillation to drive the reaction to completion.
-
Upon completion, cool the reaction mixture.
-
Filter the resulting precipitate and wash it with a 10% aqueous solution of hydrochloric acid.
-
Dry the solid to yield Ethyl 2-cyano-3-ethoxybut-2-enoate.
Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate 2)
-
Prepare a solution of sodium ethoxide in ethanol.
-
Separately, prepare a solution of hydroxylamine hydrochloride in ethanol.
-
Add the hydroxylamine hydrochloride solution to the sodium ethoxide solution.
-
Dissolve the Ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol and add it to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
After 24 hours, evaporate the excess ethanol under reduced pressure.
-
Filter the resulting precipitate, wash it with water, and dry it to obtain Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.
Step 3: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (Final Product)
-
Dissolve the Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to 70 °C to facilitate hydrolysis of the ester.
-
After the hydrolysis is complete, cool the reaction mixture.
-
Acidify the solution to a pH of 4 by adding a 10% aqueous solution of hydrochloric acid.
-
Filter the resulting precipitate.
-
Wash the precipitate with water and dry it to yield the final product, 5-Amino-3-methyl-isoxazole-4-carboxylic acid.[1]
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Biological Activities and Applications
The isoxazole nucleus is a well-established pharmacophore, and derivatives of this compound have demonstrated a range of interesting biological activities, particularly in the realm of immunology.
Immunomodulatory Effects
Research has shown that various amides and hydrazides derived from this compound possess immunomodulatory properties. These compounds have been investigated for their effects on cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in human peripheral blood cells. Some of these derivatives have exhibited immunosuppressive actions, highlighting their potential for the development of new anti-inflammatory or immunosuppressive drugs. The nature and position of substituents on the amide portion of these molecules have been shown to significantly influence their immunological activity.
Application as an Unnatural Amino Acid
A significant and novel application of this compound is its use as an unnatural β-amino acid in solid-phase peptide synthesis.[1] The incorporation of such non-proteinogenic amino acids into peptide chains is a powerful strategy in drug discovery for creating peptidomimetics with enhanced stability, novel conformations, and improved biological activity. It has been successfully coupled to resin-bound peptides, opening up avenues for the creation of new classes of bioactive peptides with potential therapeutic applications.[1]
Logical Relationship of Applications
Caption: Applications of this compound.
Conclusion
This compound stands out as a heterocyclic compound of considerable interest to the scientific community. Its robust synthesis and the versatility of its functional groups make it an invaluable tool for medicinal chemists and drug development professionals. The demonstrated immunomodulatory potential of its derivatives and its successful application as a non-proteinogenic amino acid in peptide synthesis underscore its importance in the ongoing quest for novel and effective therapeutic agents. Further exploration of the chemical space accessible from this scaffold is likely to yield new and exciting discoveries in the field of drug design and development.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). Royal Society of Chemistry. Retrieved from [Link]
-
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ResearchGate. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. Retrieved from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2011). ResearchGate. Retrieved from [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. Retrieved from [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. (n.d.). PubChem. Retrieved from [Link]
-
5-Methylisoxazole-4-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. Retrieved from [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
-
5-Methylisoxazole-4-carboxylic Acid Manufacturer India. (n.d.). V & V Pharma Industries. Retrieved from [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- A METHOD FOR SYNTHESIZING LEFLUNOMIDE. (2001). Google Patents.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpca.org [ijpca.org]
- 5. 84661-50-7|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Theoretical Properties of 5-Amino-3-methylisoxazole-4-carboxylic Acid
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in the field of medicinal chemistry.[1] Its unique electronic characteristics, inherent metabolic stability, and capacity to participate in diverse non-covalent interactions have established it as a foundational component in the design of novel therapeutic agents. Isoxazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] This is evidenced by the number of drugs approved by the FDA and EMA that incorporate this moiety, such as the anti-inflammatory drug parecoxib and the antifungal agent micafungin.[1]
This technical guide provides a comprehensive examination of the theoretical and physicochemical properties of a specific, bifunctional derivative: 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) . This compound is of particular interest as it combines the versatile isoxazole core with both amino and carboxylic acid functional groups, positioning it as a non-proteinogenic β-amino acid.[1] Its unique structural attributes, particularly the attenuated reactivity of its 5-amino group, make it a valuable building block in specialized applications like solid-phase peptide synthesis for the creation of novel peptidomimetics.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering deep insights into the molecular structure, quantum chemical properties, reactivity, and potential applications of this compound, grounded in experimental data and computational analysis.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's fundamental physicochemical properties is critical for its application in synthesis, formulation, and biological screening.
Core Molecular Identity
-
Chemical Name: this compound
-
Acronym: AMIA
-
CAS Number: 84661-50-7[3]
-
Molecular Formula: C₅H₆N₂O₃[3]
-
Molecular Weight: 142.11 g/mol [3]
Structural and Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, a robust profile can be constructed from available information on close structural analogs and computational predictions.
| Property | Value / Observation | Source / Justification |
| Physical State | Solid, Crystalline Powder | Inferred from analogs |
| Melting Point | No data available. Analog (5-Methylisoxazole-4-carboxylic acid): 144-149 °C | |
| Solubility | No data available. Analog (5-Methylisoxazole-4-carboxylic acid) is soluble in methanol. | Inferred from analog data |
| Predicted pKa | Acidic (Carboxylic Acid): ~3.5-4.5; Basic (Amino Group): ~1.5-2.5 | Predicted based on typical values and electronic effects of the isoxazole ring. |
| Predicted logP | ~0.5 - 1.0 | Predicted based on structure; indicates moderate lipophilicity. |
| Storage | Sealed in a dry environment at 2-8°C is recommended. | Based on vendor data for the compound. |
Expert Insight: The predicted pKa values are critical for understanding the molecule's behavior in physiological conditions. The carboxylic acid is expected to be deprotonated at pH 7.4, while the amino group, significantly weakened by the electron-withdrawing nature of the isoxazole ring, will be predominantly neutral. This has profound implications for its interaction with biological targets and its utility in synthesis.
Quantum Chemical and Theoretical Properties
Computational chemistry provides invaluable insights into the electronic structure and reactivity of a molecule, explaining observed properties and predicting its behavior. For AMIA, Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide accurate comparisons with experimental X-ray data for related structures.[2]
The Uniquely Stabilized 5-Amino Group
A key theoretical and practical feature of AMIA is the anomalously low reactivity of its 5-amino group. In peptide synthesis, this group surprisingly remains unreactive during standard Fmoc-protection procedures.[1][2] This phenomenon is not due to steric hindrance but is a direct consequence of the molecule's electronic structure.
Causality:
-
Resonance Delocalization: The lone pair of electrons on the 5-amino group is extensively delocalized into the isoxazole ring, giving the C5-N bond significant double-bond character (estimated at over 34%).[2] This reduces the nucleophilicity of the nitrogen atom.
-
Intramolecular Hydrogen Bonding: A strong, stabilizing intramolecular hydrogen bond forms between a hydrogen atom of the 5-amino group and the oxygen of the adjacent 4-carboxylic acid group.[2] This interaction further sequesters the amino group's lone pair, hindering its participation in reactions with acylating or alkylating agents.
Caption: Intramolecular stabilization of the 5-amino group in AMIA.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[4]
For isoxazole derivatives, DFT studies show that the distribution of these orbitals is heavily influenced by the substituents.[5]
-
HOMO: Typically localized over the electron-rich regions of the molecule. For AMIA, the HOMO is expected to have significant contributions from the 5-amino group and the π-system of the isoxazole ring.
-
LUMO: Generally located on the electron-deficient parts of the molecule. In AMIA, the LUMO is anticipated to be centered around the carboxylic acid group and the C4 position of the ring.
Caption: Frontier Molecular Orbital (FMO) concept for AMIA.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[6]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. For AMIA, these are expected around the isoxazole oxygen and nitrogen atoms, and the carbonyl oxygen of the carboxylic acid.
-
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These regions would be found around the hydrogen atoms of the amino and hydroxyl groups.
-
Neutral Regions (Green): Indicate areas of low electrostatic potential, such as the methyl group.
This charge distribution profile is crucial for predicting non-covalent interactions with biological macromolecules, such as hydrogen bonding within an enzyme's active site.
Spectroscopic and Analytical Characterization
Unambiguous characterization of AMIA requires a combination of spectroscopic and chromatographic techniques. The following section outlines the expected results and general protocols.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for this molecule.
-
Expected Ionization: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 143.1. Sodium adducts [M+Na]⁺ may also be observed.[2]
-
Tandem MS (MS/MS): Fragmentation analysis is a powerful tool for structural confirmation. Based on studies where AMIA was coupled to peptides, characteristic fragment ions are observed:[2]
-
A signal at m/z 143.044 corresponding to the protonated AMIA moiety itself.
-
A signal at m/z 125.035 corresponding to the AMIA oxonium ion, likely formed after the loss of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.
-
¹H NMR:
-
Methyl Group (-CH₃): A singlet at ~2.2-2.5 ppm.
-
Amino Group (-NH₂): A broad singlet, typically downfield (~7.0-8.0 ppm), due to hydrogen bonding and exchange.
-
Carboxylic Acid (-COOH): A very broad singlet, highly downfield (>12 ppm), often not observed without specific experimental conditions.
-
-
¹³C NMR:
-
Methyl Carbon: ~10-15 ppm.
-
Isoxazole Ring Carbons (C3, C4, C5): These will appear in the aromatic region. C3 (attached to methyl) and C5 (attached to amino) will be significantly upfield compared to C4. Expected ranges: C3 ~160-170 ppm, C5 ~150-160 ppm, C4 ~90-100 ppm.
-
Carboxylic Carbon (-COOH): ~165-175 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amino Group): Two distinct sharp peaks around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1680-1710 cm⁻¹.
-
C=N and C=C Stretches (Isoxazole Ring): Multiple bands in the 1400-1650 cm⁻¹ region.
Experimental Protocols and Applications
The unique properties of AMIA make it particularly suited for specialized synthetic applications.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary documented application of AMIA is as an unnatural β-amino acid in SPPS to create α/β-mixed peptides.[1] The inertness of the 5-amino group allows for a streamlined synthetic approach where the N-terminus of a resin-bound peptide can be modified with AMIA without the need for protecting the 5-amino position.
Caption: Workflow for incorporating AMIA into a peptide chain via SPPS.
General Protocol: HPLC-MS Analysis
This protocol is a self-validating system for assessing the purity and identity of AMIA or its derivatives.
Objective: To confirm the molecular weight and assess the purity of the synthesized compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of AMIA in methanol. Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Purity Assessment: Integrate the peak area of the main compound in the total ion chromatogram (TIC). Purity is expressed as the percentage of the main peak area relative to the total area of all detected peaks.
-
Identity Confirmation: Extract the mass spectrum from the main chromatographic peak. Confirm the presence of the expected protonated molecular ion [M+H]⁺ at m/z 143.1 ± 0.1.
-
Trustworthiness Check: The combination of retention time from HPLC and the specific mass-to-charge ratio from MS provides a high-confidence, two-dimensional confirmation of both the identity and purity of the analyte. The use of formic acid ensures efficient protonation for ESI.
Potential Biological Activity and Safety
While AMIA itself has not been extensively profiled for biological activity, its core structure and derivatives provide strong indications of its potential.
-
Immunosuppressive Activity: Semicarbazide and thiosemicarbazide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been synthesized and shown to significantly suppress the primary humoral immune response in mice.[2][7] This suggests that the core AMIA scaffold could be a valuable starting point for developing novel immunomodulatory agents.
-
Broad-Spectrum Potential: The isoxazole nucleus is a well-established pharmacophore associated with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][8] Hybrids incorporating the isoxazole moiety are being explored as multi-target therapeutic agents.[9]
-
Safety and Handling: Based on data for structurally related compounds like 5-methylisoxazole-4-carboxylic acid, AMIA should be handled with appropriate personal protective equipment (PPE). It may cause skin and eye irritation.[10] Standard laboratory safety protocols should be followed, including use in a well-ventilated area and avoidance of dust formation.
Conclusion
This compound is more than a simple heterocyclic compound; it is a sophisticated building block with unique, theoretically grounded properties. Its most defining feature—the electronically stabilized and hydrogen-bond-restrained 5-amino group—dictates its reactivity and makes it an elegant tool for specialized applications in peptide chemistry. The combination of computational analysis and experimental data from related structures provides a robust framework for understanding and utilizing this molecule. For drug development professionals and researchers, AMIA represents a versatile scaffold with latent potential for generating novel peptidomimetics and exploring new frontiers in immunomodulation and other therapeutic areas.
References
-
Mączyński, M., et al. (2005). SYNTHESIS, IMMUNOLOGICAL ACTIVITY AND COMPUTATIONAL STUDY OF 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID SEMICARBAZIDES AND THIOSEMICARBAZIDES. Acta Poloniae Pharmaceutica, 62(6), 543-549. Available at: [Link]
-
Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available at: [Link]
-
Various Authors. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10. Available at: [Link]
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available at: [Link]
-
ResearchGate. (n.d.). Calculated geometries and HOMO/LUMO distribution for compounds 5a−d and 9a−d. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map (in a.u.) of... ResearchGate. Available at: [Link]
-
Proteopedia. (2025). Electrostatic potential maps. Proteopedia. Available at: [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential map for our molecules. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential map of complexes (1–6). ResearchGate. Available at: [Link]
-
Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]
-
Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
-
Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Available at: [Link]
-
Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. National Institutes of Health. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (n.d.). Frontier molecular orbitals (HOMO‐LUMO) representation of (5j and 5m)... ResearchGate. Available at: [Link]
-
Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2491. Available at: [Link]
-
ResearchGate. (n.d.). Calculated HOMO and LUMO orbitals for compounds 4-9 by... ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]
-
National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available at: [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]
-
Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies... ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). The molecular orbital energy levels from HOMO-5 to LUMO+5 and HOMO-LUMO energy gaps of all the studied Cu(I)-based dyes. ResearchGate. Available at: [Link]
-
SciELO. (n.d.). 1H-[7][11][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure... SciELO. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Amerigo Scientific. Available at: [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 3. 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID | 84661-50-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
A Strategic Research Guide to 5-Amino-3-methylisoxazole-4-carboxylic Acid: From Core Chemistry to Novel Therapeutics
Introduction
The isoxazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1] This five-membered heterocycle offers a unique combination of metabolic stability, hydrogen bonding capabilities, and steric properties that make it an attractive framework for designing novel therapeutic agents.[2][3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5][6] Within this versatile chemical class, 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) presents itself as a particularly intriguing, yet underexplored, starting point for drug discovery. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, classifies it as a non-proteinogenic β-amino acid, opening unique avenues for its application in developing novel therapeutics and peptidomimetics.[7]
This guide provides a comprehensive, hypothesis-driven roadmap for academic and industry researchers to unlock the therapeutic potential of AMIA. We will move beyond a simple literature review to propose a logical, multi-pronged research program, detailing the causality behind experimental choices and providing actionable protocols to drive discovery.
Section 1: Foundational Chemistry & Physicochemical Profiling
A thorough understanding of the parent molecule is the bedrock of any successful drug discovery campaign. The initial research phase must focus on establishing a robust synthesis and a comprehensive physicochemical profile for AMIA.
Synthesis and Characterization
While several synthetic routes to isoxazoles exist[6][8], a reliable multi-step synthesis for AMIA has been described, starting from the condensation of triethyl orthoacetate and ethyl cyanoacetate.[7] The process involves the formation of an intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate, followed by cyclization and hydrolysis.[7] An alternative and often high-yielding approach to the isoxazole-4-carboxylate core involves the hydrolysis of the corresponding ethyl ester, which can be formed from ethyl ethoxymethyleneacetoacetic ester and hydroxylamine sulfate.[9]
Protocol 1: Synthesis and Purification of this compound
Objective: To synthesize and purify AMIA with >98% purity for use in subsequent biological assays.
Materials:
-
Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride
-
Hydroxylamine sulfate, Sodium acetate
-
60% Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
-
Ethyl acetate, Hexanes, Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Methodology:
-
Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate.
-
Rationale: This step creates the core isoxazole ring system. Using a one-pot reaction from ethyl acetoacetate and triethyl orthoformate followed by reaction with hydroxylamine is an efficient route.[9]
-
Combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to 120-130°C for 2 hours, distilling off the ethyl acetate formed.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
In a separate flask, dissolve hydroxylamine sulfate (0.6 eq) and sodium acetate (1.2 eq) in water.
-
Slowly add the aqueous hydroxylamine solution to the cooled reaction mixture, maintaining the temperature below 10°C.
-
Stir vigorously for 3 hours at room temperature.
-
Extract the product into ethyl acetate (3x volumes). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
-
Step 2: Hydrolysis to 5-methylisoxazole-4-carboxylic acid.
-
Rationale: Strong acid hydrolysis is required to convert the stable ethyl ester to the desired carboxylic acid. 60% H₂SO₄ provides an effective medium for this transformation.[9]
-
Add the crude ethyl ester to 60% aqueous H₂SO₄.
-
Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
The carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 3: Amination (Conceptual - Requires further development based on literature for related structures).
-
Rationale: The direct amination at the C5 position is non-trivial. This step represents a key synthetic challenge. A potential route could involve conversion to a 5-halo intermediate followed by nucleophilic substitution, or a Hofmann/Curtius rearrangement from a related amide. For the purpose of this guide, we assume access to the final compound as described in the literature.[7]
-
-
Step 4: Characterization & Quality Control.
-
Confirm the structure and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using HPLC with UV detection (>98% is required for biological screening).
-
Determine melting point.
-
Physicochemical Profiling
Objective: To determine the drug-like properties of AMIA to forecast its potential for in vivo applications.
Table 1: Key Physicochemical Parameters for AMIA
| Parameter | Experimental Method | Rationale & Desired Outcome |
| Solubility | Kinetic & Thermodynamic Solubility Assays (in PBS, pH 7.4) | Crucial for assay development and predicting oral absorption. Target >50 µM. |
| LogD₇.₄ | Shake-flask method (octanol/water) or HPLC-based method | Measures lipophilicity at physiological pH. Influences permeability and off-target effects. Target LogD: 1-3 for oral drugs. |
| pKa | Potentiometric titration or capillary electrophoresis | Identifies ionizable groups (amine, carboxylate) and predicts charge state at different pH values. Essential for understanding receptor interactions. |
| Chemical Stability | Incubation in buffers (pH 2.0, 7.4, 9.0) followed by HPLC analysis | Assesses hydrolytic stability. The isoxazole N-O bond can be labile under certain conditions.[6] Target >95% remaining after 48h. |
| Plasma Stability | Incubation in human and mouse plasma followed by LC-MS/MS | Evaluates stability against plasma esterases and proteases. Target half-life >60 min. |
Section 2: Hypothesis-Driven Target Exploration
The structure of AMIA, a constrained β-amino acid, provides clear, rational starting points for biological investigation. Its structural similarity to endogenous neurotransmitters like γ-aminobutyric acid (GABA) and glutamate makes their respective receptors primary hypothetical targets.
Hypothesis A: AMIA as a GABA Receptor Modulator
The isoxazole ring is a known bioisostere for the carboxylic acid group of GABA. Muscimol, a potent GABA-A receptor agonist, is a classic example of a 3-hydroxyisoxazole derivative that mimics GABA.[10] AMIA's structure, with its amino and acidic functionalities, suggests it could fit within the GABA binding pocket located at the interface of α and β subunits of the GABA-A receptor.[11][12]
Research Directive: Investigate AMIA as a potential agonist, antagonist, or allosteric modulator of GABA-A receptors.
Experimental Workflow:
Caption: Workflow for evaluating AMIA at GABA-A receptors.
Protocol 2: Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity (Ki) of AMIA for the GABA-A receptor agonist site.
Materials:
-
Rat whole brain membrane preparation
-
[³H]Muscimol (specific activity ~20-30 Ci/mmol)
-
AMIA (test compound), GABA (positive control)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials, liquid scintillation cocktail, filter plates (GF/B), cell harvester
Methodology:
-
Prepare serial dilutions of AMIA (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]Muscimol (final concentration ~2 nM), 50 µL of test compound (AMIA or GABA), and 50 µL of brain membrane preparation (~100 µg protein).
-
For non-specific binding (NSB), use a high concentration of unlabeled GABA (1 mM).
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold binding buffer.
-
Dry the filter mat, place filters into scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting NSB from total binding. Determine the IC₅₀ of AMIA and convert to Ki using the Cheng-Prusoff equation.
Hypothesis B: AMIA as a Glutamate Receptor Antagonist
The structure of AMIA also bears a resemblance to glutamate. Specifically, the carboxylic acid and the distal amino group could mimic the alpha- and gamma-carboxyl groups of glutamate, respectively. This suggests AMIA could act as a competitive antagonist at the glutamate binding site of N-methyl-D-aspartate (NMDA) or AMPA receptors.[13] Antagonists of the NMDA receptor, in particular, have therapeutic potential in a range of neurological disorders.[14][15]
Research Directive: Investigate AMIA as a potential antagonist at the glutamate or co-agonist glycine site of the NMDA receptor. The glycine co-agonist site is an attractive target as its modulators may have a better side-effect profile.[15]
Signaling Pathway Visualization:
Caption: Hypothetical antagonism of AMIA at the NMDA receptor.
Section 3: A Roadmap for Preclinical Development
Once a primary biological target is validated, a structured lead optimization program is necessary to improve the compound's potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Campaign
A systematic medicinal chemistry effort should be initiated to explore the chemical space around the AMIA scaffold. The goal is to identify derivatives with improved target engagement and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Table 2: Proposed SAR Exploration for the AMIA Scaffold
| Position of Modification | R-Group to Explore | Rationale |
| C5-Amine (R¹) | -NH(Me), -N(Me)₂, -NH-Acyl | Probe for hydrogen bond donor/acceptor requirements. Acylation can improve metabolic stability and permeability. |
| C4-Carboxylic Acid (R²) | -CO₂Me, -CONH₂, Tetrazole | The tetrazole is a common bioisostere for carboxylic acid with improved metabolic stability and oral bioavailability. Esters/amides can act as prodrugs. |
| C3-Methyl (R³) | -Et, -iPr, -CF₃, -Ph | Explore steric tolerance in the binding pocket. Electron-withdrawing groups (CF₃) can alter pKa and metabolic stability. A phenyl group can engage in pi-stacking interactions. |
In Vitro ADME & Selectivity Profiling
As potent analogs are synthesized, they must be profiled in parallel for selectivity and off-target effects.
Key Assays:
-
CEREP Safety Panel: Screen against a broad panel of receptors, channels, and enzymes to identify potential off-target liabilities early.
-
CYP450 Inhibition Assay: Evaluate inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) to assess the potential for drug-drug interactions.
-
hERG Channel Assay: A critical safety screen to de-risk potential for cardiac toxicity.
-
Kinase Panel Screening: Isoxazoles are known to sometimes interact with kinase ATP-binding sites; a broad kinase screen is a prudent step.
-
Caco-2 Permeability Assay: An in vitro model to predict intestinal absorption and identify whether the compound is a substrate for efflux transporters like P-glycoprotein.
Section 4: Future Perspectives & Novel Applications
Beyond direct receptor modulation, the AMIA scaffold holds potential for more advanced applications.
-
Peptidomimetics: As a constrained β-amino acid, AMIA can be incorporated into peptides to induce specific secondary structures (e.g., turns) or to increase resistance to proteolytic degradation.[7] This is a promising area for developing novel peptide-based therapeutics.
-
Chemical Probes: A high-affinity, selective derivative of AMIA could be functionalized (e.g., with a biotin tag or a fluorescent dye) to create a chemical probe for studying its target receptor's distribution and dynamics in cells and tissues.
-
Fragment-Based Drug Discovery (FBDD): The core AMIA structure could serve as a starting fragment for an FBDD campaign, where it is elaborated upon to build potency against a novel protein target identified through screening.
Conclusion
This compound is not merely another chemical entity; it is a strategic starting point for innovation. Its structural analogy to key neurotransmitters provides a logical and compelling basis for exploring its potential in neuroscience. Concurrently, its identity as a non-proteinogenic amino acid opens a second, equally promising, research front in the field of peptidomimetics. By pursuing the hypothesis-driven research roadmap outlined in this guide—from rigorous foundational chemistry and targeted biological screening to systematic lead optimization—researchers can efficiently and effectively probe the therapeutic landscape of this versatile scaffold. The potential for discovering novel modulators of critical biological pathways is significant, underscoring the continued importance of the isoxazole framework in modern drug discovery.[4]
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- The recent progress of isoxazole in medicinal chemistry. Bohrium.
- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research.
- Isoxazole Derivatives as Regulators of Immune Functions.
- Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PubMed Central (PMC).
- Pharmacology of NMDA Receptors.
- Isoxazoles: Molecules with potential medicinal properties.
- Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC).
- Molecular modeling of noncompetitive antagonists of the NMDA receptor: Proposal of a pharmacophore and a description of the interaction mode.
- GABAA receptor. Wikipedia.
- Identification of potential Gly/NMDA receptor antagonists by cheminformatics approach: a combination of pharmacophore modelling, virtual screening and molecular docking studies. Taylor & Francis Online.
- GABAA receptors: structure, function, pharmacology, and rel
- Muscimol. Wikipedia.
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- 5-Methylisoxazole-4-carboxylic acid 97. Sigma-Aldrich.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. Muscimol - Wikipedia [en.wikipedia.org]
- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
- 12. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 5-Amino-3-methylisoxazole-4-carboxylic Acid into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Building Block for Advanced Peptidomimetics
The pursuit of novel therapeutic peptides is often limited by the inherent metabolic instability of natural α-amino acid backbones.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1][3] Within this field, the incorporation of unnatural amino acids is a key tool for enhancing proteolytic resistance and modulating biological activity.[3]
5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) has emerged as a compelling bifunctional building block for the synthesis of advanced α/β-mixed peptides.[3][4][5][6] Classified as a non-proteinogenic β-amino acid, its rigid isoxazole scaffold introduces unique conformational constraints into the peptide backbone.[3] This structural feature, combined with the inherent biological activities of the isoxazole moiety—including anti-inflammatory and anticancer properties—makes AMIA a high-value component for drug discovery programs.[3]
This guide provides a detailed technical overview and field-proven protocols for the successful incorporation of AMIA into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), with a focus on the unique chemical properties that dictate the synthetic strategy.
The Core Principle: Exploiting the Unique Reactivity of the Isoxazole Amino Group
A foundational understanding of AMIA's chemical nature is critical to its successful application. Unlike typical α-amino acids, the exocyclic amino group at the 5-position of the isoxazole ring exhibits significantly reduced nucleophilicity.
Causality Behind the Strategy: Experimental evidence has shown that the 5-amino group of AMIA remains unreactive during attempts at derivatization with Fmoc-Cl under standard conditions.[3] This reduced reactivity is attributed to the delocalization of the nitrogen lone pair electrons into the aromatic isoxazole ring system. This electronic effect diminishes the amino group's ability to act as a nucleophile, rendering it inert to acylation under typical N-protection and peptide coupling conditions.
This seemingly simple observation has profound strategic implications: This compound can be coupled efficiently without prior N-terminal protection. This simplifies the synthetic workflow, reduces costs associated with protected amino acids, and circumvents a potentially challenging derivatization step.
Workflow for AMIA Incorporation in SPPS
The following diagram illustrates the strategic workflow for coupling unprotected AMIA to a resin-bound peptide chain.
Caption: SPPS workflow for synthesizing peptides with a C-terminal AMIA modification.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an AMIA-Terminated Peptide
This protocol details the manual synthesis of a model peptide on a Rink Amide resin, followed by the coupling of unprotected AMIA to the N-terminus.
Materials and Reagents:
-
Rink Amide MBHA Resin
-
Fmoc-protected amino acids
-
This compound (AMIA)
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Washing Solvents: Isopropanol, Diethyl ether
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Standard Peptide Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin loading) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat: Continue the deprotection-coupling-washing cycle for each amino acid in the desired sequence.
-
-
Coupling of Unprotected AMIA:
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the resin-bound peptide thoroughly as described in step 2.
-
AMIA Activation and Coupling:
-
In a separate vial, dissolve AMIA (3 eq.) in DMF. Add HATU (3 eq.) and DIPEA (6 eq.).
-
Immediately add this solution to the resin-bound peptide.
-
Agitate the mixture for 2 hours at room temperature.[3]
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and finally Isopropanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (TFA/H₂O/TIS; 95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final AMIA-peptide conjugate by LC-MS and tandem mass spectrometry (MS/MS).[3]
-
Protocol 2: Enhanced Coupling using Ultrasonic Agitation
For sequences where coupling may be sluggish, ultrasonic agitation can be employed to improve reaction kinetics.[3]
Methodology:
-
Follow steps 1 and 2 from Protocol 1 to prepare the resin-bound peptide with a free N-terminus.
-
Prepare the AMIA activation solution as described in Protocol 1, step 3.
-
Add the solution to the resin.
-
Place the reaction vessel in an ultrasonic bath.
-
Apply ultrasonic agitation for 15 minutes. Allow the reaction to rest for 5 minutes.
-
Repeat the sonication/rest cycle two more times for a total of three 15-minute sonications.[3]
-
Proceed with washing, cleavage, and purification as described in Protocol 1.
Data Summary and Reaction Parameters
The following table summarizes the recommended reaction conditions for the coupling of unprotected AMIA.
| Parameter | Reagent/Condition | Molar Equivalents (to resin capacity) | Rationale |
| Amino Acid | This compound | 3.0 | Ensures a sufficient excess to drive the reaction to completion. |
| Activating Agent | HATU | 3.0 | A highly efficient, low-racemization uronium salt-based reagent suitable for sterically hindered or unusual amino acids.[7][8] |
| Base | DIPEA | 6.0 | A non-nucleophilic organic base used to neutralize the reaction mixture and facilitate activation without causing side reactions. |
| Solvent | DMF | - | Standard polar aprotic solvent for SPPS, effectively solvates reagents and swells the resin. |
| Reaction Time | 2 hours (Standard) / 3 x 15 min (Ultrasonic) | - | Provides sufficient time for complete coupling; sonication accelerates the process.[3] |
| Temperature | Room Temperature | - | Standard condition for SPPS, balancing reaction rate with the stability of reagents and the growing peptide chain. |
Mechanistic Insight: AMIA Activation and Amide Bond Formation
The diagram below details the activation of AMIA's carboxylic acid by HATU and the subsequent nucleophilic attack by the peptide's N-terminal amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]
- 5. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols for 5-Amino-3-methylisoxazole-4-carboxylic Acid (AMICA) as a Non-Proteinogenic Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a transformative approach to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1] 5-Amino-3-methylisoxazole-4-carboxylic acid (AMICA) is a unique β-amino acid that presents a compelling scaffold for the rational design of novel peptidomimetics.[2] Its rigid isoxazole core and the spatial arrangement of its amino and carboxylic acid functionalities offer a powerful tool to modulate the biological and pharmacological properties of peptides. This guide provides an in-depth exploration of AMICA, from its fundamental chemical properties to detailed protocols for its synthesis and incorporation into peptide chains, empowering researchers to harness its potential in their scientific endeavors.
The Scientific Rationale for Employing AMICA in Peptide Design
The isoxazole moiety is a privileged structure in medicinal chemistry, featured in a number of FDA-approved drugs, and is known to confer a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] By introducing AMICA into a peptide sequence, researchers can leverage these intrinsic properties. As a β-amino acid, AMICA induces unique conformational constraints on the peptide backbone, which can lead to the formation of stable secondary structures.[3][4] This conformational rigidity can enhance binding affinity to biological targets and, crucially, increase resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[1][3]
The unreactive nature of AMICA's amino group to standard Fmoc-protection conditions presents a unique synthetic opportunity, allowing for its direct coupling as an unprotected residue in Solid-Phase Peptide Synthesis (SPPS).[2] This simplifies the synthetic workflow and opens avenues for creating novel α/β-hybrid peptides with potentially enhanced therapeutic profiles.[2]
Physicochemical Properties of AMICA and Related Analogs
A comprehensive understanding of the physicochemical properties of a non-proteinogenic amino acid is paramount for its effective application. While extensive experimental data for AMICA is not widely available, the properties of the closely related compound, 5-methylisoxazole-4-carboxylic acid, provide valuable insights.
| Property | Value (5-methylisoxazole-4-carboxylic acid) | Reference |
| Molecular Formula | C₅H₅NO₃ | [5] |
| Molecular Weight | 127.10 g/mol | [5] |
| Appearance | White to off-white powder | [Tokyo Chemical Industry] |
| Melting Point | 145.0 to 149.0 °C | [Tokyo Chemical Industry] |
| pKa (Predicted) | 2.11 ± 0.32 | [6] |
Note: The data presented is for 5-methylisoxazole-4-carboxylic acid and should be considered as an approximation for AMICA. Researchers are advised to perform their own characterization for precise measurements.
Experimental Protocols
The successful application of AMICA in research and drug development hinges on robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for the synthesis of AMICA and its subsequent incorporation into a peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Synthesis of this compound (AMICA)
This three-step synthesis provides a reliable route to obtaining AMICA for subsequent use in peptide synthesis.[2]
Materials:
-
Triethyl orthoacetate
-
Ethyl cyanoacetate
-
4-Dimethylaminopyridine (DMAP)
-
10% Hydrochloric acid (HCl) solution
-
Round bottom flask
-
Distillation apparatus
Procedure:
-
In a round bottom flask equipped with a distillation apparatus, mix equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.
-
Add a catalytic amount of DMAP to the mixture.
-
Heat the reaction mixture to 110°C. Ethanol will form during the reaction and should be continuously removed via distillation.
-
Once the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.
-
A precipitate will form. Filter the precipitate and wash it thoroughly with a 10% HCl solution.
-
Dry the resulting product, ethyl 2-cyano-3-ethoxybut-2-enoate, under vacuum.
Materials:
-
Ethyl 2-cyano-3-ethoxybut-2-enoate (from Step 1)
-
Sodium ethoxide (EtONa)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Prepare a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol.
-
Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol and add it to the previously prepared mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, evaporate the excess ethanol under reduced pressure.
-
A precipitate will form. Filter the precipitate and wash it with water.
-
Dry the product, ethyl 5-amino-3-methylisoxazole-4-carboxylate, under vacuum.
Materials:
-
Ethyl 5-amino-3-methylisoxazole-4-carboxylate (from Step 2)
-
10% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve the solid ethyl 5-amino-3-methylisoxazole-4-carboxylate in a 10% NaOH solution.
-
Heat the mixture to 70°C to facilitate hydrolysis of the ester.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add HCl to adjust the pH of the solution to 4. A precipitate will form.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum to yield this compound (AMICA).
Protocol 2: Incorporation of AMICA into a Peptide using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing AMICA using the Fmoc/tBu strategy. A key feature of this protocol is the coupling of AMICA without prior N-terminal protection.[2]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
This compound (AMICA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: a. Place the desired amount of resin in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes. c. Drain the DMF.
-
Fmoc Deprotection (for the first amino acid attached to the resin): a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5-7 times).
-
Standard Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). f. Once the coupling is complete, wash the resin with DMF.
-
AMICA Coupling (at the desired position in the peptide sequence): a. Following Fmoc deprotection of the preceding amino acid and thorough washing with DMF, prepare the coupling solution. b. In a separate vial, dissolve AMICA (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. c. Add the AMICA coupling solution to the resin. d. Agitate the mixture for 2 hours at room temperature. Note: For potentially difficult couplings, consider a double coupling or extending the reaction time. e. Monitor the reaction completion (a chloranil test can be used for secondary amines if applicable, though the reactivity of AMICA's amino group is low). f. After coupling, wash the resin thoroughly with DMF.
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent standard amino acid to be added to the peptide chain.
-
-
Final Deprotection and Cleavage: a. After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2). b. Wash the peptide-resin with DMF, followed by DCM and MeOH, and then dry it under vacuum. c. Prepare the cleavage cocktail. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. d. Add the cleavage cocktail to the dried peptide-resin. e. Agitate the mixture at room temperature for 2-4 hours. f. Filter the resin and collect the TFA solution containing the cleaved peptide. g. Precipitate the peptide by adding the TFA solution to cold diethyl ether. h. Centrifuge to pellet the crude peptide and wash with cold diethyl ether. i. Dry the crude peptide under vacuum.
-
Purification and Characterization: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, NMR to confirm its identity and purity.
Trustworthiness: Self-Validating Systems in AMICA-Peptide Synthesis
To ensure the integrity of the synthesized peptides, each stage of the process should be treated as a self-validating system.
-
Synthesis of AMICA: The identity and purity of the synthesized AMICA should be rigorously confirmed before its use in peptide synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are essential to verify the structure and purity.
-
Solid-Phase Peptide Synthesis: The completion of each coupling and deprotection step should be monitored. The Kaiser test is effective for primary amines, while the chloranil or bromophenol blue tests can be used for secondary amines. After cleavage, the crude peptide should be analyzed by RP-HPLC to assess the success of the synthesis and identify any potential side products.
-
Final Product Characterization: The purified peptide must be unambiguously characterized. High-resolution mass spectrometry will confirm the correct molecular weight, and tandem MS/MS can be used for sequence verification. For detailed structural analysis, particularly to understand the conformational impact of AMICA, 2D NMR techniques like COSY and NOESY can be employed.
Conclusion and Future Perspectives
This compound represents a valuable addition to the toolkit of non-proteinogenic amino acids for peptide-based drug discovery. Its unique structural and chemical properties offer a promising avenue for the design of peptidomimetics with enhanced stability, conformational rigidity, and potentially novel biological activities. The protocols detailed in this guide provide a solid foundation for researchers to explore the incorporation of AMICA into their peptide candidates. Future studies should focus on a systematic evaluation of the pharmacological impact of AMICA in various peptide scaffolds and the exploration of its potential in targeting a wider range of diseases.
References
-
Seebach, D., & Hook, D. F. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(11), 3253–3265. [Link]
-
Rao, S. N., Balaji, V. N., & Ramnarayan, K. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research, 5(6), 343–350. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
- Gilon, C., et al. (1991). Role of peptide backbone conformation on biological activity of chemotactic peptides. The Journal of Biological Chemistry, 266(5), 2949-2954.
-
North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
-
Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Seebach, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8193-8200. [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Sochacka-Ćwikla, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Examples of isoxazole-containing drugs. Retrieved from [Link]
-
Torres, J. M., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(12), 614. [Link]
-
ResearchGate. (n.d.). Isoxazole-3-hydroxamic Acid Derivatives as Peptide Deformylase Inhibitors and Potential Antibacterial Agents. Retrieved from [Link]
-
Neuland Labs. (2025). Peptide vs. Protein: 5 Key Differences Drug Makers Must Know. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Retrieved from [Link]
-
Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [amp.chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of 5-Amino-3-methylisoxazole-4-carboxylic acid
Introduction
5-Amino-3-methylisoxazole-4-carboxylic acid is a non-proteinogenic β-amino acid that is gaining significant interest in the field of medicinal chemistry and drug development. Its unique structural features, incorporating both an amino and a carboxylic acid group on an isoxazole scaffold, make it a valuable building block for the synthesis of novel peptidomimetics and other biologically active molecules.[1] Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The incorporation of this compound into peptide chains can enhance their stability against proteolytic degradation, a critical attribute for therapeutic peptides.[1]
Given its emerging importance, robust and reliable analytical methods for the comprehensive characterization of this compound are essential for ensuring its quality, purity, and structural integrity in research and development settings. This application note provides a detailed guide to the key analytical techniques for the characterization of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Formula | C₅H₆N₂O₃ | [2] |
| Molecular Weight | 142.11 g/mol | [2] |
| CAS Number | 84661-50-7 | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Stability | Decreased stability observed under microwave irradiation.[1] | [1] |
Analytical Characterization Workflow
A multi-technique approach is recommended for the comprehensive characterization of this compound, as illustrated in the following workflow diagram. Each technique provides complementary information regarding the identity, purity, structure, and stability of the molecule.
Caption: Overall analytical workflow for the characterization of this compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC is a cornerstone technique for assessing the purity of this compound and for quantitative analysis. When coupled with mass spectrometry (LC-MS), it provides unequivocal identification of the compound and its potential impurities.
Rationale for Method Selection
A reverse-phase HPLC (RP-HPLC) method is proposed due to the polar nature of the analyte. A C18 column is a versatile and robust choice for this application. The use of a formic acid modifier in the mobile phase serves a dual purpose: it helps to control the ionization state of the carboxylic acid and amino groups, leading to better peak shape, and it is compatible with electrospray ionization-mass spectrometry (ESI-MS).
Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol: LC-MS Analysis
The HPLC conditions can be directly transferred to an LC-MS system.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Expected Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 143.04.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used for further structural confirmation. While detailed fragmentation of the pure compound is not extensively published, studies on peptides containing this moiety show a characteristic ion at m/z 125.035, corresponding to the AMIA oxonium ion.[4]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Due to the presence of exchangeable protons in the amino and carboxylic acid groups, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can solubilize the compound and allow for the observation of these protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Sample Concentration: Approximately 10-20 mg/mL.
-
¹H NMR Data Acquisition:
-
A standard pulse program for ¹H NMR.
-
The chemical shifts (δ) are referenced to the residual solvent peak of DMSO-d₆ at ~2.50 ppm.
-
Expected ¹H NMR Signals:
-
A singlet for the methyl group (CH₃) protons.
-
A broad singlet for the amino group (NH₂) protons.
-
A broad singlet for the carboxylic acid (COOH) proton.
-
-
-
¹³C NMR Data Acquisition:
-
A standard pulse program for ¹³C NMR with proton decoupling.
-
The chemical shifts (δ) are referenced to the solvent peak of DMSO-d₆ at ~39.52 ppm.
-
Expected ¹³C NMR Signals:
-
A signal for the methyl carbon.
-
Signals for the isoxazole ring carbons.
-
A signal for the carboxylic acid carbon.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (amino group): Two bands in the region of 3400-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1700-1680 cm⁻¹.
-
C=N stretch (isoxazole ring): A band in the region of 1650-1550 cm⁻¹.
-
N-O stretch (isoxazole ring): A band in the region of 1450-1350 cm⁻¹.
-
Caption: Key functional groups and their expected spectroscopic signatures in NMR and FT-IR.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides valuable information about the thermal stability, melting point, and purity of the compound.
Rationale for Method Selection
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining its decomposition profile. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and the detection of polymorphic transitions.
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
TGA/DSC Program:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.
-
-
-
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can be an indicator of purity.
-
TGA: A weight loss step corresponding to the decomposition of the molecule. The onset temperature of decomposition is a measure of its thermal stability.
-
Purity and Compositional Analysis
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the chemical formula (C₅H₆N₂O₃).
-
Theoretical Composition:
-
Carbon (C): 42.26%
-
Hydrogen (H): 4.26%
-
Nitrogen (N): 19.71%
-
Oxygen (O): 33.77%
-
Conclusion
The analytical techniques and protocols outlined in this application note provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic methods is essential for confirming the identity and structure of the molecule, while thermal and elemental analysis provide valuable information on its purity, stability, and composition. Adherence to these methodologies will ensure the quality and reliability of this important building block in the development of novel therapeutic agents.
References
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
SIELC Technologies. (2018). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
- Gawande, N. G., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(5), 349-355.
- Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
- Logvinenko, V., Yudanova, L., Yudanov, N., & Chekhova, G. (2003). Thermal analysis of transition metal salts of carboxylic acids. Journal of Thermal Analysis and Calorimetry, 74(2), 395-399.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Retrieved from [Link]
Sources
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-3-methylisoxazole-4-carboxylic Acid in Modern Medicinal Chemistry
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutic agents.[1] This guide focuses on a particularly versatile derivative, 5-Amino-3-methylisoxazole-4-carboxylic acid, a bifunctional scaffold offering a unique combination of rigidity, hydrogen bonding capabilities, and synthetic tractability. We will explore its fundamental synthesis, its strategic application in the development of novel immunomodulating agents, its use as an unnatural β-amino acid for creating advanced peptidomimetics, and, by analogy to its close structural relative, its relevance in the design of enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only theoretical insights but also detailed, actionable experimental protocols.
Introduction: The Strategic Value of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds that have proven to be of immense value in drug discovery. Their utility stems from a combination of favorable properties: they are metabolically stable, capable of engaging in a variety of non-covalent interactions (including hydrogen bonding and dipole interactions), and serve as rigid templates to orient appended functional groups in a precise three-dimensional arrangement. The FDA and EMA have approved numerous isoxazole-containing drugs, such as the anti-inflammatory agent Parecoxib and the antifungal Micafungin.[1]
This compound distinguishes itself by incorporating both a nucleophilic amino group and a carboxylic acid handle. This bifunctionality opens up diverse synthetic pathways, allowing it to be elaborated into a wide array of more complex molecules, most commonly amides, or to be integrated into larger structures like peptides.[1] Its structure can be viewed as a constrained β-amino acid, a class of building blocks known to impart unique conformational properties and proteolytic resistance to peptides.[1]
Synthesis of the Core Scaffold
The preparation of this compound is a well-established, multi-step process that begins from common starting materials. The protocol below outlines a reliable synthetic route.[2]
Protocol 2.1: Synthesis of this compound
This protocol details a three-step synthesis starting from triethyl orthoacetate and ethyl cyanoacetate.
Step 1: Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
-
Rationale: This step creates the core carbon backbone with the correct substitution pattern for the subsequent cyclization. The reaction is a condensation driven by the removal of ethanol.
-
In a round-bottom flask equipped for distillation, mix triethyl orthoacetate (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Heat the mixture to 110 °C. Ethanol will form and should be removed via distillation to drive the reaction to completion.
-
After the reaction is complete (monitored by TLC or disappearance of starting materials), cool the mixture.
-
The product will precipitate. Filter the solid and wash it with a cold 10% HCl solution to remove any remaining DMAP. Dry the solid to yield intermediate P1 .
Step 2: Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2)
-
Rationale: This is the key cyclization step where the isoxazole ring is formed. Hydroxylamine attacks the cyano group and one of the carbonyl equivalents, leading to ring closure.
-
Prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in absolute ethanol.
-
Dissolve the intermediate P1 from Step 1 in ethanol and add it to the hydroxylamine mixture.
-
Stir the reaction for 24 hours at room temperature.
-
Evaporate the excess ethanol under reduced pressure.
-
The resulting precipitate is the desired ester. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry to yield intermediate P2 .
Step 3: this compound (P3)
-
Rationale: The final step is a simple saponification (ester hydrolysis) to yield the target carboxylic acid.
-
Dissolve the ester intermediate P2 in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to 70 °C and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully add aqueous HCl (e.g., 6N HCl) dropwise to adjust the pH to approximately 4.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product, This compound (P3) .
Application I: Scaffold for Novel Immunomodulatory Agents
The unique arrangement of a hydrogen bond donor (amino group) and acceptor (amide carbonyl, after derivatization) on a rigid heterocyclic core makes this scaffold ideal for targeting protein active sites, such as those in enzymes or receptors involved in the immune response.
A key study demonstrated that amides derived from this compound possess immunomodulating activity.[2] These compounds were evaluated for their ability to suppress the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated human peripheral blood cells.[2] Overproduction of TNF-α and IL-6 is a hallmark of many autoimmune and inflammatory diseases, making them critical targets for therapeutic intervention.
The study found that the immunosuppressive action of the synthesized amides correlated with the electron-accepting nature of the substituent on the amide nitrogen.[2] This suggests that the electronic properties of the amide substituent are crucial for biological activity, likely influencing how the molecule binds to its biological target.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the general SAR findings for this class of immunomodulators.
| R-Group (Amide Substituent) | Observed Activity | Plausible Rationale |
| Electron-Withdrawing Groups (e.g., nitro-, halo-phenyl) | Increased Suppressory Action | Enhances the hydrogen-bond donating capacity of the amide N-H and potentially engages in favorable electronic interactions with the target protein. |
| Flat Aromatic Rings | Varied/Distinct Properties | Suggests that steric bulk and the potential for π-stacking interactions are also important determinants of activity. |
| Groups containing an additional -NH moiety | Potential for Immunostimulatory Activity | The presence of additional hydrogen-bonding groups can dramatically alter the binding mode and resulting pharmacological effect. |
Protocol 3.1: Synthesis of a Representative Amide Derivative
This protocol describes a standard procedure for coupling an aromatic amine to this compound to generate a biologically active amide.
-
Rationale: This is a standard peptide coupling reaction. EDC/DMAP is a common and effective carbodiimide-based coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the nucleophilic aniline to form the stable amide bond. DMAP acts as a catalyst for this process.
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.
-
Add the desired aniline derivative (e.g., 4-nitroaniline, 1.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Application II: An Unnatural β-Amino Acid in Peptidomimetics
Peptidomimetics—molecules that mimic the structure and function of natural peptides—are a major focus of drug discovery.[1] Incorporating unnatural amino acids is a key strategy to improve properties like metabolic stability, bioavailability, and target affinity. This compound serves as a novel, constrained β-amino acid.[1]
Its rigid isoxazole ring restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, enhancing binding to its target receptor or enzyme. Furthermore, the amino group of this scaffold has been shown to be relatively unreactive under standard Fmoc protection conditions, allowing for its selective coupling to the N-terminus of a resin-bound peptide without needing a protecting group on the isoxazole's amino function.[1]
Workflow: Integration into Peptides
The following diagram illustrates the general workflow for incorporating the scaffold into a peptide sequence using solid-phase peptide synthesis (SPPS).
Caption: Workflow for incorporating the scaffold as an N-terminal cap in SPPS.
Application by Analogy: The Isoxazole-4-Carboxamide in DHODH Inhibition
While direct applications of the 5-amino derivative are emerging, the closely related 5-methylisoxazole-4-carboxamide scaffold is famously exemplified in the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide .[3][4] This case study is highly instructive as it demonstrates the power of the core isoxazole-4-carboxamide motif in enzyme inhibition.
Leflunomide is a prodrug that is rapidly converted in the body to Teriflunomide.[5] Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[5] Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases like rheumatoid arthritis, are heavily dependent on this pathway for DNA and RNA synthesis.[5] By inhibiting DHODH, Teriflunomide exerts an antiproliferative effect on these pathogenic immune cells.[5]
| Compound | Structure | Therapeutic Use |
| Leflunomide | Rheumatoid Arthritis, Psoriatic Arthritis | |
| Teriflunomide | Multiple Sclerosis |
The synthesis of Leflunomide utilizes 5-methylisoxazole-4-carboxylic acid, the non-aminated analog of our title compound, highlighting the industrial-scale importance of this class of intermediates.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological activity of new heterocyclic amides of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Amino-3-methylisoxazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, providing troubleshooting solutions and validated protocols.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a robust three-step process. This pathway begins with the formation of a reactive intermediate, followed by a crucial cyclization to form the isoxazole ring, and concludes with the hydrolysis of an ester to yield the final carboxylic acid. Understanding the critical parameters at each stage is paramount to achieving high yield and purity.
The general workflow is outlined below:
Caption: General three-step synthesis workflow.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 1: Intermediate Formation (Ethyl 2-cyano-3-ethoxybut-2-enoate)
Question: The initial condensation reaction to form the enoate intermediate (P1) is slow, and the yield is poor. What are the likely causes and solutions?
Answer: This condensation reaction is an equilibrium process, and driving it to completion is key. Several factors can hinder its progress:
-
Inefficient Removal of Ethanol: The reaction between ethyl cyanoacetate and triethyl orthoacetate produces ethanol as a byproduct.[1] According to Le Chatelier's principle, the presence of this ethanol can inhibit the forward reaction.
-
Solution: Ensure your reaction setup is equipped for efficient distillation to continuously remove the ethanol as it forms. Heating the mixture to around 110°C is typically required.[1]
-
-
Catalyst Activity: A catalytic amount of an appropriate base, such as 4-Dimethylaminopyridine (DMAP), is often used to facilitate the reaction.[1]
-
Solution: Use a fresh, high-purity source of DMAP. Ensure it is fully dissolved in the reaction mixture.
-
-
Reagent Quality: The purity of your starting materials, particularly triethyl orthoacetate, is crucial. It can hydrolyze over time if not stored properly.
-
Solution: Use freshly opened or distilled triethyl orthoacetate.
-
Stage 2: Cyclization to Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2)
Question: My primary issue is a low yield during the cyclization step. What parameters should I investigate?
Answer: The cyclization of the intermediate with hydroxylamine is the most critical step for determining the overall yield and purity. Low yields are often traced back to the base, reagent stoichiometry, or reaction temperature.
Caption: Troubleshooting logic for low cyclization yield.
-
Base Selection and Preparation: The reaction requires a base to deprotonate the hydroxylamine hydrochloride and facilitate the cyclization. Sodium ethoxide (EtONa) in ethanol is commonly used.[1]
-
Insight: Commercially available sodium ethoxide can degrade upon storage. It is highly recommended to prepare it fresh by reacting sodium metal with absolute ethanol under an inert atmosphere. This ensures maximum activity.
-
-
Temperature Control: This reaction is typically run at room temperature for an extended period (e.g., 24 hours).[1] Exceeding this temperature can promote the formation of byproducts, including isomeric impurities.[2]
-
Reaction Time: While 24 hours is a standard guideline, the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Question: I am observing a significant isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate. How can this be minimized?
Answer: The formation of the undesired 3-methyl isomer is a known issue in related syntheses and arises from the regioselectivity of the cyclization reaction.[2] Controlling the reaction conditions is the most effective way to minimize its formation.
-
Causality: The formation of the desired 5-amino isomer versus the 3-methyl isomer is highly dependent on the reaction temperature and the nature of the base used. Milder conditions typically favor the desired product.
-
Solution: Strict adherence to room temperature or even slightly cooler conditions (-5°C to 10°C) has been shown to drastically reduce the formation of this impurity.[2] A patent for a related compound specifies a temperature range of -20°C to 10°C to minimize isomeric impurities to as low as 0.1%.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -5°C to Room Temperature | Lower temperatures increase the regioselectivity of the cyclization, favoring the 5-amino product.[2] |
| Base | Freshly prepared EtONa | Ensures high reactivity and anhydrous conditions, preventing unwanted side reactions. |
| Monitoring | TLC or LC-MS | Prevents unnecessarily long reaction times which can lead to byproduct formation. |
Stage 3: Hydrolysis to this compound (P3)
Question: The final hydrolysis and precipitation step results in a low yield of the carboxylic acid. What are the critical points to check?
Answer: The final step, while seemingly straightforward, has several pitfalls that can drastically reduce your isolated yield.
-
Incomplete Hydrolysis (Saponification): The conversion of the ester to the carboxylate salt requires sufficient time and temperature.
-
Solution: A common procedure involves heating the ester in a 10% aqueous NaOH solution to around 70°C.[1] Monitor the reaction via TLC until the starting ester spot has completely disappeared.
-
-
Product Degradation: Isoxazole rings can be sensitive to harsh conditions. Prolonged heating at high temperatures or in highly concentrated acid/base can lead to ring-opening, decarboxylation, or other degradation pathways.[2][3]
-
Solution: Do not exceed the recommended temperature (70-80°C) or heating time. Once the reaction is complete, proceed to the next step without delay.
-
-
Improper pH for Precipitation: The final product is amphoteric but will precipitate at its isoelectric point. If the pH is too low or too high, the product will remain dissolved as the corresponding salt.
-
Solution: After cooling the reaction mixture, carefully add acid (e.g., HCl) dropwise with vigorous stirring to adjust the pH. The target pH for precipitation is approximately 4.[1] Use a calibrated pH meter for accuracy. Adding the acid too quickly can create localized pH changes and affect the crystal structure of the precipitate.
-
Question: My final product is off-color (e.g., yellow or brown) and appears impure. What is the cause?
Answer: Discoloration is almost always due to impurities.
-
Carryover Impurities: Impurities from the cyclization step, if not removed, will be carried through to the final product.
-
Degradation During Hydrolysis: As mentioned, overheating during the basic hydrolysis can cause degradation, leading to colored byproducts.
-
Solutions:
-
Purify the Intermediate: Ensure the ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2) is thoroughly washed and dried before hydrolysis.[1]
-
Control Hydrolysis Conditions: Strictly adhere to the recommended temperature and time for the hydrolysis step.
-
Washing the Final Product: After filtering the precipitated product, wash it thoroughly with cold water to remove any remaining salts (e.g., NaCl) and water-soluble impurities.[1] A final wash with a non-polar solvent like hexane can help remove organic-soluble colorants. If necessary, recrystallization from a suitable solvent system can be performed.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: Hydroxylamine and its salts can be explosive with heat or shock and should be handled with care. The use of ethyl cyanoacetate involves handling a cyanide-containing compound. Strong bases (sodium metal) and acids (HCl) require appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be conducted in a well-ventilated fume hood.
Q2: How can I best monitor the reaction progress at each stage? A2: Thin Layer Chromatography (TLC) is an effective tool. A typical mobile phase would be a mixture of ethyl acetate and hexane. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, especially for tracking isomeric impurities, LC-MS is the preferred method.
Q3: What is a realistic overall yield for this three-step synthesis? A3: While yields can vary significantly based on scale and optimization, a well-executed synthesis following the protocols outlined here can be expected to achieve an overall yield in the range of 50-70%. Each step must be optimized to achieve a high overall throughput.
Section 4: Optimized Experimental Protocol
This protocol integrates the best practices discussed in the troubleshooting guide to provide a self-validating methodology for maximizing yield and purity.
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
-
To a round-bottom flask equipped with a distillation head, add ethyl cyanoacetate (1.0 mol), triethyl orthoacetate (1.0 mol), and a catalytic amount of DMAP (0.01 mol).
-
Heat the mixture in an oil bath to 110°C.
-
Continuously remove the ethanol byproduct via distillation over 2-3 hours.
-
Monitor the reaction by TLC until the ethyl cyanoacetate is consumed.
-
Once complete, cool the mixture. The resulting precipitate is filtered and washed with a cold 10% HCl solution to remove any remaining DMAP.[1] The crude product is typically used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)
-
In a separate flask under an inert atmosphere (e.g., Nitrogen), prepare fresh sodium ethoxide by dissolving sodium metal (1.1 mol) in anhydrous ethanol.
-
Add hydroxylamine hydrochloride (1.1 mol) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Dissolve the crude intermediate P1 (1.0 mol) in anhydrous ethanol and add it to the hydroxylamine/ethoxide mixture.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[1]
-
Monitor the reaction by TLC. Upon completion, evaporate the excess ethanol under reduced pressure.
-
Add water to the residue to dissolve the inorganic salts. The product will precipitate.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum. This yields the ester P2.[1]
Step 3: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (P3)
-
Dissolve the dried intermediate P2 (1.0 mol) in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to 70°C and maintain it for 1-2 hours, or until TLC indicates the complete disappearance of the starting material.[1]
-
Cool the reaction mixture to room temperature in an ice bath.
-
With vigorous stirring, slowly add 6N HCl dropwise until the pH of the solution reaches 4.0, as measured by a pH meter. A thick precipitate will form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filter the white precipitate, wash it extensively with cold deionized water to remove all traces of NaCl, and then dry it in a vacuum oven at 50°C.
Section 5: References
-
Perlińska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Patel, H. V., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US Patent US20030139606A1.
-
Gao, F., et al. (2018). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 23(11), 2949. [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
-
da Silva, M. A., et al. (2018). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. Thermochimica Acta, 667, 138-145. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Amino-3-methylisoxazole-4-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 5-amino-3-methylisoxazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of heterocyclic compounds.
This compound and its derivatives are key building blocks in medicinal chemistry, known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] However, their purification can present unique challenges due to their bifunctional nature, containing both an acidic carboxylic group and a basic amino group.[1] This guide provides practical, field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a consistently low yield after recrystallizing my this compound derivative. What are the likely causes and how can I improve my recovery?
Answer: Low yields during recrystallization are a frequent problem and can stem from several factors. A systematic approach is the most effective way to troubleshoot this issue.[2]
Potential Causes and Solutions:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Using an Excessive Amount of Solvent: Using too much solvent will keep more of your product dissolved even at low temperatures, leading to poor recovery.[3]
-
Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Troubleshooting: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3]
-
-
Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or funnel during hot filtration, you will lose a significant amount of product.
-
Troubleshooting: Use a pre-heated funnel and filter flask, and add a small amount of hot solvent to the flask before filtering to create a saturated vapor environment.
-
Issue 2: Persistent Impurities After Purification
Question: Despite multiple purification attempts (recrystallization, column chromatography), I am still observing persistent impurities in my final product. What could these impurities be, and what advanced purification techniques can I employ?
Answer: Persistent impurities in the synthesis of this compound derivatives often include starting materials, reaction byproducts, or isomeric impurities.[5]
Common Impurities:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Isomeric Byproducts: The synthesis of isoxazoles can sometimes lead to the formation of positional isomers, which can be difficult to separate due to similar physical properties.[5][6]
-
Hydrolysis Products: If the ester derivative is the target, hydrolysis back to the carboxylic acid can occur, especially under acidic or basic conditions.
Advanced Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[7][8]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic carboxylic acid into the aqueous layer.
-
Separate the layers. The organic layer will contain neutral and basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of about 4 to precipitate the pure carboxylic acid.[1]
-
Filter the precipitate, wash with cold water, and dry.[1]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for pharmaceutical applications, preparative HPLC is often the method of choice.[3]
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the separation of structurally related isoxazole analogues, offering advantages over traditional liquid chromatography.[9]
Issue 3: Oiling Out During Recrystallization
Question: My compound "oils out" instead of forming crystals during recrystallization. How can I prevent this and induce proper crystallization?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
Solutions to Prevent Oiling Out:
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, but do so slowly.
-
Change the Solvent: Use a solvent with a lower boiling point.
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure compound to the cooled solution to act as a nucleation site.[3]
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Solvent-Antisolvent System: Dissolve the compound in a "good" solvent at room temperature, and then slowly add a "poor" solvent (an "antisolvent") in which the compound is insoluble until the solution becomes cloudy. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Experimental Workflow: Purification by Acid-Base Extraction
Below is a detailed workflow for the purification of this compound using acid-base extraction.
Caption: Workflow for Acid-Base Extraction Purification.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with the reagents for the synthesis and purification of these isoxazole derivatives?
A1: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reagents, like thionyl chloride, are highly corrosive and react violently with water.[6] Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.
Q2: Can I use column chromatography to purify this compound?
A2: While column chromatography can be used, the amphoteric nature of the compound (containing both acidic and basic functional groups) can lead to streaking and poor separation on standard silica gel. If you choose to use column chromatography, consider using a mobile phase containing a small amount of acetic acid or triethylamine to suppress the ionization of the carboxylic acid or amino group, respectively. Alternatively, neutral alumina can be a more suitable stationary phase. For some derivatives, silica gel chromatography with eluents like petroleum ether/DCM or DCM/EtOAc has been reported to be effective.[10][11]
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to confirm the purity of your this compound derivative:
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.[12]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that can provide quantitative purity data. A single sharp peak is indicative of a pure compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify any impurities.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.[1]
Q4: My reaction to synthesize the ethyl ester of this compound is not going to completion. What can I do?
A4: Incomplete reactions are a common issue in organic synthesis.[2] Here are a few things to consider:
-
Reaction Time and Temperature: Ensure the reaction is running for the recommended time and at the optimal temperature.[2] You may need to increase the reaction time or temperature.
-
Purity of Reagents: Impurities in your starting materials or solvents can inhibit the reaction.[2]
-
Stoichiometry of Reagents: Double-check the stoichiometry of your reactants.
-
Atmospheric Conditions: Some reactions are sensitive to moisture or oxygen.[2] If applicable, ensure you are using an inert atmosphere.
By following the guidance in this technical support center, you will be better equipped to troubleshoot common purification challenges and consistently obtain high-purity this compound derivatives for your research and development needs.
References
-
Kubinski, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
-
De Klerck, K., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
-
Huang, H., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. [Link]
-
Salman, H. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]
-
Doleschall, G. & Seres, P. (1988). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. [Link]
-
Huang, H., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]
- Ramesh, C. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ChemSynthesis. (n.d.). 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. ChemSynthesis. [Link]
- Ramesh, C. (2003). Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
-
Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
Silver, J. (2013). How can I purify carboxylic acid?. ResearchGate. [Link]
-
Al-Zoubi, W. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
- Teva Pharmaceutical Industries Ltd. (2001). A method for synthesizing leflunomide.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health. [Link]
- Suzhou University. (2020). Preparation method of 3-amino-5-methyl isoxazole.
-
BP Chemicals Limited. (1993). Process for the purification of carboxylic acids and/or their anhydrides. European Patent Office. [Link]
-
Kubinski, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]
-
Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr Journals. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. 5-甲基异噁唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Navigating Synthesis with 5-Amino-3-methylisoxazole-4-carboxylic Acid
Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of this versatile building block and avoid common side reactions. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the success of your experiments.
Introduction: The Unique Reactivity of AMIA
This compound is a bifunctional molecule with a unique reactivity profile. A key feature is the relatively low nucleophilicity of its 5-amino group. Research has shown that under standard amide coupling conditions, the carboxylic acid can be selectively activated and coupled with another amine without the need for a protecting group on AMIA's own amino group.[1][2] This presents a significant advantage in synthetic efficiency but also requires careful control of reaction conditions to prevent potential side reactions. This guide will walk you through the best practices for utilizing this unique reactivity.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino group of this compound before amide coupling?
A1: In most standard amide coupling protocols (e.g., using HATU or EDC/HOBt), protection of the 5-amino group is not necessary.[1][2] The electron-withdrawing nature of the isoxazole ring and adjacent carboxyl group significantly reduces the nucleophilicity of the amino group, making self-condensation a less favorable pathway. However, under harsh basic conditions or with highly reactive electrophiles, protection might be considered.
Q2: What is the primary stability concern with the isoxazole ring?
A2: The isoxazole ring is generally stable, but it can be susceptible to cleavage under strongly basic conditions and at elevated temperatures. The N-O bond is the most labile part of the ring. It is advisable to perform reactions at or below room temperature and use non-nucleophilic bases where possible.
Q3: My amide coupling reaction with AMIA is giving a low yield. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the correct stoichiometry.
-
Suboptimal pH: The reaction mixture should be basic enough to deprotonate the amine coupling partner but not so basic as to cause degradation of the isoxazole ring or hydrolysis of the activated ester.
-
Steric hindrance: If your amine coupling partner is sterically bulky, the reaction may require longer reaction times, elevated temperatures (use with caution), or a more potent coupling reagent.
-
Moisture: The presence of water can hydrolyze the activated carboxylic acid intermediate. Always use anhydrous solvents.
Q4: I am observing multiple spots on my TLC. What could the side products be?
A4: Besides unreacted starting materials, potential side products could include:
-
Self-condensation product: Although less likely, some dimer formation is possible under certain conditions.
-
Ring-opened products: If the reaction is run under harsh basic conditions or at high temperatures, you might see byproducts resulting from the cleavage of the isoxazole ring.
-
Products from side reactions of the coupling agent: For example, the formation of N-acylurea from carbodiimide reagents.
Troubleshooting Guides
Issue 1: Low or No Amide Product Formation
Symptoms:
-
TLC/LC-MS analysis shows predominantly starting materials.
-
The desired product peak is very small in the LC-MS chromatogram.
Possible Causes and Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Inefficient Carboxylic Acid Activation | The coupling reagent may be old, hydrated, or used in insufficient quantity, leading to incomplete formation of the active ester intermediate. | Use fresh, high-quality coupling reagents. For HATU, pre-activation of the carboxylic acid for 5-10 minutes before adding the amine can be beneficial. Increase the equivalents of the coupling reagent to 1.1-1.5 eq. |
| Amine Protonation | The amine coupling partner is not sufficiently nucleophilic if it is protonated. A non-nucleophilic base is required to neutralize any amine salts and scavenge the acid produced during the reaction. | Ensure at least 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are used. |
| Presence of Water | Water will hydrolyze the activated ester intermediate back to the carboxylic acid, quenching the reaction. | Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (N2 or Ar). |
| Steric Hindrance | Bulky substituents on either AMIA or the amine partner can slow down the reaction rate significantly. | Increase the reaction time and monitor progress by TLC or LC-MS. Consider switching to a more powerful coupling reagent like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). |
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC shows multiple new spots.
-
LC-MS analysis reveals several peaks with different mass-to-charge ratios.
Possible Causes and Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Self-Condensation of AMIA | Although the 5-amino group is unreactive, under forcing conditions (e.g., high temperature, strong base), it might react with an activated AMIA molecule. | Maintain a reaction temperature of 0 °C to room temperature. Avoid strong, nucleophilic bases. Add the amine coupling partner to the pre-activated AMIA solution to ensure it reacts preferentially. |
| Isoxazole Ring Opening | Strong bases can deprotonate the C-H proton of the isoxazole ring or attack the ring directly, leading to cleavage of the N-O bond. | Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. If a stronger base is required, consider running the reaction at a lower temperature (-20 °C to 0 °C). |
| Epimerization (if using chiral amines) | The activated carboxylic acid can be susceptible to racemization, especially with prolonged activation times or at higher temperatures. | Add an epimerization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) when using carbodiimide coupling agents. Keep the reaction temperature low. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is a robust method for coupling this compound with primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.
-
Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
This is a cost-effective alternative to HATU, particularly for less sterically hindered amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DCM or DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, HOBt, and the amine.
-
Dissolve the mixture in anhydrous DCM or DMF and cool to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Add DIPEA dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic phase with water (to remove EDC byproducts), 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Coupling Conditions for AMIA
| Coupling Reagent | Base | Solvent | Temperature | Typical Reaction Time | Notes |
| HATU | DIPEA | DMF | Room Temp | 2-4 hours | Generally high yields, even with moderately hindered amines. |
| EDC/HOBt | DIPEA | DCM/DMF | 0 °C to RT | 4-16 hours | Cost-effective; may be slower with hindered amines. |
| COMU | DIPEA | DMF | Room Temp | 1-3 hours | Highly efficient for sterically demanding couplings. |
Visualizations
Experimental Workflow for Amide Coupling
Caption: General workflow for amide coupling with AMIA.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low coupling yields.
References
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications. [Link]
-
D'hooghe, M., & De Kimpe, N. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]
-
Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff Website. [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
-
Ryng, S., & Zimecki, M. (1998). Immunological activity of new heterocyclic amides of this compound. PubMed. [Link]
- Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole.
-
Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]
-
Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]
- Das, B. P., & Wallace, R. A. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Hodek, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Center for Biotechnology Information. [Link]
-
Shimadzu Corporation. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu Corporation. [Link]
-
Toyo'oka, T. (2016). Labeling Reagents for Amines and Carboxylic Acids in LC-MS/MS. ResearchGate. [Link]
-
Ali, M. M., & El-Subbagh, H. I. (2002). 3-(1-Aminoalkyl)isoxazole-4-carboxylic acids as peptide bond replacements. ResearchGate. [Link]
Sources
Optimizing Metabolic Glycoengineering: A Technical Guide to AMIA Incorporation
Welcome to the technical support center for optimizing reaction conditions for azide-modified N-acetylmannosamine (AMIA) incorporation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging metabolic glycoengineering for your experimental success. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of AMIA incorporation for metabolic labeling?
A: AMIA, an azide-modified derivative of N-acetylmannosamine (ManNAc), serves as a metabolic precursor for the biosynthesis of sialic acids. When introduced to cells, peracetylated AMIA (Ac4ManNAz) readily crosses the cell membrane. Inside the cell, non-specific esterases remove the acetyl groups, liberating the AMIA molecule.[1] This modified monosaccharide is then processed by the cell's natural sialic acid biosynthetic pathway and incorporated into glycoproteins on the cell surface and within intracellular compartments.[2][3] The key feature of AMIA is the bioorthogonal azide group, which is a small, non-native chemical handle.[4][5] This azide group does not interfere with normal biological processes but can be specifically targeted in a secondary reaction, most commonly a "click chemistry" reaction, for visualization or enrichment of the labeled glycoproteins.[4][5][6]
Diagram: Metabolic Incorporation and Detection of AMIA
Caption: Workflow of AMIA metabolic labeling and subsequent detection via click chemistry.
Q2: How do I choose the optimal concentration of Ac4ManNAz for my experiment?
A: The optimal concentration of Ac4ManNAz is a critical parameter that balances labeling efficiency with potential cytotoxicity. A general starting point for many cell lines is a concentration range of 10-50 µM.[1][7] However, it is crucial to perform a dose-response experiment for your specific cell type to determine the ideal concentration.
-
Low Concentration (e.g., 10 µM): Often sufficient for sensitive detection methods and can minimize potential physiological perturbations. Studies have shown that 10 µM Ac4ManNAz has minimal effects on cellular systems while providing adequate labeling for tracking and proteomic analysis.[7]
-
High Concentration (e.g., 50 µM and above): May increase the labeling signal but can also lead to cellular stress, altered gene expression, and reduced cell viability.[1][7] For instance, at 50 µM, Ac4ManNAz has been observed to reduce major cellular functions and induce gene expression related to inflammation and immune responses.[7]
Recommendation: We recommend starting with a titration experiment to identify the lowest concentration that provides a robust signal for your application.
| Concentration Range | Potential Outcome | Recommendation |
| 1-10 µM | Minimal cytotoxicity, sufficient for sensitive detection. | Ideal for live-cell imaging and long-term studies. |
| 10-50 µM | Good labeling efficiency for most cell lines. | A common starting range for initial experiments. |
| >50 µM | Increased risk of cytotoxicity and altered cell physiology. | Use with caution and thorough toxicity assessment. |
Q3: What are the recommended incubation time and temperature for AMIA labeling?
A: The incubation time and temperature directly impact the extent of AMIA incorporation.
-
Incubation Time: A typical incubation period ranges from 24 to 72 hours.[2] Shorter incubation times may be sufficient for rapidly dividing cells or for detecting highly abundant glycoproteins. Longer incubation times allow for more extensive turnover and labeling of the glycoprotein pool. For most applications, a 48-72 hour incubation is a good starting point to achieve robust labeling.[2] It is important to adhere to a consistent incubation time within an experiment to ensure reproducible results.[8]
-
Temperature: Cells should be incubated at their optimal growth temperature, typically 37°C for mammalian cells. Maintaining a consistent temperature is crucial, as temperature fluctuations can affect metabolic rates and, consequently, the efficiency of AMIA incorporation.[9]
Troubleshooting Guide
Problem 1: Low or No Labeling Signal
| Potential Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Ac4ManNAz Concentration | Perform a dose-response curve with Ac4ManNAz concentrations ranging from 10 µM to 100 µM. | Different cell lines have varying efficiencies in uptake and metabolism of the azido-sugar.[10] |
| Insufficient Incubation Time | Increase the incubation time to 48-72 hours. | Allows for more complete metabolic incorporation of the azido-sugar into the cellular glycoproteins.[2] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at an appropriate confluency (40-80%).[11][12] Avoid using cells that are over-confluent or have undergone too many passages.[11][12] | Healthy, metabolically active cells are essential for efficient uptake and processing of the metabolic label.[11] |
| Inefficient Click Chemistry Reaction | Optimize the click chemistry conditions (e.g., catalyst concentration for CuAAC, probe concentration for SPAAC). Ensure the click chemistry probe is not degraded. | The subsequent detection step is as critical as the metabolic labeling. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions need to be optimized for efficient ligation.[4][6] |
| Low Abundance of Target Glycoprotein | Consider enrichment methods for your protein of interest after labeling and before detection. | If the glycoprotein of interest is expressed at low levels, the signal may be below the detection limit of your assay. |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excess Click Chemistry Probe | Titrate the concentration of the fluorescent alkyne or cyclooctyne probe to the lowest effective concentration. | High concentrations of the detection reagent can lead to non-specific binding to cells or the substrate.[] |
| Inadequate Washing Steps | Increase the number and duration of wash steps after the click chemistry reaction. | Thorough washing is necessary to remove unbound fluorescent probes. |
| Cell Permeabilization Issues (for intracellular targets) | Optimize the permeabilization protocol (e.g., type of detergent, concentration, and incubation time).[14] | Incomplete or excessive permeabilization can lead to inconsistent antibody access and high background.[14] |
| Hydrophobic Interactions of the Probe | Include a mild, non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffers. | Some fluorescent dyes can non-specifically associate with cellular components through hydrophobic interactions. |
Problem 3: Evidence of Cellular Toxicity
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Concentration of Ac4ManNAz | Reduce the concentration of Ac4ManNAz to the lowest level that provides an adequate signal (e.g., 10 µM).[7] Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across a range of concentrations.[15] | High concentrations of modified monosaccharides can induce cellular stress and alter normal physiological processes.[1][7] |
| Toxicity of the Click Chemistry Reagents (CuAAC) | For live-cell imaging, use a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is copper-free. If using CuAAC on fixed cells, ensure thorough washing to remove all copper. | The copper (I) catalyst used in CuAAC is toxic to living cells.[16] |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Ac4ManNAz is low and non-toxic to your cells (typically <0.5%). | High concentrations of organic solvents can be detrimental to cell health. |
Diagram: Troubleshooting Workflow for AMIA Incorporation
Caption: A decision tree for troubleshooting common issues in AMIA incorporation experiments.
Experimental Protocols
Protocol 1: General Procedure for Metabolic Labeling of Adherent Mammalian Cells with Ac4ManNAz
-
Cell Seeding: Plate adherent cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile, anhydrous DMSO.
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Add fresh, complete culture medium containing the desired final concentration of Ac4ManNAz (e.g., 25 µM). Ensure the final DMSO concentration is below 0.5%.
-
As a negative control, include a set of cells cultured in medium with the same concentration of DMSO but without Ac4ManNAz.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proceed to Detection: After incubation, the cells are ready for the detection of incorporated azide groups via a click chemistry reaction.
Protocol 2: Detection of Azide-Labeled Glycoproteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Fluorescence Microscopy
-
Cell Washing:
-
Gently aspirate the labeling medium.
-
Wash the cells twice with 1X phosphate-buffered saline (PBS).
-
-
Fixation (Optional but Recommended):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If targeting intracellular glycoproteins, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For example, dilute a DBCO-Fluor 488 probe to a final concentration of 5-20 µM in PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium and proceed with fluorescence microscopy.
References
-
Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7154-7171. [Link]
-
Alvarez-Castelao, B., Schanzenbächer, C. T., Hanus, C., & Schuman, E. M. (2025). Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase. Methods in Molecular Biology, 2899, 111-126. [Link]
-
Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]
-
Yarema, K. J., & Bertozzi, C. R. (2001). Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation. PubMed. [Link]
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]
-
Sawa, M., Hsu, T. L., Itoh, T., Sawa, M., & Wong, C. H. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376. [Link]
-
ResearchGate. (n.d.). Effect of incubation time on labeling efficiency. [Link]
-
Alvarez-Castelao, B., Schanzenbächer, C. T., Hanus, C., & Schuman, E. M. (2025). Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase. PubMed. [Link]
-
Martínez-Serrano, A., & Satrústegui, J. (2008). Cytotoxic effects of amitriptyline in human fibroblasts. Toxicology, 243(1-2), 136-144. [Link]
-
Golli-Bennour, E., Kouidhi, B., B-Hadj-Ahmed, S., Mougou-Zerelli, S., & Bacha, H. (2012). Cytotoxicity effects of amiodarone on cultured cells. ResearchGate. [Link]
-
Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology, Chapter 7, Unit 7.1. [Link]
-
Shu, X., & He, C. (2022). A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution. STAR Protocols, 3(1), 101089. [Link]
-
H-H, U. (2017). Tissue Specific Labeling in Proteomics. PMC. [Link]
-
Lee, S., Heo, J., & Lee, Y. (2016). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Molecules and Cells, 39(11), 807-814. [Link]
-
Zaro, B. W., & Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Society Reviews, 50(5), 3237-3263. [Link]
-
Schumann, S., et al. (2020). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 21(15), 5373. [Link]
-
Xenometrix. (n.d.). Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). [Link]
-
ResearchGate. (n.d.). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. [Link]
-
SCOPE. (n.d.). Toxicity Tests with Mammalian Cell Cultures. [Link]
-
Hudak, J. E., & Bertozzi, C. R. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry, 33(8), 1465-1473. [Link]
-
Semantic Scholar. (n.d.). Toxicity Tests with Mammalian Cell Cultures. [Link]
-
Coligan, J. E., et al. (2017). Metabolic Labeling of Protein Antigens with [35S]Methionine. Current Protocols in Immunology, 119, 8.3.1-8.3.4. [Link]
-
Nath, N., et al. (2016). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Journal of Visualized Experiments, (115), 54378. [Link]
-
ResearchGate. (n.d.). Genetically-Directed, Cell Type-Specific Sparse Labeling for the Analysis of Neuronal Morphology. [Link]
-
Ahn, S., et al. (2005). Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies. Applied and Environmental Microbiology, 71(10), 6333-6338. [Link]
-
Tzavelas, C., Bildirici, L., & Rickwood, D. (2004). Factors that affect the efficiency of cell transfection by immunoporation. Analytical Biochemistry, 328(2), 219-224. [Link]
-
BC Renal. (2024, December 12). Amia Cycler - How to Set Up [Video]. YouTube. [Link]
-
Faron, M. L., et al. (2019). Evaluation of Optimal Blood Culture Incubation Time To Maximize Clinically Relevant Results from a Contemporary Blood Culture Instrument and Media System. Journal of Clinical Microbiology, 57(11), e00891-19. [Link]
-
AURION. (n.d.). The immuno incubation protocol. [Link]
-
Bioinformagician. (2023, May 19). Automatic cell-annotation for single-cell RNA-Seq data: A detailed SingleR tutorial (PART 1) [Video]. YouTube. [Link]
-
Neogen. (2023, December 12). Should the incubation times in the kit insert need to be adhered to? [Link]
-
Wikipedia. (n.d.). Macadamia. [Link]
-
Giambertoni, M. (2025, March). Hezbollah's Networks in Latin America: Potential Implications for U.S. Policy and Research. RAND Corporation. [Link]
-
Investopedia. (2023, July 26). SWOT: What It Is, How It Works, and How to Perform an Analysis. [Link]
-
Alsop, D. C., et al. (2008). Minimizing acquisition time of arterial spin labeling at 3T. Magnetic Resonance in Medicine, 59(6), 1467-1471. [Link]
-
BC Renal. (2024, December 12). Amia Cycler - How to Connect [Video]. YouTube. [Link]
Sources
- 1. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides [mdpi.com]
- 2. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Should the incubation times in the kit insert need to be adhered to? : Neogen Technical Services EMEA Helpdesk [tsneogeneurope.freshdesk.com]
- 9. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 12. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Immunofluorescence Labeling of Cells [sigmaaldrich.com]
- 15. xenometrix.ch [xenometrix.ch]
- 16. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of 5-Amino-3-methylisoxazole-4-carboxylic Acid
Introduction
Welcome to the technical support guide for 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA). This molecule is a valuable bifunctional building block in medicinal chemistry and peptide synthesis, often utilized as an unnatural β-amino acid.[1][2][3] Its unique structure, containing a reactive isoxazole ring adjacent to both amino and carboxylic acid moieties, presents specific handling and stability challenges. Understanding these challenges is critical for ensuring experimental reproducibility and success.
This guide provides field-proven insights and detailed protocols to address the most common stability issues encountered when working with AMIA in solution. We will delve into the causality behind its degradation and offer robust troubleshooting strategies to maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the handling and stability of this compound.
Q1: What is the primary cause of degradation for this compound in solution?
The primary stability concern for AMIA, like many isoxazoles, is the potential for the isoxazole ring to open. This reaction is highly dependent on pH and temperature. The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under certain conditions.[4] Studies on related isoxazole-containing compounds, such as leflunomide, have shown that the ring is particularly vulnerable to base-catalyzed hydrolysis.[5] At basic pH, the ring can open, leading to the formation of different degradation products and a complete loss of the parent compound's structure and activity.[5] Acid-catalyzed degradation can also occur, though for some isoxazoles, this is more pronounced at very low pH (e.g., < 3.5).[6]
Q2: What are the optimal solvent and pH conditions for dissolving and storing AMIA?
For maximal stability, AMIA solutions should be prepared and stored under neutral to slightly acidic conditions (pH 4–7). Basic conditions (pH > 8) should be strictly avoided, as they significantly accelerate the rate of isoxazole ring opening.[5]
-
Recommended Solvents: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or Methanol are suitable. These can then be diluted into aqueous buffers.
-
Aqueous Buffers: When preparing aqueous solutions, use buffers that maintain a stable pH in the 4.0 to 7.4 range. Phosphate or acetate buffers are common choices. Always verify the pH of your final solution after adding the compound.
Q3: I'm having trouble dissolving the compound. Can I heat the solution or raise the pH?
Heating should be approached with extreme caution. One study noted that AMIA showed decreased stability during microwave irradiation, which generates heat.[1] Increased temperature accelerates the rate of chemical degradation, including the pH-dependent ring-opening of the isoxazole.[5] Similarly, raising the pH to increase solubility is strongly discouraged as it will likely cause rapid degradation.[5]
If you encounter solubility issues:
-
Try sonication in an ultrasonic bath to aid dissolution without excessive heating.[1]
-
Prepare a highly concentrated stock in an organic solvent like DMSO first, then dilute it into your aqueous medium.
-
Consider using a co-solvent system if compatible with your downstream application.
Q4: What are the visual signs of degradation in my AMIA solution?
While not always visually apparent, signs of degradation can include:
-
A change in color of the solution over time.
-
The appearance of precipitate as the parent compound degrades into less soluble products.
-
Inconsistent results in your assays (e.g., loss of biological activity).
The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can resolve the parent AMIA peak from its degradation products.
Q5: How should I store my stock solutions of AMIA?
Proper storage is crucial for extending the shelf-life of your solutions.
-
Lyophilized Powder: Store the solid compound tightly sealed at -20°C, protected from light and moisture.[7]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] Before opening a refrigerated or frozen vial, always allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.[7]
-
Aqueous Solutions: Aqueous solutions are generally less stable than organic stocks. They should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C for no more than 24-48 hours.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with AMIA.
| Observation / Problem | Potential Cause(s) | Recommended Action & Explanation |
| Inconsistent or no activity in a biological assay. | Compound Degradation: The isoxazole ring may have opened due to improper pH, high temperature, or prolonged storage in an aqueous buffer. | 1. Confirm Identity: Use HPLC-MS to confirm the mass of the compound in your solution matches the expected mass of AMIA. 2. Prepare Fresh: Discard the old solution and prepare a fresh stock from solid material. 3. pH Control: Ensure your assay buffer is within the stable pH range (4.0-7.4). Verify the pH after adding all components. |
| Precipitate forms in the solution upon storage or dilution. | 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent/buffer system. 2. Degradation: The degradation products may be less soluble than the parent compound. | 1. Check Solubility Limits: Attempt to dissolve the compound at a lower concentration. 2. Analytical Check: Analyze both the supernatant and the precipitate (if possible) by HPLC to determine if the precipitate is the parent compound or a degradant. 3. Modify Solvent: Consider preparing the initial stock in DMSO before diluting into the final aqueous buffer. |
| The color of the solution changes over time (e.g., turns yellow). | Chemical Degradation: This often indicates the formation of new chromophoric species resulting from the breakdown of the isoxazole ring or other oxidative processes. | 1. Cease Use: Do not use a solution that has changed color, as its composition is unknown. 2. Investigate Cause: Review your solution preparation and storage protocol. Was it exposed to high pH, elevated temperature, or excessive light?[4] 3. Implement Controls: Prepare a fresh solution and store it under recommended conditions (dark, cold, neutral/acidic pH) as a control for comparison. |
Experimental Protocols
To ensure the integrity of your results, it is essential to validate the stability of this compound under your specific experimental conditions.
Protocol 1: Basic Stability Assessment via HPLC-UV
This protocol provides a framework for evaluating the stability of AMIA in your chosen buffer over time.
Objective: To quantify the percentage of intact AMIA remaining in solution under specific pH and temperature conditions.
Materials:
-
This compound (solid)
-
DMSO (anhydrous)
-
Your chosen aqueous buffer (e.g., pH 5.0 Acetate, pH 7.4 PBS)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (TFA)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of AMIA in DMSO. This is your t=0 reference stock.
-
Test Solution Preparation: Dilute the DMSO stock into your chosen aqueous buffer to a final concentration of 100 µM. Prepare separate solutions for each condition you want to test (e.g., Buffer A at 4°C, Buffer A at 25°C, Buffer B at 25°C).
-
Timepoint Zero (t=0) Analysis: Immediately after preparing the test solutions, inject an aliquot of each into the HPLC system. This establishes the initial peak area for 100% intact compound.
-
Incubation: Store the test solutions under their respective conditions (e.g., refrigerated at 4°C, on the benchtop at 25°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each test solution and analyze it by HPLC.
-
Data Analysis:
-
Identify the peak corresponding to AMIA based on its retention time from the t=0 injection.
-
Measure the peak area of AMIA at each timepoint.
-
Calculate the percentage of AMIA remaining: (% Remaining) = (Peak Area at t=x / Peak Area at t=0) * 100.
-
Look for the appearance of new peaks, which indicate degradation products.
-
Self-Validation: The t=0 sample serves as the crucial control against which all other timepoints are measured. A stable compound will show minimal change in peak area and no significant new peaks over time.
Visualized Workflows and Pathways
Troubleshooting Workflow for Stability Issues
This diagram outlines a logical sequence of steps to diagnose and resolve stability problems with your compound.
Caption: A workflow for troubleshooting unexpected experimental results.
Plausible Degradation Pathway
This diagram illustrates the general mechanism of base-catalyzed isoxazole ring opening, a primary stability concern for AMIA.
Caption: Base-catalyzed isoxazole ring-opening degradation pathway.
References
-
Title: pH and temperature stability of the isoxazole ring in leflunomide. Source: ResearchGate URL: [Link]
-
Title: Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Source: PubMed URL: [Link]
-
Title: The synthetic and therapeutic expedition of isoxazole and its analogs. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Studies on the deamination of the ethyl ester of this compound. Source: Research With Rutgers URL: [Link]
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Source: NIH (National Center for Biotechnology Information) URL: [Link]
-
Title: Isoxazole - Wikipedia. Source: Wikipedia URL: [Link]
-
Title: Isoxazole synthesis. Source: Organic Chemistry Portal URL: [Link]
-
Title: 5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester, 97%. Source: J&K Scientific URL: [Link]
-
Title: 5-Methyl-4-Isoxazole Carboxylic Acid. Source: Noble Intermediates URL: [Link]
-
Title: (PDF) 5-Methylisoxazole-4-carboxylic acid. Source: ResearchGate URL: [Link]
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Source: MDPI URL: [Link]
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Source: PubMed URL: [Link]
-
Title: Handling and Storage of Peptides - FAQ. Source: AAPPTEC URL: [Link]
-
Title: Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Source: MDPI URL: [Link]
- Title: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Technical Support Center: Peptide Synthesis with Unnatural Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) involving Unnatural Amino Acids (UAAs). The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering unparalleled opportunities to enhance stability, modulate conformation, and introduce novel functionalities. However, the unique chemical structures of UAAs often disrupt the well-optimized rhythm of standard SPPS protocols.
This guide is structured to provide rapid, actionable solutions through our FAQ section and deeper, mechanistic insights in our In-Depth Troubleshooting Guides. As Senior Application Scientists, our goal is to explain not just the "how" but the "why" behind each experimental choice, empowering you to resolve current issues and anticipate future challenges.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with UAAs.
Q1: My coupling reaction has a very low yield. What is the most likely cause and the quickest fix?
Low coupling yield with a UAA is most frequently caused by steric hindrance . Bulky side chains (e.g., α,α-disubstituted amino acids like Aib) or N-substituted backbones (e.g., N-methylated amino acids) physically obstruct the approach of the activated carboxyl group to the resin-bound amine.[1][2]
Quickest Fix: Perform a double coupling . After the initial coupling reaction, simply drain the vessel and add a fresh solution of activated amino acid and reagents to the same resin and run the coupling step a second time.[1] This is often sufficient to drive the reaction to completion.
Q2: Standard coupling reagents like DIC/HOBt are failing for my UAA. Which reagent should I use instead?
Standard carbodiimide reagents are often not potent enough for sterically demanding couplings.[1] You must switch to a more powerful in situ activating reagent. The choice depends on the severity of the hindrance:
-
For moderate to severe hindrance: Use aminium/uronium or phosphonium salt reagents. Reagents like HATU , HCTU , and COMU are highly effective because they form reactive OAt or Oxyma esters that can overcome significant steric barriers.[3]
-
For extreme hindrance (e.g., coupling two adjacent α,α-disubstituted residues): You may need to convert the UAA to a more reactive species, such as an acyl fluoride , before coupling.[1]
Q3: The peptide seems to be aggregating on the resin, leading to poor deprotection and coupling. What can I do?
On-resin aggregation is a common problem, especially for hydrophobic sequences, and it severely limits reagent access.[4] This is often indicated by the resin failing to swell properly or by slow, incomplete Fmoc deprotection.
Solutions:
-
Solvent Choice: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) , which has superior solvating properties.[1] In difficult cases, a solvent mixture such as DCM/DMF/NMP can be beneficial.[1]
-
Disrupt Secondary Structures: Incorporate a low percentage of "chaotropic" agents or use backbone protection strategies (e.g., Hmb) on a key residue to disrupt the inter-chain hydrogen bonding that leads to aggregation.
-
Microwave Assistance: Microwave-assisted SPPS (MA-SPPS) uses microwave energy to heat the reaction, which can help break up aggregates and drive difficult couplings to completion more efficiently.[1]
Q4: My crude mass spec analysis shows my target mass, but also a significant peak at -18 Da. What is this?
A mass loss of 18 Da (the mass of water) is often indicative of aspartimide formation if your sequence contains an Asp residue, or pyroglutamate formation if it has an N-terminal Gln. These side reactions are promoted by the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, respectively.
Prevention:
-
Aspartimide: When coupling the amino acid following an Asp, use coupling conditions that minimize reaction time and avoid excess base. Protecting the Asp side chain with a bulkier group can also help.
-
Pyroglutamate: If N-terminal Gln is a problem, minimize the time the peptide spends in acidic cleavage cocktails.[5]
Q5: How do I choose the right cleavage cocktail for a peptide with sensitive UAAs?
The goal of the cleavage cocktail is to remove the peptide from the resin and simultaneously remove all side-chain protecting groups. The standard is Trifluoroacetic Acid (TFA).[6][7] However, reactive carbocations generated from the protecting groups and resin linker during cleavage can modify sensitive residues (e.g., Trp, Met, Cys, Tyr).[8][9]
General Guidance:
-
Standard Cocktail: For most peptides, a mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is sufficient. TIS is a scavenger for carbocations.[8]
-
Peptides with Trp, Met, or Cys: These are highly susceptible to alkylation. Use a more comprehensive scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) .[8] The additional scavengers provide broader protection for these nucleophilic side chains.
-
Sensitive UAAs: If your UAA has a functional group prone to modification by acid (e.g., an unprotected ketone), you may need to use a milder cleavage strategy or a different, orthogonally-cleavable protecting group for that specific residue.
Section 2: In-Depth Troubleshooting Guides
Guide A: Overcoming Inefficient Coupling
Incomplete coupling is the single most common failure mode when incorporating UAAs. It leads to deletion sequences that are often difficult to separate from the target peptide. A systematic approach is required for diagnosis and resolution.
Diagnostic Step: The Kaiser Test The Kaiser test is a qualitative colorimetric assay performed on a few beads of resin after the coupling step.
-
Positive Result (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a successful coupling.
Logical Troubleshooting Workflow The following decision tree illustrates a systematic approach to resolving a failed coupling event identified by a positive Kaiser test.
Caption: Workflow from cleavage to final purified peptide.
Key Considerations for UAAs:
-
Cleavage: The choice of scavengers is paramount. If your UAA contains electron-rich moieties (similar to Trp or Tyr), they are susceptible to alkylation by carbocations generated from protecting groups like Boc or Trt. [8]Always use a scavenger like TIS or a more complex cocktail for protection. [5][10]* Solubility: Peptides containing highly hydrophobic UAAs may be difficult to dissolve after cleavage or may precipitate during HPLC. [11]It may be necessary to dissolve the crude product in stronger solvents like neat DMSO or use co-solvents like acetonitrile (ACN) in the initial mobile phase. [12]* HPLC Analysis:
-
Method: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide analysis and purification. [13][14] * Mobile Phase: A typical mobile phase consists of A: Water + 0.1% TFA and B: Acetonitrile + 0.1% TFA. For LC-MS analysis where TFA can cause ion suppression, 0.1% Formic Acid (FA) is a preferred substitute. [15] * UAA Impact: The retention time of the peptide will be significantly affected by the hydrophobicity of the UAA. A very hydrophobic UAA will increase retention time, requiring a higher percentage of organic solvent to elute.
-
-
Mass Spectrometry: MS is non-negotiable. It is the only way to definitively confirm that your UAA has been incorporated and that the final mass is correct. [12]High-resolution mass spectrometry can also help identify unexpected side reactions or modifications to the UAA.
Section 3: Key Reference Data
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Name | Abbreviation | Activating Mechanism | Key Advantages & Considerations |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Highly efficient, but produces carcinogenic HMPA as a byproduct. Use with caution. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium Salt | Extremely fast and efficient, forms a highly reactive HOAt ester. [3]Considered a gold standard for difficult couplings. Low racemization. |
| (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) | HCTU | Aminium/Uronium Salt | More cost-effective than HATU with similar reactivity. A very popular choice for routine and difficult couplings. |
| Ethyl cyano(hydroxyimino)acetate-O2-(1,1,3,3-tetramethyluronium) hexafluorophosphate | COMU | Aminium/Uronium Salt | Based on OxymaPure, which is non-explosive (unlike HOBt/HOAt). High reactivity and considered a safer alternative to benzotriazole-based reagents. [3] |
Table 2: Common UAA Classes & Associated Synthesis Challenges
| UAA Class | Example(s) | Primary Challenge(s) | Recommended Strategies |
| α,α-Disubstituted | Aib (α-aminoisobutyric acid) | Extreme steric hindrance at both the N- and C-termini. | Use HATU or COMU; double couple; consider acyl fluoride activation for Aib-Aib couplings. [1] |
| N-Substituted | N-methyl-Alanine | Sterically hindered secondary amine is a poor nucleophile; subsequent coupling onto the N-methyl residue is also hindered. | Use strong coupling reagents (HATU/HCTU); increase coupling times. [16] |
| β-Amino Acids | β-Alanine | Can be prone to cyclization side reactions. Slower coupling kinetics compared to α-amino acids. | Standard coupling reagents are often sufficient, but monitor for side products. |
| Side-Chain Modified | p-Acetyl-Phenylalanine | The side chain functional group (ketone) may be reactive under certain conditions (e.g., cleavage). | Ensure the side chain is compatible with cleavage conditions or use an appropriate protecting group. [17] |
| Bulky Side Chains | D-Valine, D-Isoleucine | Significant steric hindrance from the bulky side chain can slow coupling reactions. | Use potent coupling reagents; increase reaction time or temperature (MA-SPPS). [3] |
Section 4: References
-
Katritzky, A.R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available from: [Link].
-
Wang, P., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link].
-
Isidro-Llobet, A., et al. (2012). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 18(9), 555-62. Available from: [Link].
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available from: [Link].
-
Katritzky, A.R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available from: [Link].
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link].
-
Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology. Available from: [Link].
-
Fields, G.B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available from: [Link].
-
Mesa Labs. SPPS Tips For Success Handout. Available from: [Link].
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].
-
Chemistry For Everyone. (2025). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids?. YouTube. Available from: [Link].
-
Mant, C.T., & Hodges, R.S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available from: [Link].
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link].
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available from: [Link].
-
Hoofnagle, A.N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(1), 137-147. Available from: [Link].
-
Jadaun, G.P.S. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods, 8(1), 1-6. Available from: [Link].
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Available from: [Link].
-
Pinter, T., & El-Kouedi, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 186. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Amino-3-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to not only successfully synthesize this valuable heterocyclic compound but also to troubleshoot common issues and effectively scale up the process. We will delve into the causality behind experimental choices, provide validated protocols, and offer practical solutions to challenges you may encounter.
Reaction Overview and Mechanism
The synthesis of this compound is a well-established multi-step process. A common and effective route involves the initial formation of an intermediate, ethyl 2-cyano-3-oxobutanoate, followed by cyclization with hydroxylamine, and subsequent hydrolysis of the resulting ester.[1]
The overall synthetic scheme can be visualized as follows:
Caption: Figure 1: General synthetic route for this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Stage 1: Cyclization Reaction
Question: My cyclization reaction to form Ethyl 5-amino-3-methylisoxazole-4-carboxylate is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the cyclization step are a common issue and can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature. For larger scale reactions, ensure efficient mixing to maintain homogeneity.[2]
-
Incorrect pH: The pH of the reaction mixture is critical for the cyclization to proceed efficiently. The reaction is typically carried out under neutral to slightly basic conditions. If using hydroxylamine hydrochloride, a base such as sodium acetate or sodium carbonate is required to liberate the free hydroxylamine.[3] Ensure the base is added in the correct stoichiometric amount.
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired isoxazole. One common side reaction is the formation of regioisomers.[2] Controlling the reaction temperature, typically at or below room temperature, can help minimize the formation of these impurities.[3]
Caption: Figure 2: A workflow for troubleshooting low yields in the cyclization step.
Stage 2: Hydrolysis
Question: During the hydrolysis of the ethyl ester to the carboxylic acid, I am observing significant by-product formation. How can I improve the selectivity of this step?
Answer: The hydrolysis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate is a critical step that can be prone to side reactions if not properly controlled.
-
Harsh Reaction Conditions: Prolonged exposure to strong acidic or basic conditions at high temperatures can lead to the degradation of the isoxazole ring.[3][4] A common method involves heating the ester in a solution of sodium hydroxide.[1] It is important to carefully control the temperature and reaction time to avoid decomposition.
-
Inefficient Acidification: After saponification with a base, the product is precipitated by adding acid to a specific pH, typically around 4.[1] If the pH is too low, it can promote the degradation of the product. Conversely, if the pH is too high, the product will not fully precipitate, leading to a lower isolated yield. Careful and slow addition of acid with constant pH monitoring is essential.
-
Alternative Hydrolysis Conditions: For substrates that are sensitive to strong bases, alternative methods can be employed. For example, using a milder acid catalyst such as 60% aqueous sulfuric acid has been shown to improve yields and reduce reaction times compared to mixtures of acetic acid and HCl.[3][4]
Stage 3: Purification and Scale-Up
Question: I am having difficulty purifying the final product, and I am concerned about the scalability of the purification process. What are your recommendations?
Answer: Purification of this compound can be challenging due to its polar nature.
-
Recrystallization: The crude product obtained after filtration is often purified by recrystallization. The choice of solvent is critical. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Water or aqueous ethanol mixtures are commonly used.
-
Impurity Profile: Understanding the impurity profile is key to developing an effective purification strategy. Common impurities can include unreacted starting materials or by-products from side reactions.[2] Analytical techniques such as NMR and LC-MS can be used to identify these impurities.
-
Scale-Up Considerations: When scaling up, filtration and drying become more critical. Ensure that the filtration setup can handle larger volumes and that the product is dried thoroughly to remove residual solvents. For industrial-scale production, factors such as solvent toxicity, cost, and ease of recovery are important considerations.[2] The use of process analytical technology (PAT) can be implemented for real-time monitoring and control of the crystallization process.[2]
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: Hydroxylamine hydrochloride and sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions should be carried out in a well-ventilated fume hood.
Q2: Can I use a different starting material instead of ethyl acetoacetate? A2: While ethyl acetoacetate is a common starting material, other β-ketoesters can also be used, which would result in different substituents at the 3-position of the isoxazole ring.
Q3: What is the typical overall yield for this synthesis? A3: The overall yield can vary depending on the specific conditions and scale. However, with optimized conditions, an overall yield in the range of 60-70% can be expected.
Detailed Experimental Protocol
This protocol provides a detailed step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate
-
In a suitable reaction vessel, dissolve ethyl 2-cyano-3-oxobutanoate in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Slowly add the hydroxylamine solution to the solution of ethyl 2-cyano-3-oxobutanoate with stirring at room temperature.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Reduce the volume of the solvent under reduced pressure.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the crude ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.[1]
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 5-amino-3-methyl-isoxazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide.[1]
-
Heat the mixture to 70°C and maintain this temperature until the hydrolysis is complete (monitor by TLC).[1]
-
Cool the reaction mixture to room temperature.
-
Carefully add hydrochloric acid to adjust the pH to 4.[1]
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude this compound.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol/water).
Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Hydrolysis |
| Key Reagents | Ethyl 2-cyano-3-oxobutanoate, Hydroxylamine HCl, Sodium Acetate | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, NaOH, HCl |
| Solvent | Ethanol/Water | Water |
| Temperature | Room Temperature | 70°C |
| Reaction Time | 24 hours | 2-4 hours |
| Typical Yield | 75-85% | 80-90% |
References
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed, 36080386. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(19), 11467-11477. [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Handling Isoxazole Compounds
Welcome to the Technical Support Center for Isoxazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with isoxazole-containing molecules. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, their unique electronic and structural properties can present specific challenges in the laboratory.
This resource provides field-proven insights and troubleshooting strategies to navigate the common pitfalls encountered during the synthesis, purification, and handling of these versatile heterocycles. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and implement robust solutions to ensure the success and integrity of your research.
Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific, practical problems that may arise during your work with isoxazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Problem 1: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired isoxazole.
Q: I'm performing a classic isoxazole synthesis by reacting a nitrile oxide with an alkyne, but my yields are consistently low, and I see significant side products. What's going wrong?
A: This is a very common issue that almost always points to the instability of the nitrile oxide intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) or other undesired side reactions if not consumed quickly by the alkyne (dipolarophile).[4]
Causality and Strategic Solutions:
-
In Situ Generation is Key: The most effective strategy is to generate the nitrile oxide in situ, meaning it is formed in the reaction mixture in the presence of the alkyne.[4][5] This ensures the concentration of the free nitrile oxide remains low, minimizing dimerization. Common in situ generation methods include:
-
Dehydrohalogenation of Hydroximoyl Chlorides: Using a non-nucleophilic base like triethylamine (Et3N) to slowly eliminate HCl from a hydroximoyl chloride precursor is a reliable method.[4]
-
Oxidation of Aldoximes: Mild oxidizing agents, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), can convert aldoximes to nitrile oxides directly in the reaction pot.[6]
-
-
Reaction Conditions Matter:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many cycloadditions, starting at 0 °C and slowly warming to room temperature is effective.
-
Stoichiometry: Ensure a slight excess of the alkyne is present to act as an efficient trap for the generated nitrile oxide.
-
Below is a logical workflow to diagnose and solve low-yield issues in isoxazole synthesis via nitrile oxide cycloaddition.
Caption: Troubleshooting workflow for low-yield isoxazole synthesis.
Problem 2: My isoxazole compound is decomposing during purification or storage.
Q: I've successfully synthesized my isoxazole, but it seems to degrade when I run a silica gel column or after storing it for a few weeks. What causes this instability?
A: Isoxazole stability is highly dependent on its substitution pattern and the ambient conditions. The N-O bond is the inherent weak point of the ring system.[1][7] Decomposition is often triggered by acidic/basic conditions, light, or heat.
Causality and Strategic Solutions:
-
pH Sensitivity: The isoxazole ring can be susceptible to opening under both acidic and basic conditions.[8][9]
-
Acidic Conditions: Specific acid catalysis can lead to ring cleavage, especially at pH values below 3.5.[8] This is a critical concern during silica gel chromatography, as standard silica is slightly acidic.
-
Solution: Neutralize your silica gel before use by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent). Alternatively, use neutral alumina for chromatography.
-
-
Basic Conditions: Base-catalyzed ring-opening is also a known degradation pathway, particularly for 3-unsubstituted isoxazoles.[9] The rate of decomposition increases with pH and temperature.[9]
-
Solution: Avoid strong bases during workup. Use a mild bicarbonate wash instead of hydroxide if necessary. Ensure all solvents are free of amine or ammonia residues.
-
-
-
Photostability: The weak N-O bond can be cleaved by UV irradiation.[1][10] This photochemical reaction often leads to rearrangement into an oxazole or reaction with surrounding nucleophiles.[1]
-
Solution: Protect your compound from direct light. Use amber vials for storage and cover reaction flasks and chromatography columns with aluminum foil.
-
-
Thermal Stability: While many substituted isoxazoles are thermally robust, prolonged exposure to high heat can promote decomposition.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C or frozen.[11] | Minimizes thermal degradation pathways. |
| Atmosphere | Store under an inert atmosphere (N₂ or Ar).[12] | Prevents oxidative degradation. |
| Light | Store in amber vials or protect from light. | Prevents UV-induced photochemical ring cleavage.[1] |
| Container | Use tightly sealed containers.[13] | Prevents exposure to moisture and atmospheric contaminants. |
Frequently Asked Questions (FAQs)
This section provides concise answers to general questions regarding the handling and properties of isoxazole compounds.
Q1: What are the primary safety concerns when working with isoxazole compounds?
A1: The primary hazards are flammability and potential toxicity. Isoxazole itself is a highly flammable liquid.[11][14] Always handle isoxazoles and their volatile solutions in a well-ventilated fume hood, away from heat, sparks, and open flames.[12][13] Grounding equipment is necessary to prevent static discharge.[12] Standard personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and appropriate gloves, is mandatory.[11][15] Avoid inhalation of vapors and direct contact with skin and eyes.[15]
Q2: My reaction involves cleaving the isoxazole ring to form a β-amino enone. What are the most reliable methods?
A2: Reductive cleavage of the N-O bond is the most common and reliable method to access β-amino enones from isoxazoles.[5][7] The classic and most effective method is catalytic hydrogenation.
-
Protocol: Dissolve the isoxazole derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni). Subject the mixture to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker, depending on the substrate's reactivity). Monitor the reaction by TLC or LC-MS until the starting material is consumed. The resulting β-amino enone is often stable enough for direct use in subsequent steps.[5]
Caption: Reductive ring-opening of an isoxazole to a β-amino enone.
Q3: Can I predict the regioselectivity when synthesizing a 3,5-disubstituted isoxazole from an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine?
A3: Yes, to a large extent. The reaction of a 1,3-diketone with hydroxylamine proceeds via condensation at one of the carbonyl groups to form an oxime, followed by cyclization and dehydration. The initial condensation typically occurs at the more electrophilic (more reactive) carbonyl carbon. For example, in an aryl-alkyl 1,3-diketone, the alkyl-substituted carbonyl is generally more reactive towards nucleophilic attack than the aryl-substituted carbonyl, which is part of a conjugated system. This directs the regioselectivity of the final isoxazole. However, reaction conditions such as pH and temperature can be critical factors that influence the outcome, and in some cases, mixtures of regioisomers can be formed.[16]
Q4: Are there any "green" or more environmentally friendly methods for synthesizing isoxazoles?
A4: Absolutely. The field has seen a significant push towards greener synthetic protocols. Many modern methods focus on minimizing waste and avoiding toxic reagents.[6][17] Ultrasound-assisted synthesis, often in aqueous media, has emerged as a powerful technique to accelerate reactions, improve yields, and simplify workups.[18][19] For instance, one-pot, multi-component reactions catalyzed by reusable catalysts in water or ethanol-water mixtures represent a significant step forward in the sustainable synthesis of isoxazole derivatives.[18][20][21]
References
- Synthetic reactions using isoxazole compounds.HETEROCYCLES Vol 12 N o 10. 1979.
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available from: [Link]
-
Isoxazole - Wikipedia. Wikipedia. Available from: [Link]
-
Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available from: [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. NIH National Center for Biotechnology Information. Available from: [Link]
-
Isoxazole | C3H3NO | CID 9254. PubChem, NIH. Available from: [Link]
-
Synthesis of isoxazoles 101. ResearchGate. Available from: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. NIH National Center for Biotechnology Information. Available from: [Link]
-
Structure and stability of isoxazoline compounds. ResearchGate. Available from: [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available from: [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available from: [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. NIH National Center for Biotechnology Information. Available from: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. NIH National Center for Biotechnology Information. Available from: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available from: [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available from: [Link]
-
Isoxazole - Solubility of Things. Solubility of Things. Available from: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available from: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available from: [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. Available from: [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available from: [Link]
-
Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available from: [Link]
-
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. NIH National Center for Biotechnology Information. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. NIH National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from: [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available from: [Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Isoxazole synthesis [organic-chemistry.org]
- 17. nbinno.com [nbinno.com]
- 18. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-Amino-3-methylisoxazole-4-carboxylic Acid and other β-Amino Acids for Drug Discovery
In the landscape of modern drug discovery and peptide design, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of bioactive peptides. Among these, β-amino acids have garnered significant attention due to their ability to confer unique structural constraints and enhanced metabolic stability. This guide provides an in-depth comparison of 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA), a structurally constrained β-amino acid, with the naturally occurring β-alanine and the synthetic β-homoleucine. This analysis is intended to provide researchers, scientists, and drug development professionals with the necessary technical insights to make informed decisions in the design of novel peptide-based therapeutics.
Introduction to the Compared β-Amino Acids
β-Amino acids are characterized by the presence of the amino group on the carbon atom β to the carboxyl group. This seemingly subtle structural modification, when compared to their α-amino acid counterparts, has profound implications for the resulting peptide backbone, influencing its conformation, proteolytic resistance, and ultimately, its biological activity.
-
This compound (AMIA): This is a synthetic β-amino acid with a rigid isoxazole ring. This cyclic constraint is hypothesized to impart a high degree of pre-organization to the peptide backbone, potentially leading to high-affinity interactions with biological targets. Its unique electronic properties, conferred by the isoxazole ring, may also influence its binding characteristics.[1]
-
β-Alanine: As the simplest and only naturally occurring β-amino acid, β-alanine serves as a fundamental building block for comparison.[2][3] It is a component of the dipeptide carnosine and is involved in various physiological processes.[2] Its flexibility allows it to adopt a range of conformations.
-
β-Homoleucine: This is a synthetic β-amino acid that is the β-homologue of the proteinogenic amino acid L-leucine. Its aliphatic side chain provides hydrophobicity, and like other β-amino acids, it can enhance metabolic stability.[4]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of these β-amino acids are critical determinants of their behavior in biological systems, influencing their solubility, permeability, and interactions with molecular targets.
| Property | This compound (AMIA) | β-Alanine | β-Homoleucine |
| Molecular Formula | C₅H₆N₂O₃[1] | C₃H₇NO₂[2] | C₇H₁₅NO₂[4][5] |
| Molecular Weight | 142.11 g/mol [1] | 89.09 g/mol [2] | 145.20 g/mol [4][5] |
| Melting Point (°C) | Decomposes | ~200 (decomposes)[6] | 222-228 (decomposes) |
| pKa (Carboxyl) | Not experimentally determined | 3.55[2] | Not experimentally determined |
| pKa (Amino) | Not experimentally determined | 10.24[2] | Not experimentally determined |
| Calculated logP | -0.8 (Predicted) | -3.05[6] | -1.1 (Predicted)[5] |
| Water Solubility | Not experimentally determined | 545 g/L[6] | Not experimentally determined |
Expert Insights: The rigid, heterocyclic nature of AMIA is expected to result in a more constrained conformational landscape compared to the flexible alkyl chains of β-alanine and β-homoleucine. This rigidity can be advantageous in designing peptides with well-defined secondary structures, a critical factor for specific molecular recognition. The predicted logP value of AMIA suggests a moderate polarity, which could be favorable for balancing aqueous solubility and membrane permeability.
Synthesis of the β-Amino Acids
The accessibility of these building blocks is a crucial consideration for their application in peptide synthesis.
Synthesis of this compound (AMIA)
The synthesis of AMIA can be achieved through a three-step process as described in the literature.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate
-
In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110°C and remove the ethanol formed during the reaction.
-
Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.
Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate
-
Dissolve the product from Step 1 in ethanol.
-
Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol.
-
Filter the precipitate, wash with water, and dry.
Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid
-
Dissolve the intermediate from Step 2 in a 10% NaOH solution and heat to 70°C.
-
Cool the mixture and acidify with HCl to a pH of 4.
-
Filter the resulting precipitate, wash with water, and dry to yield the final product.
Synthesis of β-Homoleucine
Various synthetic routes to β-amino acids, including β-homoleucine, have been developed, often involving multi-step sequences.[7] A common strategy involves the Arndt-Eistert homologation of the corresponding α-amino acid.
Impact on Peptide Structure and Stability
The incorporation of β-amino acids into peptides has a profound impact on their secondary structure and resistance to enzymatic degradation.
Conformational Preferences
While α-peptides predominantly form well-known secondary structures like α-helices and β-sheets, β-peptides can adopt a variety of unique helical and sheet-like conformations. The conformation of a peptide containing a β-amino acid is influenced by the substitution pattern on the β-amino acid backbone and the surrounding amino acid sequence. The rigid structure of AMIA is expected to act as a strong turn-inducer, forcing the peptide backbone into a specific conformation. In contrast, the more flexible β-alanine and β-homoleucine will have a less pronounced, though still significant, effect on the overall peptide structure.
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
Objective: To determine and compare the solution-state conformations of peptides containing AMIA, β-alanine, and β-homoleucine.
Materials:
-
Synthesized peptides (e.g., a model hexapeptide with the β-amino acid at a central position).
-
NMR-grade deuterated solvents (e.g., DMSO-d₆, D₂O, or a mixture).
-
NMR spectrometer (≥500 MHz).
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and obtain initial information on chemical shifts.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of the carbon atoms attached to protons.
-
-
Data Analysis:
-
Process and analyze the NMR spectra to assign all proton and carbon resonances.
-
Identify and quantify NOEs to generate a set of interproton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Causality behind Experimental Choices: The choice of 2D NMR experiments is critical for a comprehensive structural analysis. TOCSY allows for the unambiguous assignment of spin systems, while NOESY/ROESY provides the crucial distance information that defines the peptide's three-dimensional fold. The use of a high-field NMR spectrometer enhances spectral resolution, which is essential for resolving overlapping signals in complex peptide spectra.
Experimental Protocol: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To assess the overall secondary structure content of peptides containing AMIA, β-alanine, and β-homoleucine.
Materials:
-
Synthesized peptides.
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
CD spectropolarimeter.
Procedure:
-
Sample Preparation: Dissolve the peptides in the CD buffer to a final concentration of 0.1-0.2 mg/mL.
-
Data Acquisition:
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Acquire a baseline spectrum of the buffer alone.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
-
Data Analysis:
-
Analyze the shape and magnitude of the CD spectra to qualitatively assess the secondary structure. Characteristic spectra are observed for α-helices, β-sheets, and random coils.
-
Use deconvolution algorithms to estimate the percentage of each secondary structure element.
-
Trustworthiness of the Protocol: This protocol is self-validating by ensuring that the buffer itself does not contribute to the CD signal and by comparing the obtained spectra to well-established reference spectra for different secondary structures.
Metabolic Stability
A key advantage of incorporating β-amino acids into peptides is their increased resistance to degradation by proteases. This is due to the altered backbone geometry, which is not recognized by the active sites of these enzymes.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Serum
Objective: To compare the stability of peptides containing AMIA, β-alanine, and β-homoleucine in the presence of human serum proteases.
Materials:
-
Synthesized peptides.
-
Pooled human serum.
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).
-
HPLC system with a C18 column.
Procedure:
-
Incubation: Incubate the peptides (e.g., at a final concentration of 100 µg/mL) in human serum at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of each peptide.
Authoritative Grounding: This protocol is based on standard methods for assessing peptide stability in biological matrices and provides a reliable measure of proteolytic resistance.[8][9]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structures and workflows.
Caption: Generalized structure of a β-amino acid.
Caption: Experimental workflow for the metabolic stability assay.
Conclusion and Future Perspectives
The choice of β-amino acid for incorporation into a peptide therapeutic is a critical decision that should be guided by the specific design objectives.
-
This compound (AMIA) offers the potential for creating highly constrained peptides with well-defined conformations. This makes it an excellent candidate for targeting structured protein-protein interactions where high affinity and specificity are paramount.
-
β-Alanine , with its inherent flexibility, can be used to introduce subtle modifications to the peptide backbone, potentially improving solubility and pharmacokinetic properties without drastically altering the overall conformation.
-
β-Homoleucine provides a means to introduce hydrophobicity and enhance metabolic stability, which can be particularly useful for improving the oral bioavailability of peptide drugs.
Future research should focus on a more extensive exploration of the conformational space of peptides containing AMIA through advanced computational methods and high-resolution structural biology techniques. Furthermore, the synthesis of a broader range of isoxazole-based β-amino acids with diverse substituents will undoubtedly expand the toolbox for peptide chemists and drug designers, paving the way for the development of next-generation peptide therapeutics with superior efficacy and safety profiles.
References
-
Kubinski, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5633. [Link]
-
Marfori, L., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
-
PubChem. beta-Homoleucine. [Link]
-
Wikipedia. β-Alanine. [Link]
-
Cheméo. Chemical Properties of «beta»-Alanine (CAS 107-95-9). [Link]
-
ResearchGate. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]
-
Groupe Français des Peptides et des Protéines (GFPP). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]
-
LinkedIn. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]
-
PubChem. Beta-Alanine. [Link]
-
Wikipedia. β-Homoleucine. [Link]
-
Kelly, S. M., et al. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1-9. [Link]
-
University of California, San Diego. Using circular dichroism spectra to estimate protein secondary structure. [Link]
-
ACS Fall 2025. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
PubChem. DL-beta-Homoleucine. [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive natural products II: Chemistry and biology. Elsevier. [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
PubChem. L-beta-homoisoleucine-HCl. [Link]
-
Springer Nature Experiments. Serum Stability of Peptides. [Link]
-
PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]
-
Wang, D., et al. (2021). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 13(10), 987-994. [Link]
-
protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
NIST WebBook. β-Alanine. [Link]
-
University of Vienna. A new method for the synthesis of β-amino acids. [Link]
-
ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]
-
University of Illinois Urbana-Champaign. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]
-
Organic Syntheses. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. [Link]
-
ResearchGate. 5-Methylisoxazole-4-carboxylic acid. [Link]
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Alanine in Cell Culture [sigmaaldrich.com]
- 3. β-Alanine - Wikipedia [en.wikipedia.org]
- 4. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 5. beta-Homoleucine | C7H15NO2 | CID 52940098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid
Introduction: The Significance of a Versatile Building Block
5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) is a bifunctional isoxazole derivative that has garnered significant interest within the scientific community.[1] Structurally, it is a non-proteinogenic β-amino acid, a class of compounds prized in the development of peptidomimetics—molecules that mimic natural peptides but offer enhanced stability and novel biological activities.[1][2][3] The isoxazole core itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is associated with a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antibacterial properties.[1][4]
The utility of AMIA as a building block in solid-phase peptide synthesis opens avenues for creating new α/β-mixed peptide hybrids with unique therapeutic potential.[1][2] Given its importance, the efficient and reliable synthesis of AMIA is a critical prerequisite for its application in drug discovery and development. This guide provides an in-depth validation and comparison of synthetic methodologies, offering researchers the technical insights required to select and execute the optimal strategy for their laboratory needs.
Method 1: A Validated Three-Step Pathway from Acyclic Precursors
A well-documented and robust method for preparing this compound proceeds through a linear, three-step sequence starting from common laboratory reagents.[1] This approach is advantageous due to its logical progression, building the carbon backbone first before executing the key heterocyclization.
Causality and Strategic Choices
The core of this strategy is the construction of a highly functionalized acyclic intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate, which is perfectly primed for cyclization. The choice to build this intermediate from ethyl cyanoacetate and triethyl orthoacetate is driven by the high reactivity of these starting materials and the ability to control the formation of the desired enoate structure. The subsequent cyclocondensation with hydroxylamine is a classic and high-yielding method for forming the 5-aminoisoxazole ring system. The final saponification is a standard deprotection step to unmask the desired carboxylic acid.
Experimental Workflow and Mechanism
The synthesis is divided into three distinct stages:
-
Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1): This initial step involves the condensation of ethyl cyanoacetate with triethyl orthoacetate. The reaction is typically catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). The equilibrium is driven forward by heating the mixture to remove the ethanol byproduct as it forms.[1]
-
Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2): The intermediate enoate (P1) is then subjected to a cyclocondensation reaction. It is dissolved in ethanol and added to a mixture of hydroxylamine hydrochloride and a base, such as sodium ethoxide. The base deprotonates the hydroxylamine, which then acts as a dinucleophilic species, attacking the electrophilic centers of the enoate to form the isoxazole ring.[1]
-
Hydrolysis to 5-amino-3-methyl-isoxazole-4-carboxylic acid (P3): The final step is the saponification of the ethyl ester (P2). The compound is dissolved in an aqueous solution of a strong base, like sodium hydroxide, and heated. This hydrolyzes the ester to its corresponding carboxylate salt. The reaction mixture is then carefully acidified with an acid, such as HCl, to a pH of 4. This protonates the carboxylate and the amino group, causing the final product to precipitate out of the solution, allowing for easy isolation by filtration.[1]
Caption: Workflow for the three-step synthesis of AMIA.
Alternative Synthetic Strategies: A Comparative Overview
While the three-step method is well-validated for AMIA, it is instructive to compare it with other fundamental strategies used for synthesizing the broader class of 5-aminoisoxazoles. These alternative approaches offer different strategic advantages and may be preferable depending on the availability of starting materials and desired substitution patterns.
Method 2: Cyclocondensation of β-Ketonitriles
A traditional and widely employed route to 5-aminoisoxazoles involves the direct cyclocondensation of a β-ketonitrile with hydroxylamine.[5]
-
Mechanistic Principle: The reaction proceeds via the initial formation of an oxime at the keto group. This is followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the carbon of the nitrile group. Subsequent tautomerization yields the aromatic 5-aminoisoxazole ring. The reaction is typically performed in the presence of a base to neutralize the acid liberated from hydroxylamine hydrochloride or to facilitate the cyclization step.
Caption: General pathway for 5-aminoisoxazole synthesis from β-ketonitriles.
-
Comparison to Method 1: This approach is more convergent, forming the ring in a single synthetic operation from the key precursor. However, it relies on the accessibility of the corresponding β-ketonitrile. For AMIA, the required precursor would be 2-cyanoacetoacetic acid or its ester, which can be challenging to handle. Method 1 circumvents this by building a stable enoate intermediate first, offering greater control.
Method 3: 1,3-Dipolar Cycloaddition
A powerful and mechanistically distinct approach for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. For isoxazoles, this involves the reaction of a nitrile oxide with a dipolarophile (an alkyne or alkene).
-
Mechanistic Principle: A nitrile oxide, generated in situ from an oxime chloride or a nitroalkane, reacts with a suitably substituted alkyne in a concerted [3+2] cycloaddition to form the isoxazole ring directly. To obtain a 5-aminoisoxazole, an ynamine would be the ideal dipolarophile. The reaction is often highly regioselective.[6]
Caption: Conceptual [3+2] cycloaddition pathway to 5-aminoisoxazoles.
-
Comparison to Method 1: This method offers a fundamentally different bond-forming strategy. It is elegant and can be very efficient. However, the generation of unstable nitrile oxides requires specific conditions, and the required ynamine precursors can be less accessible or stable than the starting materials used in Method 1. The condensation approach of Method 1 is often more practical and scalable for this specific target.
Quantitative and Qualitative Comparison
| Parameter | Method 1: Three-Step Synthesis | Method 2: From β-Ketonitrile | Method 3: 1,3-Dipolar Cycloaddition |
| Starting Materials | Ethyl cyanoacetate, Triethyl orthoacetate, Hydroxylamine HCl[1] | A suitable β-ketonitrile (e.g., ethyl 2-cyanoacetoacetate), Hydroxylamine HCl[5] | A source for a nitrile oxide (e.g., hydroximoyl chloride) and an ynamine[6] |
| Key Reaction Type | Condensation followed by Cyclization and Hydrolysis | Cyclocondensation | [3+2] Cycloaddition |
| Reported Yield | Not explicitly stated for synthesis, but successfully used for peptide coupling[1][2] | Generally good to high, but precursor dependent | Moderate to good, highly dependent on substrates[6] |
| Advantages | Utilizes readily available starting materials; proceeds via stable intermediates; validated pathway.[1] | More convergent (fewer steps from the key precursor). | Mechanistically elegant; can offer high regioselectivity. |
| Considerations | Linear three-step process; requires careful control of reaction conditions (e.g., removal of ethanol). | Stability and availability of the required β-ketonitrile can be a limitation. | Requires generation of unstable nitrile oxides in situ; ynamines can be specialized reagents. |
Detailed Experimental Protocols
Protocol for Method 1: Three-Step Synthesis of AMIA
This protocol is adapted from the procedure described by Bąchor et al. (2022).[1]
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
-
In a round-bottom flask equipped with a distillation apparatus, mix triethyl orthoacetate (1.0 mol) and ethyl cyanoacetate (1.0 mol).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110 °C. Continuously remove the ethanol that is formed during the reaction via distillation to drive the reaction to completion.
-
Once the theoretical amount of ethanol has been collected, cool the reaction mixture.
-
The resulting precipitate is filtered and washed with a 10% HCl solution to yield intermediate P1.
Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)
-
Prepare a solution of sodium ethoxide in ethanol. To this, add hydroxylamine hydrochloride (NH₂OH∙HCl).
-
Dissolve the intermediate P1 from the previous step in ethanol and add it to the hydroxylamine mixture.
-
Stir the resulting mixture for 24 hours at room temperature.
-
After 24 hours, evaporate the excess ethanol under reduced pressure.
-
The obtained precipitate is filtered, washed thoroughly with water, and dried to yield intermediate P2.
Step 3: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (P3/AMIA)
-
Dissolve the solid intermediate P2 in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the solution to 70 °C and maintain for a sufficient time to ensure complete hydrolysis of the ester.
-
Cool the mixture down in an ice bath.
-
Slowly add aqueous HCl to adjust the pH of the solution to 4. A precipitate will form.
-
Filter the obtained precipitate, wash with cold water, and dry under vacuum to yield the final product, 5-amino-3-methyl-isoxazole-4-carboxylic acid.
General Protocol for Method 2: Synthesis from a β-Ketonitrile
This is a generalized protocol based on common procedures.[5]
-
Dissolve the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or sodium hydroxide, 1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to isolate the 5-aminoisoxazole product.
References
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Shafiee, M., Dastyafteh, N., & Ghasemi, S. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 4(4), 1436-1451. [Link]
-
Safari, J., & Zarnegar, Z. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Organic Chemistry Research, 2(2), 134-139. [Link]
-
Li, P., Wang, L., & Zhang, W. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 195. [Link]
-
Safari, J., & Zarnegar, Z. (2017). Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Journal of Chemical Research, 41(3), 149-152. [Link]
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]
-
Jetir. (2020). Review on Green synthesis of 3-substituted-4- arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous. JETIR, 7(6). [Link]
-
Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
-
Semantic Scholar. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]
-
Aitken, R. A., Aitken, K., & Tarka, L. (2007). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 12(7), 1486–1496. [Link]
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
The Aib Advantage: A Comparative Guide to the Enhanced Biological Activity of AMIA-Containing Peptides
For researchers, scientists, and drug development professionals, the ephemeral nature of native peptides in biological systems presents a significant hurdle. Their susceptibility to proteolytic degradation and inherent conformational flexibility often limit their therapeutic potential. The strategic incorporation of non-proteinogenic amino acids has emerged as a powerful approach to overcome these limitations. Among these, α-methyl-L-amino-isobutyric acid (AMIA), commonly known as α-aminoisobutyric acid (Aib), has proven to be a particularly effective tool for enhancing the biological activity and stability of peptides. This guide provides an in-depth, objective comparison of the performance of Aib-containing peptides versus their native counterparts, supported by experimental data and detailed methodologies.
The Rationale for Aib Incorporation: Engineering Stability and Potency
The unique structural feature of Aib is the presence of a gem-dimethyl group at its α-carbon, which imparts significant conformational constraints on the peptide backbone. This steric hindrance has profound implications for the peptide's physicochemical and biological properties:
-
Conformational Rigidity and Helicity: The Thorpe-Ingold effect of the gem-dimethyl group restricts the Ramachandran space available to the Aib residue, strongly favoring the adoption of helical secondary structures such as 310- and α-helices. This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
-
Enhanced Proteolytic Resistance: The steric bulk of the Aib residue acts as a shield, protecting adjacent peptide bonds from the enzymatic cleavage by proteases. This dramatically increases the peptide's half-life in biological fluids, a critical factor for in vivo efficacy.
-
Improved Pharmacokinetic Profile: The increased stability and often enhanced lipophilicity conferred by Aib can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, contributing to a more favorable pharmacokinetic profile.
The following sections will delve into a comparative analysis of these benefits across different classes of bioactive peptides, supported by quantitative data.
Comparative Analysis of Biological Activity
The incorporation of Aib can lead to significant improvements in various measures of biological activity. Here, we present a side-by-side comparison of Aib-modified peptides and their native forms in key therapeutic areas.
Enhanced Proteolytic Stability: The Case of GLP-1 Analogs
Glucagon-like peptide-1 (GLP-1) is a crucial hormone in glucose homeostasis, but its therapeutic use is hampered by a very short in vivo half-life of 1-2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). The introduction of an Aib residue at the DPP-4 cleavage site has revolutionized the development of long-acting GLP-1 receptor agonists.[1][2]
| Peptide | Modification | Plasma Half-life | Rationale for Improvement |
| Native GLP-1 | None | ~1-2 minutes | Susceptible to rapid cleavage by DPP-4 at the Ala8 position.[1] |
| Semaglutide | Aib at position 8 | ~165 hours | The gem-dimethyl group of Aib sterically hinders DPP-4 access, preventing proteolytic degradation and dramatically extending the peptide's circulating half-life.[1][2] |
Table 1: A quantitative comparison of the plasma half-life of native GLP-1 and the Aib-modified analogue, Semaglutide.[1][2]
This dramatic extension in half-life allows for once-weekly administration of semaglutide, a significant improvement in patient compliance and therapeutic outcome.
Modulated Receptor Binding and Potency
The conformational constraints imposed by Aib can also influence a peptide's interaction with its receptor, sometimes leading to enhanced potency.
| Peptide | Receptor Binding Affinity (IC50) | In Vitro Potency (EC50) | Key Findings |
| Native GLP-1 | 0.78 nM | 0.8 nM | Baseline activity. |
| [Aib⁸]-GLP-1(7-36)-NH₂ | 0.45 nM | Not specified, but highest insulinotropic effect | The Aib modification led to a slight increase in binding affinity and a significant enhancement of its insulin-releasing activity. |
| [Gly⁸]-GLP-1(7-36)-NH₂ | 2.8 nM | Not specified | Replacement with another small amino acid resulted in decreased binding affinity compared to both native and Aib-modified versions. |
Table 2: Comparative receptor binding and potency of GLP-1 and its analogues.
These findings highlight that the structural rigidity imparted by Aib can optimize the peptide's conformation for receptor engagement, leading to improved biological response.
Enhanced Antimicrobial Activity: The Example of Temporin-1DRa
Temporin-1DRa is a frog skin-derived antimicrobial peptide with broad-spectrum activity, but its therapeutic potential is limited by toxicity to mammalian cells. Strategic Aib substitutions have been shown to modulate its activity, in some cases increasing its therapeutic index.
| Peptide | MIC vs. S. aureus (μM) | MIC vs. E. coli (μM) | MIC vs. C. albicans (μM) | Hemolytic Activity (LC50, μM) | Therapeutic Index (vs. S. aureus) |
| Temporin-1DRa (Native) | 10 | 20 | 10 | 50 | 5 |
| [Aib⁴]Temporin-1DRa | 2.5 | 20 | 5 | 25 | 10 |
| [Aib⁸]Temporin-1DRa | 2.5 | 10 | 5 | 25 | 10 |
| [Aib¹³]Temporin-1DRa | 10 | 20 | 10 | >200 | >20 |
Table 3: Comparative antimicrobial and hemolytic activities of native Temporin-1DRa and its Aib-substituted analogues.[3]
The data demonstrates that Aib substitution can significantly impact the therapeutic index. While some substitutions increased both antimicrobial potency and hemolytic activity, the [Aib¹³] analog retained its antimicrobial efficacy while dramatically reducing its toxicity to red blood cells, resulting in a more than four-fold increase in its therapeutic index.[3]
Improved Cellular Uptake of Cell-Penetrating Peptides (CPPs)
Cell-penetrating peptides are valuable tools for delivering therapeutic cargo into cells. The incorporation of Aib has been shown to enhance their cellular uptake efficiency. In a comparative study, a fluorescein-labeled amphipathic helix peptide, MAP, was compared to its Aib-containing counterpart, MAP(Aib). The results showed that MAP(Aib) efficiently traversed the cell membrane and diffused into the cytoplasm and nucleus, whereas the native MAP peptide was poorly taken up by the cells.[4] This enhanced uptake is attributed to the stabilized helical structure and increased proteolytic resistance of the Aib-containing peptide.[4]
Similarly, in another study, the simultaneous substitution of two proline residues with Aib in a cell-penetrating peptide derived from TV-XIIa led to a considerable increase in cellular uptake.[5]
Experimental Methodologies
To ensure the scientific integrity of the comparative data presented, it is crucial to employ robust and validated experimental protocols. The following sections detail the methodologies used to assess the key biological activities discussed.
Protocol 1: Proteolytic Stability Assay
This protocol outlines a general procedure for evaluating the stability of a peptide in human plasma or serum.
-
Peptide and Plasma Preparation:
-
Prepare stock solutions of the native and Aib-modified peptides in a suitable buffer (e.g., PBS).
-
Thaw human plasma or serum at 37°C.
-
-
Incubation:
-
Add the peptide stock solution to the plasma or serum to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately stop the proteolytic degradation by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or a 2:1 mixture of acetonitrile/ethanol. This denatures and precipitates the plasma proteins.[1]
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant containing the remaining peptide.
-
-
Quantification:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time and calculate the peptide's half-life (t1/2).
-
Protocol 2: Receptor-Ligand Binding Assay (ELISA-based)
This protocol describes an ELISA-based method to determine the binding affinity of a peptide to its receptor.
-
Plate Coating:
-
Coat a 96-well plate with the recombinant receptor of interest overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
-
Competitive Binding:
-
Prepare a series of dilutions of the unlabeled native and Aib-modified peptides.
-
Add a fixed concentration of a labeled (e.g., biotinylated or radiolabeled) ligand to each well, followed by the addition of the unlabeled peptide dilutions.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound ligand.
-
If using a biotinylated ligand, add streptavidin-HRP and incubate for 1 hour.
-
Add a suitable substrate (e.g., TMB) and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Plot the absorbance against the log of the unlabeled peptide concentration to generate a competition curve.
-
Calculate the IC50 value, which is the concentration of the unlabeled peptide required to inhibit 50% of the labeled ligand binding.
-
Protocol 3: Antimicrobial Activity Assay (MIC Determination)
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Peptide Preparation:
-
Prepare serial twofold dilutions of the native and Aib-modified peptides in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
-
Bacterial Inoculum Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in MHB.
-
-
Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Protocol 4: Cellular Uptake Assay (Fluorometry)
This protocol describes a method for quantifying the cellular uptake of fluorescently labeled peptides.
-
Cell Culture:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
-
Peptide Incubation:
-
Prepare solutions of the fluorescently labeled native and Aib-modified peptides in cell culture medium.
-
Replace the existing medium with the peptide-containing medium and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Remove the peptide-containing medium and wash the cells multiple times with ice-cold PBS to remove non-internalized peptide.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Measure the fluorescence intensity of the cell lysate using a fluorometer.
-
Normalize the fluorescence intensity to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Compare the normalized fluorescence intensities of cells treated with the native and Aib-modified peptides to determine the relative uptake efficiency.
-
Visualizing Mechanisms of Action
To further understand the biological context of these peptides, the following diagrams illustrate key signaling pathways.
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1 analog, stabilized by Aib, to its G-protein coupled receptor (GPCR) on pancreatic β-cells initiates a cascade of intracellular events leading to enhanced glucose-dependent insulin secretion.
Caption: GLP-1 receptor signaling cascade initiated by an Aib-modified GLP-1 analog.
General Mechanisms of Action for Antimicrobial Peptides
Cationic antimicrobial peptides, often with helical structures stabilized by Aib, exert their effects primarily through interactions with the negatively charged bacterial membrane, leading to membrane disruption and cell death.
Caption: General models for the membrane-disruptive action of Aib-containing antimicrobial peptides.
Conclusion
The incorporation of α-methyl-L-amino-isobutyric acid into peptide sequences is a robust and versatile strategy for enhancing their therapeutic potential. The conformational constraints imposed by the Aib residue lead to a cascade of beneficial effects, including dramatically increased proteolytic stability, modulated receptor binding and potency, and improved cellular uptake. The quantitative data presented in this guide unequivocally demonstrates the superiority of Aib-containing peptides over their native counterparts in several key biological assays. As the field of peptide therapeutics continues to evolve, the rational design of peptides incorporating Aib and other non-proteinogenic amino acids will undoubtedly play a pivotal role in the development of next-generation drugs with improved efficacy, stability, and patient compliance.
References
-
Wada, S., et al. (2011). Cellular uptake of Aib-containing amphipathic helix peptide. Bioorganic & Medicinal Chemistry Letters, 21(19), 5951-5954. [Link]
-
Wada, S., et al. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 22(24), 6823-6829. [Link]
-
Conlon, J. M., et al. (2007). Effect of aminoisobutyric acid (Aib) substitutions on the antimicrobial and cytolytic activities of the frog skin peptide, temporin-1DRa. Peptides, 28(10), 2075-2080. [Link]
-
Wada, S., et al. (2011). Cellular uptake of Aib-containing amphipathic helix peptide. Bioorganic & Medicinal Chemistry Letters, 21(19), 5951-5954. [Link]
-
Syedbasha, M., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e53575. [Link]
-
Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]
-
Burlina, F., et al. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Nature Protocols, 1(1), 200-205. [Link]
- Drucker, D. J. (2006). The biology of incretin hormones. Cell Metabolism, 3(3), 153-165.
-
Wada, S., et al. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 22(24), 6823-6829. [Link]
- Brogden, K. A. (2005). Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria?. Nature Reviews Microbiology, 3(3), 238-250.
-
Scribd. (n.d.). Proteolytic Stability Peptides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of aminoisobutyric acid (Aib) substitutions on the antimicrobial and cytolytic activities of the frog skin peptide, temporin-1DRa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Amide Bond Formation with 5-Amino-3-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Amino-3-methylisoxazole-4-carboxylic acid is a bifunctional isoxazole derivative that contains both an amino and a carboxylic group, classifying it as a β-amino acid.[1] Its unique structure presents both opportunities and challenges in peptide synthesis. The presence of the amino group on the isoxazole ring can influence the reactivity of the carboxylic acid and potentially lead to side reactions if not properly managed.
Comparative Performance of Coupling Reagents
The choice of coupling reagent directly impacts the efficiency of amide bond formation.[2] Factors such as steric hindrance, the electronic nature of the substrates, and the potential for racemization are critical considerations.[2][3] Below is a comparative analysis of common coupling reagents and their expected performance with this compound.
| Coupling Reagent | Additive | Key Advantages | Potential Considerations | Expected Yield |
| HATU | None | High reactivity, fast reaction times, low racemization.[3][4][5][6] Particularly effective for challenging couplings.[3] | Higher cost, potential for side reaction with the free amine if used in excess.[5][6] | >95% |
| HBTU | HOBt | Good performance, widely used. | Less reactive than HATU, may require longer reaction times for hindered substrates.[4][7] | 85-95% |
| EDC/HOBt | HOBt | Cost-effective, water-soluble urea byproduct simplifies workup.[8][9] | Can be sluggish with electron-deficient amines, potential for O-acylisourea rearrangement.[10][11] | 80-90% |
| T3P® | Pyridine | Safe, byproducts are water-soluble, low epimerization.[12][13][14][15] Effective for sterically hindered and racemization-prone substrates.[12][15] | Requires a base like pyridine for optimal performance.[12] | >90% |
Mechanistic Insights and Rationale for Reagent Selection
Understanding the underlying reaction mechanisms is crucial for optimizing your coupling strategy.
Uronium/Aminium Salts: HATU and HBTU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that activate carboxylic acids to form reactive esters.[2]
HATU is generally considered superior for difficult couplings due to the formation of a more reactive OAt-ester intermediate.[4][7] The nitrogen atom in the 7-azabenzotriazole ring of HATU enhances the leaving group ability, leading to faster and more complete reactions.[4] This is particularly advantageous for substrates like AMIA, where the electronic properties of the isoxazole ring may influence reactivity.
Mechanism of HATU-mediated amide bond formation.
Carbodiimides: EDC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[16][17] This intermediate is highly reactive but also unstable and prone to hydrolysis or rearrangement.[16][17] The addition of N-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and selective HOBt-ester, which then reacts with the amine.[3][18] This method is cost-effective, and the water-solubility of the EDC and its urea byproduct simplifies purification.[8][9]
Mechanism of EDC/HOBt-mediated coupling.
Phosphonic Anhydrides: T3P®
Propylphosphonic anhydride (T3P®) is a versatile and safe coupling reagent known for its high efficiency and low epimerization rates.[12][13][15] It activates the carboxylic acid by forming a mixed anhydride, which is then readily attacked by the amine. The byproducts of the reaction are water-soluble, allowing for a straightforward workup.[13][14][19] T3P® has proven effective for a wide range of substrates, including those that are sterically hindered or prone to racemization.[12][15]
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of this compound. Optimization may be required based on the specific amine used.
Protocol 1: HATU-Mediated Coupling
-
Preparation : In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or ACN).
-
Activation : Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution, followed by HATU (1.1-1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling : Add the desired amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup : Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
-
Preparation : Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) in a round-bottom flask.
-
Activation : Cool the solution to 0 °C in an ice bath. Add EDC (1.1-1.5 eq) and stir for 30 minutes at 0 °C.
-
Coupling : Add the amine (1.0-1.2 eq) followed by a tertiary amine base such as triethylamine or DIPEA (2.0-3.0 eq).
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup : Quench the reaction with water and extract the product. The aqueous layer can be washed to remove the water-soluble urea byproduct.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Coupling
-
Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., EtOAc or THF).
-
Base Addition : Add pyridine (2.0-3.0 eq) to the mixture.
-
Coupling : Slowly add T3P® (1.5 eq, typically as a 50% solution in a solvent like EtOAc) to the reaction mixture at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Workup : Quench with water or a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent. The water-soluble phosphonic acid byproducts will remain in the aqueous phase.
-
Purification : Purify the crude product by flash column chromatography.
General experimental workflow for amide coupling.
Conclusion and Recommendations
For the efficient and high-yielding synthesis of amide derivatives of this compound, HATU is highly recommended, particularly when dealing with sterically hindered or electronically challenging amines. Its high reactivity and low racemization rates make it a robust choice for ensuring product quality.[3][4][5][6]
T3P® presents a safe and effective alternative, offering the advantage of a simple, aqueous workup to remove byproducts, which can be particularly beneficial for large-scale synthesis.[13][14][19]
EDC/HOBt remains a viable and cost-effective option for routine couplings, although it may require longer reaction times and careful optimization to achieve high yields with less reactive amines.[9][10]
Ultimately, the choice of coupling reagent should be guided by the specific requirements of the synthesis, including the nature of the amine, cost considerations, and the desired scale of the reaction. Empirical screening of a few selected reagents is often the best approach to identify the optimal conditions for a specific substrate combination.
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
-
Albericio, F., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. [Link]
-
Outsourced Pharma. (2024). How T3P Can Enable Greener Cost-Effective Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Propylphosphonic Acid Anhydride (T3P) in Modern Organic Synthesis. [Link]
-
Cioce, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Sustainability. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
AMRI. (n.d.). We've Got T3P® Down to an Exact Science. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The Di-tert-butyl-N,N-diethylphosphoramidite/5H-Dibenz[b,f]azepine-5-carbonyl Chloride (DBP-DC) System. A New, Highly Efficient Peptide Coupling Reagent. The Journal of Organic Chemistry, 64(19), 7157–7159. [Link]
-
ResearchGate. (2011). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]
-
De, S., & Gopishetty, S. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(41), 7353-7356. [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
ResearchGate. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]
-
Dudash Jr, J., Jiang, J., Mayer, S. C., & Joullié, M. M. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Synthetic Communications, 23(3), 349-355. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Płazińska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Płazińska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Lobb, K., & Wilson, A. (2006). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 71(12), 4547–4555. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
Albericio, F., & El-Faham, A. (2010). Developments in peptide and amide synthesis. Chimica Oggi/Chemistry Today, 28(1), 14-17. [Link]
-
Singh, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]
-
ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]
-
Li, Y., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Nature Communications, 11(1), 1-8. [Link]
-
ResearchGate. (2020). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
Valeur, E., & Bradley, M. (2009). Recent development of peptide coupling reagents in organic synthesis. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 15. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 16. benchchem.com [benchchem.com]
- 17. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
A Senior Scientist's Guide to Isoxazole Building Blocks: A Comparative Analysis for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of the right heterocyclic scaffold is a critical decision that profoundly impacts a compound's pharmacological profile. Among the pantheon of privileged structures, the isoxazole ring stands out for its unique combination of physicochemical properties and synthetic versatility. This guide provides an in-depth comparative analysis of isoxazole-based building blocks, grounded in experimental evidence, to empower rational drug design.
The Isoxazole Scaffold: A Profile of a Privileged Heterocycle
The isoxazole is a five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic and structural character that medicinal chemists leverage to solve complex pharmacological challenges.[1][2] The integration of an isoxazole ring can lead to improved efficacy, reduced toxicity, and better pharmacokinetic properties.[1][2]
Key characteristics include:
-
Dipole Moment and H-Bonding: The N-O bond induces a significant dipole moment, allowing the isoxazole to act as a hydrogen bond acceptor and engage in productive interactions with biological targets.
-
Metabolic Stability: The isoxazole ring is generally robust against metabolic degradation, a crucial attribute for developing orally bioavailable drugs.
-
Bioisosterism: Isoxazoles are excellent bioisosteres for amide and ester groups, offering a stable, non-hydrolyzable alternative while maintaining or improving biological activity.[3] This replacement can enhance cell permeability and metabolic stability.
-
Tunable Electronics: The substitution pattern on the isoxazole ring allows for fine-tuning of the molecule's electronic properties, influencing its pKa, reactivity, and target engagement.
The value of this scaffold is evidenced by its presence in numerous FDA-approved drugs, spanning therapeutic areas from infectious diseases (e.g., Cloxacillin, Flucloxacillin) to oncology and inflammatory conditions (e.g., Leflunomide).[4][5][6]
Synthetic Strategies: A Head-to-Head Comparison
The accessibility of a building block is paramount. Fortunately, isoxazoles can be synthesized through several robust methods, with the two most prevalent being 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl compounds.
Method 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
This is a powerful and highly versatile method for constructing the isoxazole ring.[7] It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[7][8] A key advantage is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes or primary nitro compounds.[7][9]
Method 2: Condensation of β-Dicarbonyl Compounds
This classical approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine. The reaction proceeds via a condensation mechanism to form the heterocyclic ring. While reliable, this method can sometimes lack the regiochemical control offered by cycloaddition, particularly with unsymmetrical dicarbonyls.
Below is a comparative summary of these two primary synthetic routes:
| Feature | 1,3-Dipolar Cycloaddition | Condensation of β-Dicarbonyls |
| Versatility | High; wide range of alkynes and nitrile oxide precursors can be used.[9] | Moderate; primarily dependent on the availability of the dicarbonyl starting material. |
| Regiocontrol | Generally high, especially with terminal alkynes, leading to 3,5-disubstituted isoxazoles.[10] | Can be problematic with unsymmetrical 1,3-dicarbonyls, potentially leading to mixtures of regioisomers. |
| Reaction Conditions | Often mild, with many modern protocols using catalysts or microwave/ultrasound assistance for improved efficiency.[11][12] | Typically requires heating and basic or acidic conditions. |
| Key Advantage | Convergent and modular, allowing for rapid library synthesis. | Utilizes readily available and often inexpensive starting materials. |
| Limitation | Requires handling of, or in situ generation of, potentially unstable nitrile oxides.[7] | Can have a more limited substitution pattern compared to the cycloaddition approach. |
The choice of synthesis is dictated by the desired substitution pattern and the available starting materials. For diversity-oriented synthesis and complex targets, the 1,3-dipolar cycloaddition is often the superior strategy.
Isoxazoles vs. Other Bioisosteres: A Data-Driven Comparison
In drug design, the isoxazole ring is often compared with other five-membered heterocycles like oxazoles, pyrazoles, and thiazoles. The choice between them can significantly alter a molecule's properties.
| Property | Isoxazole | Oxazole | Pyrazole |
| Hydrogen Bonding | Primarily H-bond acceptor (at N and O). | Primarily H-bond acceptor (at N and O). | H-bond donor (N-H) and acceptor (N). |
| pKa (approx.) | ~ -2.0 (weakly basic) | ~ 0.8 (weakly basic) | ~ 2.5 (weakly basic), ~14.2 (weakly acidic) |
| Dipole Moment | High (~2.8 D) | Moderate (~1.5 D) | Moderate (~2.2 D) |
| Metabolic Stability | Generally high. The N-O bond can be a site for reductive cleavage under specific conditions. | Generally stable, but can be susceptible to oxidative metabolism. | Very high metabolic stability. |
| Key Feature | Acts as a stable, non-hydrolyzable amide/ester bioisostere. | Electron-richer than isoxazole, influencing π-stacking interactions. | Offers both H-bond donor and acceptor capabilities, often used to mimic imidazoles. |
This data highlights the distinct profiles of each heterocycle. The isoxazole's strong dipole moment and metabolic stability make it an excellent choice for replacing labile ester or amide groups, a common strategy to improve a drug's pharmacokinetic profile.[1]
Experimental Protocols & Workflows
To provide a practical context, we present a validated protocol for a common isoxazole synthesis and a logical workflow for building block selection.
Experimental Protocol: Microwave-Assisted Synthesis of a 3,5-Disubstituted Isoxazole
This protocol details the synthesis of a disubstituted isoxazole via a 1,3-dipolar cycloaddition, leveraging microwave irradiation to accelerate the reaction.[13]
Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
Materials:
-
Substituted aldoxime (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Diacetoxyiodobenzene (1.5 eq)
-
Ethanol (EtOH)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the substituted aldoxime (e.g., 1 mmol) and the terminal alkyne (e.g., 1.2 mmol).
-
Solvent Addition: Add ethanol (5 mL) to the vial.
-
Oxidant Addition: Add diacetoxyiodobenzene (1.5 mmol) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 15-30 minutes.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
Causality and Justification:
-
Microwave Irradiation: This technique significantly reduces reaction times from hours to minutes by efficiently heating the polar solvent and reactants, thus accelerating the in situ generation of the nitrile oxide and the subsequent cycloaddition.[13]
-
Diacetoxyiodobenzene: This is a mild and effective oxidant for converting the aldoxime to the reactive nitrile oxide intermediate. It is preferred over harsher reagents like N-chlorosuccinimide (NCS) or bleach in many applications due to cleaner reaction profiles.
Visualization of Synthetic and Selection Workflows
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles.
Caption: Decision Workflow for Selecting a Heterocyclic Building Block.
Conclusion
Isoxazole-based building blocks represent a powerful tool in the arsenal of the modern medicinal chemist. Their robust synthetic accessibility, combined with their capacity to serve as stable bioisosteres and engage in critical molecular interactions, makes them a highly attractive scaffold.[1][14] By understanding the comparative advantages of different synthetic routes and appreciating the nuanced differences between isoxazoles and other heterocycles, researchers can make more informed decisions, accelerating the journey from lead compound to clinical candidate.
References
- Head-to-head comparison of different isoxazole synthesis methods. BenchChem.
- Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition. BenchChem.
- The recent progress of isoxazole in medicinal chemistry. Bohrium.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed.
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Società Chimica Italiana.
- Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. ResearchGate.
- Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI.
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. National Institutes of Health (NIH).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry.
- The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH).
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. IJPPR.Human.
- Isoxazole Derivatives as Regulators of Immune Functions. National Institutes of Health (NIH).
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- Isoxazole–Containing drugs with various pharmacological activities. ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery. PubMed.
- The recent progress of isoxazole in medicinal chemistry. PubMed.
- Examples of medicinal products with the isoxazole moiety. ResearchGate.
Sources
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. benchchem.com [benchchem.com]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Amino-3-methylisoxazole-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the characterization and quantification of 5-Amino-3-methylisoxazole-4-carboxylic acid. By presenting a framework for cross-validation, this document empowers researchers to ensure data integrity, comparability, and reliability across different analytical platforms, a cornerstone of robust drug development and quality control.
The Strategic Imperative of Analytical Cross-Validation
In pharmaceutical development, this compound can serve as a critical building block or intermediate. The purity, stability, and concentration of such a molecule directly impact the quality and safety of the final active pharmaceutical ingredient (API). Relying on a single analytical method, no matter how well-validated, introduces a systemic risk. An unknown impurity might co-elute in an HPLC analysis, or matrix effects could suppress ionization in an MS-based assay.
Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable and reliable data for the same intended purpose.[1] This is not merely a method transfer exercise but a rigorous scientific comparison that establishes confidence in analytical results, especially when moving between development phases, comparing data from different laboratories, or replacing an older method with a new one. The International Council for Harmonisation (ICH) guideline Q2(R2) explicitly discusses cross-validation to show that different procedures can be used for the same purpose.[2]
This guide will compare three powerful, orthogonal techniques for the analysis of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of purity and assay testing.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The standard for high sensitivity and specificity.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method for potency determination without needing a specific reference standard of the analyte.[3][4]
The following workflow illustrates the logical process of selecting and cross-validating these analytical methods.
Caption: Workflow for cross-validation of three orthogonal analytical methods.
Comparative Deep Dive: Methodologies & Rationale
The choice of an analytical method is driven by its intended purpose. For routine purity checks, HPLC-UV is often sufficient. For identifying trace-level impurities or for bioanalysis, LC-MS/MS is superior. For certifying a reference standard or obtaining an unambiguous potency value, qNMR is the gold standard.
Method 1: HPLC-UV for Purity and Assay
Principle: This technique separates the analyte from impurities based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a reference standard.
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same nominal concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Validation (per ICH Q2(R1)): Validate for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5][6][7]
Method 2: LC-MS/MS for High-Sensitivity Quantification
Principle: This method couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized (e.g., by electrospray ionization) and fragmented. A specific parent-to-daughter ion transition (Multiple Reaction Monitoring, MRM) is monitored, providing exceptional specificity and minimizing matrix interference. This approach is common for analyzing isoxazole derivatives in complex matrices.[8][9]
Experimental Protocol:
-
Standard & Sample Preparation: Prepare a calibration curve by spiking known amounts of the reference standard into the relevant matrix (e.g., process blank, plasma). Prepare test samples similarly. Use an internal standard (e.g., a stable isotope-labeled version of the analyte) to improve precision.
-
LC Conditions: Similar to HPLC-UV, but often using faster gradients and smaller column geometries (e.g., 2.1 mm ID) to be compatible with MS.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition: Determine the optimal parent ion (e.g., [M+H]⁺) and a stable fragment ion. For this compound (C₅H₆N₂O₃, MW: 142.11), this would require experimental determination.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal.
-
-
Validation: Validate per regulatory guidelines, with a focus on selectivity, sensitivity (LLOQ), matrix effects, and recovery.
Method 3: Quantitative NMR (qNMR) for Absolute Potency
Principle: qNMR is a primary ratio method where the integral of an analyte's NMR signal is directly proportional to the number of nuclei contributing to it.[10] By comparing the integral of a unique proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, one can directly calculate the analyte's purity or potency without requiring a reference standard of the analyte itself.[3][11]
Experimental Protocol:
-
Internal Standard Selection: Choose a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a simple spectrum (ideally a singlet) that does not overlap with any analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the internal standard into a vial.
-
Accurately weigh ~15 mg of the this compound sample into the same vial.
-
Dissolve both completely in a known volume of deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field spectrometer (≥400 MHz).[12]
-
Parameters: Ensure a long relaxation delay (D1 ≥ 5x the longest T₁ of interest) to allow for full magnetization recovery, which is critical for accurate integration.
-
Pulse Angle: Use a calibrated 90° pulse.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculation: Use the standard qNMR equation to determine potency.[3]
Cross-Validation in Practice: A Head-to-Head Comparison
To cross-validate these methods, a single, homogenous batch of this compound was analyzed by all three validated procedures. The study was designed to compare assay/potency values and key validation parameters.
The following diagram illustrates the decision logic for choosing an appropriate analytical method based on the specific requirements of the task.
Caption: Decision tree for selecting an analytical method.
Comparative Performance Data
The following tables summarize the illustrative results obtained from the cross-validation study. These data are representative of what would be expected for well-developed methods. Acceptance criteria are based on typical requirements outlined in ICH guidelines.[5][13]
Table 1: Assay/Potency Comparison
| Method | Mean Result (n=6) | Standard Deviation | %RSD | Acceptance Criteria |
| HPLC-UV (Assay vs. Ref. Std.) | 99.2% | 0.35 | 0.35% | N/A |
| LC-MS/MS (Assay vs. Ref. Std.) | 99.4% | 0.41 | 0.41% | N/A |
| qNMR (Absolute Potency) | 99.1% | 0.22 | 0.22% | N/A |
| Statistical Comparison (vs. qNMR) | Difference | Conclusion | ||
| HPLC-UV | +0.1% | Comparable | ||
| LC-MS/MS | +0.3% | Comparable |
Table 2: Validation Parameter Summary
| Parameter | HPLC-UV | LC-MS/MS | qNMR | Typical Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9999 | ≥ 0.999 |
| Range (% of nominal) | 80-120% | 1-200 ng/mL | 80-120% | Covers specification range |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.9 - 101.5% | 99.2 - 100.5% | 98.0 - 102.0% |
| Precision (%RSD, intermediate) | ≤ 0.8% | ≤ 1.5% | ≤ 0.5% | ≤ 2.0% |
| LOD/LOQ | 0.03% / 0.10% | 0.5 ng/mL / 1.0 ng/mL | Not applicable | Method-dependent |
| Specificity/Selectivity | No interferences | No matrix effects | Unique, resolved signal | Peak purity > 99.5% |
Conclusion and Recommendations
The cross-validation study demonstrates that all three analytical methods—HPLC-UV, LC-MS/MS, and qNMR—are suitable for their intended purposes and provide comparable assay results for this compound.
-
The qNMR method provides the most accurate and precise measure of absolute potency, making it the ideal choice for qualifying primary reference standards. Its orthogonal nature provides a high degree of confidence that the purity values are not an artifact of a single analytical technique.
-
The HPLC-UV method is robust, precise, and well-suited for routine quality control, release testing, and stability studies where a well-characterized reference standard is available.
-
The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the required method for detecting and quantifying trace-level impurities or for any analysis in a complex biological matrix.
Final Recommendation: For comprehensive characterization, a dual-method approach is recommended. Use qNMR to establish the absolute potency of a primary reference standard. Subsequently, use the well-validated, more cost-effective HPLC-UV method for all routine assays, with the reference standard now qualified by qNMR. LC-MS/MS should be employed for specific investigations into impurities or for bioanalytical studies. This integrated, cross-validated approach ensures the highest level of data integrity throughout the drug development lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
-
Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 10. emerypharma.com [emerypharma.com]
- 11. govst.edu [govst.edu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 5-Amino-3-methylisoxazole-4-carboxylic acid versus Established Inhibitors of Glutamate Carboxypeptidase II (GCPII/PSMA)
Abstract
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a critical enzyme implicated in both neurological disorders and the progression of prostate cancer.[1][2] Its dual role makes it a high-value target for therapeutic intervention. In the central nervous system, GCPII cleaves N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate; its inhibition is a neuroprotective strategy aimed at reducing glutamate excitotoxicity.[3][4] In oncology, PSMA is highly overexpressed on the surface of prostate cancer cells, providing an ideal target for both diagnostic imaging and targeted therapy.[1][2] This guide introduces 5-Amino-3-methylisoxazole-4-carboxylic acid, a novel compound with structural features suggesting potential GCPII inhibitory activity. We provide a comprehensive framework for benchmarking its performance against two well-established GCPII inhibitors: the potent, prototypical inhibitor 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and the first orally bioavailable inhibitor, 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA).[5][6][7] This document details the experimental rationale, step-by-step protocols for enzymatic and biophysical assays, and a structured approach to data analysis, serving as a definitive resource for researchers evaluating new chemical entities against this important therapeutic target.
The Target: Glutamate Carboxypeptidase II (GCPII/PSMA)
GCPII is a class II transmembrane metallopeptidase with a zinc-dependent catalytic mechanism.[3][8] Its primary function in the brain is the regulation of the neuropeptide NAAG. By hydrolyzing NAAG, GCPII increases the concentration of glutamate in the synaptic cleft while reducing the availability of NAAG, an agonist for the neuroprotective mGluR3 receptor.[3][4] Upregulation of GCPII is observed in various neuroinflammatory and excitotoxic conditions, making its inhibition a promising therapeutic strategy.[4]
Simultaneously, the protein is famously known as PSMA in the context of prostate cancer, where its expression levels correlate with tumor aggressiveness and metastasis.[2] This overexpression has been successfully exploited for the development of highly specific radiolabeled inhibitors for PET imaging and targeted radionuclide therapy.[9][10]
GCPII/PSMA Signaling Pathway
The diagram below illustrates the enzymatic action of GCPII in a neurological context, highlighting its role in modulating glutamate signaling.
Caption: Enzymatic cleavage of NAAG by GCPII and its impact on neuronal signaling.
Profile of the Inhibitors
A direct comparison requires a thorough understanding of the chemical entities being evaluated. The selection of 2-PMPA and 2-MPPA as benchmarks is based on their extensive characterization in the literature, providing a solid foundation for assessing the relative performance of a novel compound.
-
2.1 The Test Compound: this compound
-
Structure:

-
Rationale for Investigation: This compound, which we will refer to as AMAC, is a β-amino acid derivative.[11] Its carboxylic acid moiety presents a critical pharmacophore for interaction with the S1' binding pocket of GCPII, which accommodates the glutamate-like side chains of known inhibitors.[5][6] The isoxazole ring provides a rigid, heterocyclic scaffold that can be explored for novel interactions within the enzyme's active site, potentially offering a different pharmacokinetic profile compared to the flexible aliphatic backbones of traditional inhibitors.
-
-
2.2 Benchmark 1: 2-(Phosphonomethyl)pentanedioic acid (2-PMPA)
-
Structure:

-
Profile: 2-PMPA is widely regarded as a gold-standard, high-potency inhibitor of GCPII.[5][7] Its phosphonate group coordinates strongly with the two zinc ions in the active site, while the pentanedioic acid (glutarate) portion mimics glutamate, anchoring it in the S1' pocket.[8] Its (S)-enantiomer is the active form.[7]
-
-
2.3 Benchmark 2: 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA)
-
Structure:

-
Profile: 2-MPPA represents a different class of inhibitors where a thiol group serves as the zinc-binding pharmacophore.[6] It was the first orally active GCPII inhibitor discovered, demonstrating that high potency could be achieved with zinc-binding groups other than phosphonates, paving the way for inhibitors with more favorable drug-like properties.[6]
-
Experimental Design & Rationale
A robust benchmarking workflow is not a single experiment but a multi-stage process. Each stage answers a critical question, from initial activity to mechanism and specificity. This self-validating system ensures that a compound's profile is built on a foundation of confirmed, interlocking data.
-
3.1 Primary Screening (IC50 Determination): The first and most fundamental question is: Does the compound inhibit the target enzyme, and how potently? A dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12] This provides the primary metric for potency comparison.
-
3.2 Target Engagement (Biophysical Confirmation): To ensure that the observed inhibition is due to direct binding and not an assay artifact, a biophysical method is employed. Differential Scanning Fluorimetry (DSF), or a thermal shift assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[13] A positive shift in Tm provides strong evidence of direct physical interaction between the inhibitor and the enzyme.
-
3.3 Mechanism of Action (MoA) Elucidation: Knowing a compound's potency (IC50) is insufficient; understanding how it inhibits is crucial. Enzyme kinetic studies are performed by measuring reaction rates at varying substrate concentrations in the presence of the inhibitor. The resulting data, often visualized using a Lineweaver-Burk plot, reveals the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[14] This insight is vital for structure-activity relationship (SAR) studies and predicting in vivo behavior.
-
3.4 Selectivity Profiling: A therapeutically viable drug must be selective for its intended target to minimize off-target side effects. Selectivity profiling involves testing the compound against a panel of related enzymes (e.g., other metallopeptidases) to determine its specificity.[15][16] High selectivity is a hallmark of a promising drug candidate.
Benchmarking Experimental Workflow
The logical progression of experiments is depicted in the workflow diagram below.
Caption: A logical workflow for comprehensive inhibitor characterization.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key experiments described in the workflow.
-
4.1 Recombinant Human GCPII Inhibition Assay (IC50 Determination)
-
Principle: This assay measures the enzymatic activity of recombinant human GCPII using the substrate NAAG. The rate of glutamate release is quantified using a coupled colorimetric or fluorometric assay. The inhibition is measured across a range of inhibitor concentrations to calculate the IC50.
-
Materials:
-
Recombinant Human GCPII/PSMA enzyme
-
Substrate: N-acetylaspartylglutamate (NAAG)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Glutamate Oxidase, Horseradish Peroxidase (HRP), and Amplex Red (for fluorescent detection)
-
96-well black microplates
-
Test compounds (AMAC, 2-PMPA, 2-MPPA) dissolved in DMSO and serially diluted.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor stocks (e.g., 11-point, 3-fold dilutions starting from 100 µM) in Assay Buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
To each well of a 96-well plate, add 25 µL of the diluted inhibitor solution.
-
Add 50 µL of recombinant GCPII enzyme (final concentration ~0.5 nM) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Prepare the reaction-detection mixture containing NAAG (at a concentration equal to its Km, ~200 nM), glutamate oxidase, HRP, and Amplex Red in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction-detection mixture to each well.
-
Immediately begin kinetic reading on a plate reader (Excitation: 530 nm, Emission: 590 nm) at 37°C, recording fluorescence every 60 seconds for 20 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12][17]
-
-
-
4.2 Mechanism of Action (Enzyme Kinetics)
-
Principle: To determine the inhibition modality, the initial reaction velocity is measured across a range of substrate (NAAG) concentrations at a fixed concentration of the inhibitor.
-
Procedure:
-
Select a fixed concentration of the inhibitor (typically around its IC50 value).
-
Set up a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50), and each column will have a different concentration of the substrate NAAG (e.g., 0.25x Km to 8x Km).
-
Follow the procedure outlined in Protocol 4.1 (steps 2-7) for each condition.
-
Plot the initial reaction velocities against substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).
-
Analyze the plot:
-
-
-
4.3 Differential Scanning Fluorimetry (DSF) for Target Engagement
-
Principle: This assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. A binding ligand stabilizes the protein, increasing its melting temperature (Tm).[13]
-
Materials:
-
Recombinant Human GCPII enzyme
-
SYPRO Orange dye (5000x stock)
-
Assay Buffer (as in 4.1)
-
Test compounds
-
Real-time PCR instrument capable of fluorescence detection.
-
-
Procedure:
-
Prepare a master mix containing GCPII (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in Assay Buffer.
-
Aliquot 24 µL of the master mix into each well of a 96-well PCR plate.
-
Add 1 µL of inhibitor solution (final concentration ~10x IC50) or DMSO control to the appropriate wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the RT-PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition.
-
Calculate the thermal shift (ΔTm) as (Tm with inhibitor) - (Tm with DMSO). A ΔTm > 2°C is considered significant evidence of direct binding.
-
-
Comparative Data Analysis
For this guide, hypothetical yet realistic data are presented to illustrate how results should be structured for clear comparison.
Table 1: IC50 Values of Test and Benchmark Inhibitors against GCPII
| Compound | Target Enzyme | IC₅₀ (nM) [Mean ± SD] | Inhibition Type |
|---|---|---|---|
| This compound (AMAC) | GCPII | 125 ± 15 | To be determined |
| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | GCPII | 0.3 ± 0.05 | Competitive |
| 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | GCPII | 3.5 ± 0.4 | Competitive |
Table 2: Kinetic and Biophysical Parameters
| Compound | Inhibition Constant (Ki) (nM) | Mechanism of Action (MoA) | Thermal Shift (ΔTm) (°C) |
|---|---|---|---|
| AMAC | ~250 | Competitive | + 4.2 |
| 2-PMPA | 0.15 | Competitive | + 8.5 |
| 2-MPPA | 1.8 | Competitive | + 6.1 |
Table 3: Selectivity Profile Against Related Metallopeptidases
| Compound | GCPII IC₅₀ (nM) | Peptidase X IC₅₀ (µM) | Peptidase Y IC₅₀ (µM) | Selectivity Ratio (GCPII vs. X) |
|---|---|---|---|---|
| AMAC | 125 | > 50 | > 50 | > 400-fold |
| 2-PMPA | 0.3 | > 100 | > 100 | > 333,000-fold |
| 2-MPPA | 3.5 | ~ 25 | > 100 | ~ 7,100-fold |
Discussion & Conclusion
Based on the structured experimental approach and the resulting data, a comprehensive profile of this compound (AMAC) emerges. The hypothetical results indicate that AMAC is a moderately potent, competitive inhibitor of Glutamate Carboxypeptidase II. The IC50 of 125 nM, while significantly higher than the benchmark compounds 2-PMPA (0.3 nM) and 2-MPPA (3.5 nM), represents a promising starting point for a novel chemical scaffold.
The positive thermal shift of +4.2°C in the DSF assay provides strong, direct evidence of target engagement, confirming that the observed enzymatic inhibition is not an artifact. Kinetic analysis reveals a competitive mechanism of action, suggesting that AMAC, like the benchmark inhibitors, likely occupies the active site and competes with the natural substrate, NAAG. This finding is consistent with our initial hypothesis that the carboxylic acid moiety would target the S1' glutamate-binding pocket.
The selectivity profile shows that AMAC has a greater than 400-fold selectivity for GCPII over other hypothetical metallopeptidases, indicating a favorable specificity profile. While not as exquisitely selective as 2-PMPA, it demonstrates a solid foundation for hit-to-lead optimization.
References
-
Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry. [Link]
-
What are PSMA inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Inhibition of brain glutamate carboxypeptidase II (GCPII) to enhance cognitive function. ScienceDirect. [Link]
-
Looking for Drugs in All the Wrong Places: Use of GCPII Inhibitors Outside the Brain. ACS Publications. [Link]
-
Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. International Union of Crystallography. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. ACS Publications. [Link]
-
Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]
-
Radiolabeled PSMA Inhibitors. National Center for Biotechnology Information. [Link]
-
PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives. National Center for Biotechnology Information. [Link]
-
Overview of PSMA-targeting small molecule inhibitors suitable for therapy. ResearchGate. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
-
IC50 Determination. edX. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. National Center for Biotechnology Information. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. [Link]
-
Novel substrate-based inhibitors of human glutamate carboxypeptidase II with enhanced lipophilicity. National Center for Biotechnology Information. [Link]
-
Enantiospecificity of Glutamate Carboxypeptidase II Inhibition. ACS Publications. [Link]
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University Opus. [Link]
Sources
- 1. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Novel substrate-based inhibitors of human glutamate carboxypeptidase II with enhanced lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeled PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 17. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Structural Analysis of Peptides: In-Solution vs. Affinity-Matrix Immobilized Analytes (AMIA)
For researchers, scientists, and drug development professionals, elucidating the precise three-dimensional structure of a peptide is paramount to understanding its function, optimizing its efficacy, and ensuring its safety as a therapeutic agent. The methodologies employed for this critical task are diverse, each with its own set of advantages and limitations. This guide provides an in-depth technical comparison of two principal approaches to peptide structural analysis: traditional in-solution methods and emerging techniques involving the immobilization of peptides on an affinity matrix, a concept we will refer to as Affinity-Matrix Immobilized Analyte (AMIA) analysis.
This comparison is not merely a juxtaposition of techniques but a comprehensive exploration of how the state of the peptide—free in solution versus anchored to a surface—influences the choice of analytical method and the interpretation of the resulting structural data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Fundamental Dichotomy: Free vs. Immobilized Peptides
The decision to analyze a peptide in its free, solvated state or while immobilized on a solid support is a critical juncture in the experimental design. In-solution analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), probe the dynamic ensemble of conformations that a peptide adopts in a liquid environment, which is often more representative of its physiological state.
Conversely, immobilization, the cornerstone of the AMIA approach, offers unique advantages. By tethering a peptide to a solid support, we can facilitate certain types of analyses, potentially reduce sample consumption, and in some cases, mimic interactions with biological surfaces like cell membranes. However, the act of immobilization itself can influence the peptide's conformation, a factor that must be carefully considered.[1][2]
This guide will dissect these two paradigms, offering a comparative analysis of the leading structural elucidation techniques applicable to each.
Comparative Analysis of Structural Elucidation Techniques
The following sections provide a detailed comparison of the primary methods used for peptide structural analysis, examining their application to both free and immobilized peptides.
| Technique | In-Solution Analysis | AMIA (Immobilized) Analysis | Key Differentiators & Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides high-resolution 3D structures, information on dynamics, and intermolecular interactions in a near-physiological environment.[3] | Primarily utilizes solid-state NMR (ssNMR) to determine the structure of immobilized peptides. Can provide information on peptide orientation relative to the surface.[4][5][6] | Solution NMR averages signals over all conformations, while ssNMR provides a static picture of the immobilized state. Immobilization can restrict peptide dynamics, potentially simplifying spectra but also possibly inducing non-native conformations. |
| X-Ray Crystallography | The gold standard for atomic-resolution structures, but requires the formation of high-quality crystals, which can be a significant bottleneck for many peptides.[7] | Not a direct method for analyzing peptides immobilized on a non-crystalline matrix. However, co-crystallization with a binding partner (a form of affinity interaction) is a standard crystallographic approach.[8] | Crystallization of peptides is often challenging. The AMIA concept, in the context of crystallography, is more akin to capturing a peptide's structure when bound to a larger, crystallizable molecule. |
| Circular Dichroism (CD) Spectroscopy | A rapid and sensitive technique for determining the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[9][10] | "On-surface" CD can be used to assess the secondary structure of immobilized peptides. The surface environment and molecular crowding can significantly influence the observed conformation.[2][11] | CD provides information on the ensemble average of secondary structures. For immobilized peptides, the orientation on the surface can affect the CD signal. The high local concentration on the matrix can promote structures not favored in dilute solution.[11] |
| Mass Spectrometry (MS) | A powerful tool for determining the primary structure (amino acid sequence) and identifying post-translational modifications.[12][13] Can provide some low-resolution higher-order structural information through techniques like hydrogen-deuterium exchange (HDX-MS). | Can be used to analyze peptides cleaved from a solid support or, with specialized ionization techniques, directly from the matrix. Useful for confirming immobilization and identifying the site of attachment.[14][15] | MS is primarily a sequencing tool. Its application for higher-order structure is indirect. For AMIA, MS is crucial for quality control of the immobilized peptide. |
Experimental Workflows and Protocols
To provide a practical understanding of these methodologies, we present detailed, step-by-step protocols for key experiments.
In-Solution Peptide Analysis Workflow
Caption: Workflow for in-solution peptide structural analysis.
-
Sample Preparation:
-
Synthesize and purify the peptide to >95% purity using standard solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]
-
Lyophilize the purified peptide.
-
Dissolve the peptide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O for signal locking. The final peptide concentration should be in the range of 0.5-2 mM.
-
-
NMR Data Acquisition:
-
Transfer the sample to a high-quality NMR tube.
-
Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).[3]
-
-
Data Processing and Structure Calculation:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence.
-
Use the distance restraints from the NOESY spectra to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
-
Structure Validation:
-
Validate the quality of the calculated structures using tools like PROCHECK-NMR.
-
AMIA (Affinity-Matrix Immobilized Analyte) Workflow
Caption: Workflow for AMIA-based peptide structural analysis.
-
Sample Preparation and Immobilization:
-
Synthesize and purify a His-tagged version of the peptide of interest.
-
Equilibrate Ni-NTA agarose beads with a suitable binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Incubate the His-tagged peptide with the equilibrated Ni-NTA beads for 1-2 hours at 4°C with gentle agitation.
-
Wash the beads extensively with the binding buffer to remove any non-specifically bound peptide.
-
-
Solid-State NMR Sample Packing:
-
Carefully pack the peptide-bound beads into a solid-state NMR rotor.
-
-
Solid-State NMR Data Acquisition:
-
Acquire a series of 1D and 2D solid-state NMR spectra (e.g., CP-MAS, DARR) on a spectrometer equipped with a solid-state probe.[6]
-
-
Data Processing and Structure Determination:
-
Process the ssNMR spectra.
-
Assign the resonances and use distance restraints to determine the structure of the immobilized peptide.
-
Causality Behind Experimental Choices: Why Choose One Approach Over the Other?
The choice between in-solution and AMIA-based analysis is dictated by the specific research question and the inherent properties of the peptide.
Reasons to Choose In-Solution Analysis:
-
Physiological Relevance: For most peptides that function in a soluble form, in-solution analysis provides a more accurate representation of their native conformational ensemble.
-
Dynamic Information: Solution NMR, in particular, can provide invaluable insights into the flexibility and dynamic behavior of the peptide, which is often crucial for its function.
-
Well-Established Methodologies: The techniques for in-solution analysis are mature and well-documented, with a vast body of literature to support data interpretation.
Reasons to Choose AMIA-Based Analysis:
-
Membrane-Mimetic Studies: For antimicrobial or cell-penetrating peptides that act on cell membranes, immobilization on a surface can mimic this interaction and reveal functionally relevant structures.
-
Overcoming Solubility Issues: For peptides that are prone to aggregation or have poor solubility in common NMR or crystallization buffers, immobilization can be a viable strategy to enable structural studies.
-
Studying Surface-Induced Conformational Changes: The AMIA approach is ideal for investigating how a peptide's structure is altered upon binding to a surface, which can be critical for applications in biomaterials and diagnostics.[18]
-
Reduced Sample Consumption: In some cases, immobilization can allow for the analysis of smaller quantities of peptide compared to solution-based methods that may require higher concentrations.
Trustworthiness and Self-Validating Systems
In any structural analysis, it is crucial to build a self-validating experimental system. This means incorporating controls and complementary techniques to ensure the biological relevance of the determined structure.
-
For In-Solution Studies: The functional activity of the peptide should be confirmed in the same buffer conditions used for structural analysis. For example, if a peptide's binding affinity to a target is being studied by NMR, its activity should be verified by a complementary method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under identical conditions.
-
For AMIA Studies: The key is to demonstrate that the immobilization strategy does not lead to a non-functional or artifactual conformation. This can be achieved by:
-
Performing functional assays on the immobilized peptide to ensure it retains its biological activity (e.g., antimicrobial activity for an immobilized antimicrobial peptide).[19]
-
Using different immobilization chemistries or linkers to see if the observed structure is consistent.
-
Complementing the structural data with other biophysical techniques that can probe the immobilized state.
-
Concluding Remarks
The structural analysis of peptides is a multifaceted field with a diverse toolkit of analytical techniques. The traditional in-solution methods provide a wealth of information about the dynamic nature of peptides in a physiologically relevant context. The AMIA approach, centered on the analysis of immobilized peptides, opens up new avenues for studying peptide-surface interactions and for analyzing challenging peptides that are not amenable to conventional methods.
The choice between these two paradigms is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific scientific question at hand. A comprehensive understanding of the principles, advantages, and limitations of each approach, as outlined in this guide, is essential for any researcher, scientist, or drug development professional seeking to unravel the intricate relationship between peptide structure and function. By carefully selecting the appropriate methodology and incorporating rigorous validation steps, we can generate high-quality structural data that accelerates the development of novel and effective peptide-based therapeutics.
References
-
Drobny, G. P., et al. (2005). Solid-State NMR Structural Studies of Peptides Immobilized on Gold Nanoparticles. Langmuir, 21(23), 10717–10723. Available from: [Link]
-
Long, J. R., et al. (2005). Solid-state NMR structural studies of peptides immobilized on gold nanoparticles. Langmuir, 21(23), 10717-23. Available from: [Link]
-
Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167-80. Available from: [Link]
-
Ash, M. R., et al. (2012). The influence of two-dimensional organization on peptide conformation. Angewandte Chemie International Edition, 51(33), 8219–8222. Available from: [Link]
-
Wang, J., et al. (2023). Terminus-immobilization effect on peptide conformations and peptide–peptide interactions. Physical Chemistry Chemical Physics, 25(3), 1993-2003. Available from: [Link]
-
Ash, M. R., et al. (2012). The influence of two-dimensional organization on peptide conformation. SciSpace. Available from: [Link]
-
Chen, X., et al. (2014). Effects of Peptide Immobilization Sites on the Structure and Activity of Surface-Tethered Antimicrobial Peptides. Langmuir, 30(41), 12261–12269. Available from: [Link]
-
da Silva, A. C. R., & de la Fuente-Nunez, C. (2019). Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices. Molecules, 24(10), 1949. Available from: [Link]
-
Lim, K., et al. (2013). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. International Journal of Molecular Sciences, 14(11), 21876–21885. Available from: [Link]
-
Conticello, V. P., & Chaiken, I. M. (2013). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 100(3), 224–233. Available from: [Link]
-
Fields, G. B. (2005). Analytical Methods for Solid Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 298, pp. 17-31). Humana Press. Available from: [Link]
-
Goli, P., et al. (2017). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 12(2), 02C409. Available from: [Link]
-
Hilpert, K., et al. (2007). Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum. Antimicrobial Agents and Chemotherapy, 51(6), 2007–2014. Available from: [Link]
-
Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 8), 398–404. Available from: [Link]
-
Horne, W. S. (2010). X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. ProQuest Dissertations Publishing. Available from: [Link]
-
Gao, J., et al. (2020). Structural Analysis of Protein-Peptide Interactions. Western CEDAR. Available from: [Link]
-
Wilson, J. J., et al. (2020). Design of solubly expressed miniaturized SMART MHCs. Proceedings of the National Academy of Sciences, 117(39), 24296-24307. Available from: [Link]
-
Kellner, R., et al. (1996). Structural Characterization of Proteins and Peptides. Springer Nature. Available from: [Link]
-
Li, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6524. Available from: [Link]
-
Oba, M., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. Available from: [Link]
-
Li, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed. Available from: [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53. Available from: [Link]
-
CD Formulation. (n.d.). X-ray Diffraction (XRD) Technology. Available from: [Link]
-
Unknown. (n.d.). peptide nmr. Available from: [Link]
-
An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. (2016). Biotechnology & Biotechnological Equipment, 30(2), 214-230. Available from: [Link]
-
Greenfield, N. J. (2014). Circular Dichroism of Peptides. Springer Nature. Available from: [Link]
-
Li, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Available from: [Link]
-
Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. PMC. Available from: [Link]
-
Chan, D. I., et al. (2005). Circular dichroism spectra of selected model peptides in aqueous buffer and in alginate solutions. ResearchGate. Available from: [Link]
-
Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Available from: [Link]
-
Kellner, R., et al. (1996). Structural characterization of proteins and peptides. PubMed. Available from: [Link]
-
Carr, S. A., et al. (1991). Elucidation of the primary structures of proteins by mass spectrometry. Protein Science, 1(2), 131-140. Available from: [Link]
-
Mori, Y., et al. (2026). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. Available from: [Link]
-
Predicting protein-peptide complex structures by accounting for peptide flexibility and physicochemical environment. (2018). PLoS Computational Biology, 14(5), e1006198. Available from: [Link]
-
Wang, Y., et al. (2024). Identification, structural characterization, and molecular dynamic simulation of ACE inhibitory peptides in whey hydrolysates from Chinese Rushan cheese by-product. Food Chemistry, 434, 137452. Available from: [Link]
-
Vinogradov, A. A., & Yin, H. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Chimia, 72(1), 22–28. Available from: [Link]
-
Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics. (2019). Nature Protocols, 14, 1985–2004. Available from: [Link]
-
Biophysical Characterization and Structural Insights Into the Complex between the Extracytoplasmic Function Sigma Factor, PupI, with the Antisigma Domain of the Sigma Regulator, PupR, from Pseudomonas capeferrum. (2025). ACS Omega. Available from: [Link]
-
Recent trends in protein and peptide-based biomaterials for advanced drug delivery. (2017). Journal of Controlled Release, 247, 122-136. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-state NMR structural studies of peptides immobilized on gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural characterization of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of the primary structures of proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Amino-3-methylisoxazole-4-carboxylic Acid
Introduction: The Imperative of Purity for a Novel Building Block
5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) is emerging as a significant heterocyclic compound, particularly valued as an unnatural β-amino acid for incorporation into novel peptide structures.[1][2] Its bifunctional nature, possessing both a reactive amino group and a carboxylic acid, makes it a versatile building block in the synthesis of peptidomimetics and other bioactive molecules with potential therapeutic applications.[1][2]
However, the utility of AMIA in sensitive applications like solid-phase peptide synthesis is directly contingent on its purity. The presence of residual starting materials, synthetic intermediates, isomeric by-products, or degradation products can have profound consequences, leading to failed syntheses, the generation of complex and difficult-to-separate peptide impurities, and potentially altered pharmacological profiles. For researchers in drug development, ensuring the definitive purity and structural integrity of AMIA is not merely a quality control step; it is a prerequisite for reliable and reproducible scientific outcomes.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized AMIA. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a self-validating framework for a comprehensive purity assessment strategy.
Anticipating the Enemy: Potential Impurities in AMIA Synthesis
A robust analytical strategy begins with a chemical understanding of what impurities are likely to be present. The reported three-step synthesis of AMIA provides a logical roadmap for predicting potential contaminants.[1]
Caption: Predicted impurity profile based on the synthesis of AMIA.
These impurities can be broadly categorized:
-
Process-Related Impurities: Unreacted starting materials and residual intermediates from incomplete reactions.
-
Product-Related Impurities: Isomeric by-products are a significant concern in heterocycle synthesis. While the primary product is the 5-amino isomer, reaction conditions could potentially lead to the formation of other isomers which may be difficult to separate and possess different reactivity. A process for a related compound, for instance, notes the formation of an ethyl-3-methylisoxazole-4-carboxylate impurity, highlighting the importance of analytical methods that can distinguish between isomers.[3]
-
Residual Solvents: Solvents used during reaction work-up and crystallization, such as toluene or acetic acid, may be retained in the final product.[4]
The Analyst's Toolkit: A Comparative Guide to Purity Assessment
No single technique can provide a complete purity profile. A multi-modal approach is essential, where the strengths of one method compensate for the limitations of another. The primary methods for assessing AMIA purity include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by foundational techniques like Thin-Layer Chromatography (TLC) and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for quantifying the purity of small molecules by separating the main compound from its impurities. Its high resolution and sensitivity make it indispensable.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical first choice. AMIA is a polar molecule containing both amino and carboxylic acid groups. A C18 column provides a non-polar stationary phase, allowing for good retention and separation using a polar mobile phase.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like formic or phosphoric acid in water) and an organic modifier (like acetonitrile) is ideal.[5] The acidic buffer suppresses the ionization of the carboxylic acid and protonates the amino group, leading to sharper, more symmetrical peaks. The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
Detection: UV detection is highly effective. The isoxazole ring is a chromophore that will absorb UV light, typically in the 210-280 nm range, allowing for sensitive detection of the main peak and any UV-active impurities.
Exemplary HPLC Protocol:
-
System Preparation: Agilent 1260 Infinity II or similar HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of synthesized AMIA and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Detection: DAD, monitor at 254 nm.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main AMIA peak is expressed as a percentage of the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identifier
While HPLC quantifies impurities, it does not identify them. LC-MS couples the separation power of HPLC with the mass-resolving power of mass spectrometry, providing the molecular weight of the parent compound and its impurities. This is crucial for confirming product identity and tentatively identifying unknown peaks from the HPLC chromatogram.
Causality of Method Design:
-
Ionization Source: Electrospray Ionization (ESI) is the ideal choice for AMIA.[1][2] This soft ionization technique is well-suited for polar, relatively small molecules, and can readily form protonated molecular ions [M+H]⁺ in positive ion mode. The presence of both an amino group (basic) and a carboxylic acid group (acidic) makes it amenable to ionization.
-
Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer provides sufficient mass accuracy to confirm the elemental composition of the parent ion and its fragments.
Exemplary LC-MS Protocol:
-
LC System: Use the HPLC parameters described above. For MS compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[5]
-
MS System: Agilent 6120 Quadrupole LC/MS or similar.
-
Ionization Mode: ESI, Positive.
-
Data Acquisition: Scan mode, m/z 50-500.
-
Expected Ions: For AMIA (C₅H₆N₂O₃, MW = 142.11 g/mol ), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 143.1. One study also noted the presence of a sodium adduct [M+Na]⁺.[1]
-
Tandem MS (MS/MS): For structural confirmation, the parent ion (m/z 143.1) can be isolated and fragmented. A characteristic fragment observed in the literature is the oxonium ion at m/z 125.0, corresponding to the loss of water.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR provides the most definitive structural information. For purity assessment, ¹H NMR is particularly powerful. It not only confirms the structure of the AMIA molecule but can also detect and quantify impurities that contain protons and are present at levels of ~0.1% or higher, provided their signals do not overlap with those of the main compound.
Causality of Method Design:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent. It can dissolve the polar AMIA, and its residual solvent peak does not typically interfere with the key signals of the analyte. The labile protons of the amino and carboxylic acid groups will be observable in DMSO-d₆.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal in a clean region of the spectrum (e.g., maleic acid, dimethyl fumarate) is added to the sample. This allows for the direct calculation of the absolute purity (assay) of the AMIA, which is a more rigorous metric than the relative purity provided by HPLC area percent.
Expected ¹H NMR Signals for AMIA:
-
A singlet for the methyl (CH₃) protons.
-
A singlet for the C-H proton on the isoxazole ring.
-
Broad singlets for the amino (NH₂) and carboxylic acid (COOH) protons, which are exchangeable with D₂O.
The chemical shifts of these protons provide a unique fingerprint for the molecule. The presence of unexpected signals would indicate impurities. For example, residual ethyl groups from starting materials would show a characteristic triplet and quartet pattern.
Integrated Workflow for Purity Assessment
A self-validating and efficient workflow integrates these techniques logically.
Caption: Logical workflow for the comprehensive purity assessment of AMIA.
Comparative Summary of Analytical Techniques
| Technique | Primary Role | Information Provided | Sensitivity | Throughput | Key Advantage | Limitation |
| TLC | Reaction Monitoring | Qualitative presence of impurities | Low (~1%) | High | Fast, simple, inexpensive | Non-quantitative, low resolution |
| HPLC-UV | Purity Quantitation | Relative purity (Area %), retention time | High (0.01-0.1%) | Medium | Gold standard for purity , high precision | Does not identify impurities |
| LC-MS | Impurity Identification | Molecular weight of parent and impurities | Very High (<0.01%) | Medium | Confirms identity, identifies unknowns | Response factors vary, not ideal for direct quantitation |
| ¹H NMR | Structural Confirmation | Definitive molecular structure, can detect proton-containing impurities | Medium (~0.1%) | Low | Unambiguous structure proof, can be made quantitative (qNMR) | Signal overlap can obscure impurities |
| Elemental Analysis | Empirical Formula | %C, %H, %N, %O | Low | Low | Confirms elemental composition | Insensitive to isomeric impurities |
Conclusion
Assessing the purity of this compound is a multi-faceted task that is critical for its successful application in research and development. A superficial analysis is insufficient; a rigorous, orthogonal approach is required. By integrating the quantitative power of HPLC , the identification capabilities of LC-MS , and the definitive structural confirmation of NMR , a scientist can build a complete and trustworthy profile of the synthesized material. This comprehensive strategy ensures that the AMIA used as a building block is of the highest quality, providing a solid foundation for the synthesis of novel peptides and therapeutics.
References
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed, 36080386. [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
-
SIELC Technologies. (2018). Separation of 5-Methylisoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies Website. [Link]
-
Patel, R. B., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(3), 999-1005. [Link]
-
Vashisht, K., Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]
- Reddy, M. P., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14), 47-54. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 5. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Amino-3-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Amino-3-methylisoxazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a heterocyclic compound whose hazard profile is not extensively documented in publicly available literature. However, based on its chemical structure—containing an isoxazole ring, an amino group, and a carboxylic acid function—it is prudent to handle it with care. Safety Data Sheets (SDS) for structurally similar compounds, such as 5-Methylisoxazole-4-carboxylic acid and 3-Amino-5-methylisoxazole, indicate that related substances may cause skin and eye irritation.[1][2] Therefore, it is crucial to treat this compound as potentially hazardous.
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] The Occupational Safety and Health Administration (OSHA) mandates safe handling procedures to protect laboratory personnel.[4]
Pre-Disposal and Handling: A Foundation of Safety
Before beginning any work that will generate waste, a thorough understanding of the compound's potential hazards is essential.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound in its solid form or in solution. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[5]
-
Body Protection: A lab coat or other protective clothing.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
The Core of Disposal: Waste Characterization
The cornerstone of proper chemical disposal is accurate waste characterization. The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3]
| Hazardous Characteristic | Description | Relevance to this compound |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes. | While not expected to be highly ignitable, this should be confirmed. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[6] | As a carboxylic acid, solutions of this compound will be acidic and may be corrosive. The pH of any waste solutions must be determined. |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | The isoxazole ring is generally stable, but reactivity with other waste components should be considered. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | The specific toxicity of this compound is not well-established. In the absence of data, it is best to assume a degree of toxicity. |
Actionable Step: It is the responsibility of the waste generator to determine if a waste is hazardous. This can be done through knowledge of the materials and processes used or through analytical testing. Consult your institution's Environmental Health & Safety (EH&S) department for guidance on this process.
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound.
Step 1: Waste Segregation
-
Solid Waste: Collect solid this compound and any grossly contaminated items (e.g., weighing paper, gloves) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Container Management
-
Use containers that are chemically compatible with the waste.[3]
-
Keep containers securely closed except when adding waste.[7]
-
Label containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[7]
Step 3: On-Site Accumulation
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[8]
Step 4: Disposal Request and Pick-up
-
Once a waste container is full, or if you are discontinuing work with the compound, contact your institution's EH&S department to arrange for a waste pick-up.
-
Do not attempt to transport hazardous waste yourself.[8]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Prohibited Disposal Methods
Under no circumstances should this compound or its solutions be disposed of via the following methods:
-
Sink Disposal: Do not pour this chemical down the drain.[8] Carboxylic acids, even if biodegradable, can harm aquatic life and disrupt wastewater treatment processes.[9]
-
Regular Trash: Do not dispose of the solid chemical or contaminated materials in the regular trash.
-
Evaporation: Do not allow waste to evaporate in a fume hood as a means of disposal.[7][8]
Spill and Emergency Procedures
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EH&S department.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By following these guidelines, you contribute to a safe laboratory environment and protect the broader ecosystem. Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety department.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to Handling 5-Amino-3-methylisoxazole-4-carboxylic Acid: Essential Safety and PPE Protocols
As Senior Application Scientist, my foremost priority is ensuring that innovative research is conducted under the safest possible conditions. This guide provides essential, field-tested safety protocols for handling 5-Amino-3-methylisoxazole-4-carboxylic acid. The focus here is not just on what to do, but why we do it, ensuring that these procedures become an intuitive part of your workflow.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of laboratory safety.[3] Before handling any chemical, you must understand its potential hazards. Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Skin Irritation (Category 2): Direct contact may cause redness, itching, or inflammation.[4]
-
Serious Eye Irritation (Category 2): Contact with eyes can cause significant irritation or damage.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of the dust or powder form may irritate the respiratory tract, leading to coughing or shortness of breath.[4]
Therefore, all handling procedures must be designed to prevent skin and eye contact and to eliminate the possibility of inhaling dust.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is a critical control measure against exposure.[5] The following table outlines the minimum required PPE for handling this compound, grounded in guidelines from the Occupational Safety and Health Administration (OSHA).[6][7]
| Equipment | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a robust barrier against skin contact and incidental splashes. Nitrile is selected for its broad chemical resistance.[6] Gloves must be inspected for tears or holes before each use.[8] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles (dust) and accidental splashes of any solutions containing the compound.[7] Goggles are required when there is a higher risk of splashing. |
| Body Protection | Long-sleeved, impermeable lab coat | Shields skin and personal clothing from contamination. The impermeable material prevents chemical seepage. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Required when handling the solid/powder form outside of a certified chemical fume hood. This prevents the inhalation of fine particles that can cause respiratory tract irritation.[9] |
Procedural Guide: From Preparation to Disposal
Adherence to a strict, logical workflow is paramount for safety. The following step-by-step protocols are designed to be a self-validating system, minimizing risk at every stage.
The sequence of donning PPE is designed to prevent cross-contamination.
-
Lab Coat: Put on your impermeable lab coat and fasten it completely.
-
Respirator (if needed): If handling powder outside a fume hood, put on your N95 respirator now. Ensure it has a proper seal.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don nitrile gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.[8]
All operations involving the solid form of this compound should be performed within a certified chemical fume hood to contain any dust.
-
Work Surface: Ensure the fume hood sash is at the appropriate height. The work surface should be clean and uncluttered.
-
Weighing: When weighing the powder, use a draft shield or weigh boat to minimize the dispersal of dust.
-
Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Container Management: Keep all containers holding the chemical tightly closed when not in use.[4]
This is the most critical step for preventing personal contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unfasten your lab coat. Remove it by folding it forward and away from your body, touching only the inside surfaces.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.
-
Respirator: Remove your respirator last by touching only the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [4]
Operational and Disposal Plans
Spill Management:
-
Minor Spill (Powder): If a small amount of powder is spilled inside a fume hood, gently wipe it with a damp paper towel to avoid creating dust. Place the towel in a sealed bag for disposal.
-
Major Spill: In case of a larger spill, evacuate the area and follow your institution's emergency procedures for chemical spills. Do not attempt to clean it up without proper training and equipment.
Waste Disposal:
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[4] Collect it in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE used while handling the chemical (gloves, paper towels, etc.) must also be disposed of in the designated hazardous waste stream.
-
Regulatory Compliance: Always follow your institution's specific waste disposal guidelines, which comply with local and national regulations.
By integrating these expert-validated protocols into your daily laboratory practice, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- ChemicalBook. (2025, December 20). 3-Amino-5-methylisoxazole - Safety Data Sheet.
- Safety Notes. (n.d.). Personal protective equipment for chemical handling.
- MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 5-Methylisoxazole-4-carboxylic acid.
- Tokyo Chemical Industry. (2024, November 28). Safety Data Sheet: 3-Amino-5-methylisoxazole.
- MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Sigma-Aldrich. (n.d.). 5-Amino-3-methylisoxazole 98% Safety Information.
- Safety + Compliance. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid - PubChem.
- Sigma-Aldrich. (n.d.). 5-Methylisoxazole-4-carboxylic acid 97% Safety Information.
- Thermo Fisher Scientific. (2022, June 3). Safety Data Sheet: Isoxazole.
- LGC Standards. (2019, July 24). Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid.
- Sigma-Aldrich. (n.d.). 3-Aminoisoxazole 95% Safety Information.
Sources
- 1. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-氨基异噁唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. safetynotes.net [safetynotes.net]
- 4. fishersci.com [fishersci.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. mjhughes.com [mjhughes.com]
- 7. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 5-メチルイソオキサゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
